4-Chlorodiphenyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-phenoxybenzene | |
|---|---|---|
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InChI |
InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
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InChI Key |
PGPNJCAMHOJTEF-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
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Molecular Formula |
C12H9ClO | |
| Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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DSSTOX Substance ID |
DTXSID2052447 | |
| Record name | 4-Chlorodiphenyl ether | |
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Molecular Weight |
204.65 g/mol | |
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Physical Description |
4-chlorophenyl phenyl ether appears as liquid. Density 1.193 g / cm3. Insoluble or slightly soluble in water., Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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| Record name | p-Chlorophenyl phenyl ether | |
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Boiling Point |
543 to 545 °F at 760 mmHg (NTP, 1992), 284-5 °C | |
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Solubility |
3.3 mg/l @ 25 °C | |
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Density |
1.2026 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2026 @ 15 °C | |
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Vapor Pressure |
0.0027 [mmHg], 0.0027 torr @ 25 °C (calc) | |
| Record name | p-Chlorophenyl phenyl ether | |
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CAS No. |
7005-72-3, 55398-86-2 | |
| Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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| Record name | 4-Chlorophenyl phenyl ether | |
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| Record name | p-Chlorophenyl phenyl ether | |
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| Record name | Chlorodiphenyl ether (mixed isomers) | |
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| Record name | 4-Chlorodiphenyl ether | |
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| Record name | Benzene, 1-chloro-4-phenoxy- | |
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| Record name | 4-Chlorodiphenyl ether | |
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| Record name | 1-chloro-4-phenoxybenzene | |
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| Record name | 4-CHLORODIPHENYL ETHER | |
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Melting Point |
-8 °C | |
| Record name | P-CHLOROPHENYL PHENYL ETHER | |
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Foundational & Exploratory
4-Chlorodiphenyl ether chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Chlorodiphenyl Ether
This guide provides a comprehensive technical overview of this compound (4-CDE), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document synthesizes core chemical properties with practical insights into its synthesis, reactivity, analysis, and relevance in modern chemical and biological research.
Introduction and Molecular Identity
This compound, with the CAS number 7005-72-3, is a halogenated aromatic ether.[1][2] Structurally, it consists of a phenyl group and a 4-chlorophenyl group linked by an ether oxygen. This arrangement makes it a member of the polychlorinated diphenyl ether (PCDE) family, compounds of significant environmental and toxicological interest.[3] While 4-CDE itself is primarily used as an analytical standard and in specialized applications like dielectric fluids, the diaryl ether scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Understanding the chemical behavior of a fundamental analogue like 4-CDE is therefore critical for the rational design of more complex derivatives.
Key Identifiers:
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | p-Chlorophenyl phenyl ether, 1-Chloro-4-phenoxybenzene |
| CAS Number | 7005-72-3[1] |
| Molecular Formula | C₁₂H₉ClO[1] |
| Molecular Weight | 204.65 g/mol [1] |
| SMILES | Clc1ccc(Oc2ccccc2)cc1[1] |
| InChI Key | PGPNJCAMHOJTEF-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature, characterized by its high boiling point and low water solubility.[2] These properties are critical for its handling, environmental fate, and design of extraction and purification protocols.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | -8 °C | [2] |
| Boiling Point | 161-162 °C at 19 mmHg | [1] |
| Density | 1.193 g/mL at 25 °C | [1] |
| Water Solubility | 3.3 mg/L at 25 °C | [2] |
| log Kₒw (Octanol-Water Partition) | 4.08 | [5] |
| Vapor Pressure | 0.0027 mmHg at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.587 | [1] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [1] |
The high log Kₒw value indicates significant lipophilicity, suggesting a tendency to bioaccumulate in fatty tissues, a key consideration in toxicological and environmental studies.[5]
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation of 4-CDE relies on a combination of spectroscopic techniques. The following profile outlines the expected signals and their interpretation, providing a self-validating system for compound identification.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features of the aromatic rings and the C-O-C ether linkage.
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[6]
-
Aromatic C=C Stretch: Several sharp, medium-intensity bands will appear in the 1400-1600 cm⁻¹ fingerprint region.
-
Asymmetric C-O-C Stretch: A strong, characteristic absorption for aryl ethers is expected around 1250 cm⁻¹.[7]
-
Symmetric C-O-C Stretch: A second strong C-O stretching band should appear near 1050 cm⁻¹.[7]
-
C-Cl Stretch: A medium to strong band in the 1000-1100 cm⁻¹ region may be observed, though it can be obscured by other signals.
-
Out-of-Plane (OOP) Bending: Strong absorptions below 900 cm⁻¹ will indicate the substitution patterns: a band near 830 cm⁻¹ for the 1,4-disubstituted (para) ring and a band near 750 cm⁻¹ for the monosubstituted ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous information about the hydrogen and carbon environments.
-
¹H NMR Spectroscopy: The spectrum will show distinct signals for the two different aromatic rings.
-
Unsubstituted Phenyl Group (C₆H₅O-): Protons ortho to the ether (H-2', H-6') will appear as a triplet or doublet of doublets around 7.0-7.1 ppm. Protons meta (H-3', H-5') and para (H-4') will be further downfield, typically between 7.2-7.4 ppm.[8]
-
4-Chlorophenyl Group (-OC₆H₄Cl): Due to the symmetry of this ring, two distinct signals are expected, each integrating to 2H. These will appear as doublets (an AA'BB' system). The protons ortho to the ether (H-2, H-6) will be around 6.9-7.0 ppm, while the protons ortho to the chlorine (H-3, H-5) will be further downfield, around 7.2-7.3 ppm.[8]
-
-
¹³C NMR Spectroscopy:
-
Carbons bonded to Oxygen: The two carbons directly attached to the ether oxygen (C-1 and C-1') will be significantly downfield, expected in the 155-160 ppm range.[9]
-
Carbon bonded to Chlorine: The carbon bearing the chlorine atom (C-4) is expected to appear around 128-130 ppm.[9]
-
Other Aromatic Carbons: The remaining eight aromatic carbons will resonate in the typical 115-135 ppm region. The specific shifts are influenced by the electronic effects of the ether and chloro substituents.[9]
-
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z 204.[5]
-
Isotope Peak (M+2): Due to the presence of one chlorine atom, a prominent M+2 peak will be observed at m/z 206 with an intensity approximately one-third that of the M⁺ peak, which is characteristic of the natural abundance of ³⁵Cl and ³⁷Cl.[10]
-
Key Fragments: Fragmentation in ethers can occur via cleavage of the C-O bonds or through alpha-cleavage.[11][12] Common fragmentation pathways for 4-CDE would include:
-
Loss of the C₆H₅O• radical (m/z 93) to give the chlorophenyl cation at m/z 111.
-
Loss of the ClC₆H₄O• radical (m/z 127) to give the phenyl cation at m/z 77.
-
Loss of CO to form a chlorobiphenyl radical cation.
-
Synthesis and Manufacturing
The primary industrial and laboratory-scale synthesis of diaryl ethers is achieved through the Ullmann Condensation .[13] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.
The Ullmann Condensation: Mechanism and Rationale
The Ullmann condensation is a robust C-O cross-coupling reaction.[13] While modern variations exist, the classical approach provides a reliable pathway to 4-CDE.
-
Core Reaction: A phenoxide (generated from phenol and a base) displaces a halide from an aryl halide in the presence of a copper catalyst.
-
Choice of Reactants: To synthesize 4-CDE, two primary routes are viable:
-
Reacting potassium phenoxide with 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene. (Aryl iodides and bromides are more reactive than chlorides in Ullmann couplings).
-
Reacting potassium 4-chlorophenoxide with iodobenzene or bromobenzene.
-
-
Catalyst: Copper(I) is the active catalytic species. It can be generated in situ from Cu(0), Cu(I) salts (e.g., CuI, CuBr), or Cu(II) salts that are reduced under reaction conditions. The copper facilitates the coupling by coordinating to the reactants, lowering the activation energy for the nucleophilic aromatic substitution.
-
Solvent and Temperature: The reaction traditionally requires high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or nitrobenzene, and high temperatures (often >150 °C) to proceed at a reasonable rate.[13]
Caption: Generalized workflow for the Ullmann synthesis of 4-CDE.
Experimental Protocol: Laboratory Preparation
The following protocol is adapted from a known procedure for the synthesis of 4-CDE, illustrating the practical application of nucleophilic aromatic substitution.[14]
Objective: To synthesize this compound from potassium phenoxide and p-fluorochlorobenzene. (Note: Aryl fluorides can be used when activated by electron-withdrawing groups or with strong nucleophiles in polar aprotic solvents).
Materials:
-
Potassium phenoxide (14.8 g, 0.112 mole)
-
p-Fluorochlorobenzene (13.1 g, 0.10 mole)
-
N-methyl-2-pyrrolidinone (NMP) (100 mL)
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: Combine potassium phenoxide and p-fluorochlorobenzene in 100 mL of NMP in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Rationale: NMP is a high-boiling polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide anion.
-
-
Heating: Heat the stirred solution to reflux. Monitor the reaction progress by vapor phase chromatography (VPC) or thin-layer chromatography (TLC) until the starting materials are consumed.
-
Rationale: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated aryl halide.
-
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Dilute the mixture with 400 mL of water and transfer it to a separatory funnel.
-
Rationale: Adding water quenches the reaction and dissolves the inorganic salts (e.g., potassium fluoride) and the polar solvent (NMP), allowing for the extraction of the nonpolar organic product.
-
-
Extraction: Extract the aqueous mixture with several portions of diethyl ether. Combine the organic extracts.
-
Rationale: Diethyl ether is a low-boiling, water-immiscible organic solvent in which 4-CDE is highly soluble. Multiple extractions ensure efficient recovery of the product.
-
-
Washing: Wash the combined organic extracts sequentially with 5% sodium hydroxide solution (to remove any unreacted phenol), water, and finally, saturated sodium chloride solution (brine).
-
Rationale: The NaOH wash removes acidic impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo using a rotary evaporator.
-
Rationale: Anhydrous MgSO₄ is a drying agent that removes residual water. Rotary evaporation removes the volatile diethyl ether solvent, leaving the crude product.
-
-
Purification: Purify the crude product by distillation at reduced pressure to afford the final product.
-
Rationale: Vacuum distillation is required due to the high boiling point of 4-CDE. This purification step removes non-volatile impurities and any remaining high-boiling solvent.
-
Chemical Reactivity and Stability
The reactivity of 4-CDE is governed by the ether linkage, the two aromatic rings, and the chloro-substituent.
-
Peroxide Formation: Like many ethers, 4-CDE can oxidize in the presence of air and light to form unstable and potentially explosive peroxides.[6] It is classified as a peroxidizable compound.
-
Causality: The hydrogen atoms on the carbons adjacent to the ether oxygen are susceptible to radical abstraction, initiating an autoxidation chain reaction with atmospheric oxygen.
-
Protocol: Store in tightly closed containers, under an inert atmosphere (e.g., nitrogen or argon), away from light, and in a cool place.[2] Test for the presence of peroxides before heating or distillation.
-
-
Photolytic Decomposition: When exposed to UV light (λ >290 nm) in solution, 4-CDE can undergo dechlorination to form diphenyl ether.[6] In aqueous solutions, photolysis can also yield 4-hydroxybiphenyl ether.[6] This reactivity is crucial for understanding its environmental fate.
-
Electrophilic Aromatic Substitution: The aromatic rings can undergo reactions like nitration, halogenation, or Friedel-Crafts acylation. The phenoxy group (-OPh) is a strong activating, ortho-, para-directing group. The chlorine atom is a deactivating, ortho-, para-directing group. Reaction outcomes will depend on the specific reagents and conditions, with substitution likely favoring the more activated, unsubstituted phenyl ring.
-
Chemical Incompatibility: 4-CDE is incompatible with strong oxidizing agents.
Metabolism and Toxicological Relevance
For drug development professionals, understanding a compound's metabolic fate is paramount. Studies in rats have elucidated the primary metabolic pathways for chlorodiphenyl ethers.[15][16]
-
Primary Pathway: Aromatic Hydroxylation: The predominant metabolic reaction is the hydroxylation of one of the aromatic rings, catalyzed by cytochrome P450 enzymes in the liver.[15] Hydroxylation can occur at various positions, but a major metabolite of 4-CDE is 4'-hydroxy-4-chlorodiphenyl ether.[1]
-
Minor Pathway: Ether Bond Scission: A less common route is the cleavage of the ether bond, which would yield 4-chlorophenol and phenol, which can be further metabolized.[15]
-
Excretion: The resulting hydroxylated metabolites are more polar than the parent compound, allowing them to be conjugated (e.g., with glucuronic acid or sulfate) and excreted in urine and feces.[1]
Caption: Metabolic pathways of this compound in rats.
Analytical Methodologies
The quantification of 4-CDE in environmental or biological samples is typically performed using gas chromatography-mass spectrometry (GC/MS), as outlined in standardized regulatory methods.
EPA Method 625: Base/Neutrals and Acids This method is designed for the analysis of semivolatile organic compounds in wastewater and other environmental matrices.[5][17][18]
Workflow Overview:
-
Sample Preparation: A 1-liter water sample is pH-adjusted.
-
Liquid-Liquid Extraction: The sample is serially extracted with a solvent (typically dichloromethane) at acidic and then basic pH to isolate acidic, basic, and neutral compounds. 4-CDE, being a neutral compound, is extracted under these conditions.[19]
-
Concentration: The solvent extract is dried and concentrated to a small volume (e.g., 1 mL).
-
GC/MS Analysis: An aliquot of the concentrated extract is injected into a GC/MS system.
-
Gas Chromatography (GC): The compound is separated from other components in the mixture based on its volatility and interaction with a capillary column (e.g., one coated with 3% SP-2250).[5]
-
Mass Spectrometry (MS): As the compound elutes from the GC column, it is fragmented and detected by the mass spectrometer, providing a unique fingerprint for positive identification and quantification. The detection limit for this method is in the low microgram-per-liter (µg/L) range.[5]
-
Safety and Handling
As a laboratory chemical, 4-CDE requires careful handling to minimize exposure and risk.
-
GHS Hazards: It is classified as causing serious eye irritation (H319) and being very toxic to aquatic life with long-lasting effects (H410).[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a refrigerator, under an inert atmosphere, and protected from light to prevent peroxide formation.[2]
-
Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste in accordance with local, state, and federal regulations.
References
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PubChem. 4-Chlorophenyl phenyl ether. National Center for Biotechnology Information. [Link]
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Tulp, M. T., Sundström, G., Martron, L. B., & Hutzinger, O. (1979). Metabolism of chlorodiphenyl ethers and Irgasan DP 300. Xenobiotica, 9(2), 65–77. [Link]
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PrepChem.com. Preparation of this compound. [Link]
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U.S. Environmental Protection Agency. (2016). Method 625.1: Base/Neutrals and Acids by GC/MS. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ACS Publications. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. ACS Omega. [Link]
-
U.S. Environmental Protection Agency. Method 625: Base/Neutrals and Acids. [Link]
-
Wikipedia. Ullmann condensation. [Link]
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SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
-
YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]
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MDPI. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Alpha Analytical. TTO Semivolatile Organic Compounds in Wastewater Analysis by EPA 625.1. [Link]
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NIH National Library of Medicine. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. [Link]
-
Wikipedia. Diphenyl ether. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIH National Library of Medicine. Metabolism and metabolites of polychlorinated biphenyls (PCBs). [Link]
-
Organomation. In-Depth Guide to EPA 625 and 610: Sample Preparation and Analysis. [Link]
-
MDPI. Photocatalytic Degradation of Dielectric Mineral Oil with PCBs Content Coupled with Algae Treatment. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ResearchGate. (PDF) Photochemical Degradation of Polybrominated Diphenyl Ethers in Micro Photo-Reactor. [Link]
-
Biotage. Extraction of EPA method 625.1 semi-volatile analytes from wastewater. [Link]
-
ACS Publications. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]
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ResearchGate. FT-IR spectra of N-(4-chlorophenyl)cyanamide (top) and.... [Link]
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NIH National Library of Medicine. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. [Link]
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MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
-
Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]
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PubMed. Discovery of Diphenyl Ether Derivatives as Novel BKCa Channel Activators. [Link]
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ProQuest. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. [Link]
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Reddit. Unexplainable Abnormalities in the IR spectra of 4-Chlorophenol?. [Link]
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YouTube. Ether fragmentation patteren (Mass spectrometry). [Link]
-
Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]
-
University of Washington. 1H NMR Chemical Shifts. [Link]
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Precision Synthesis of 4-Chlorodiphenyl Ether: A Comparative Technical Guide
Part 1: Strategic Overview
4-Chlorodiphenyl ether (4-CDE) is a pivot-point scaffold in the synthesis of pyrethroid insecticides, herbicides, and non-steroidal anti-inflammatory drugs (NSAIDs). Its synthesis presents a classic dichotomy in process chemistry: the trade-off between atom economy (direct chlorination) and regio-purity (cross-coupling).
This guide rejects the "one-size-fits-all" approach. Instead, we dissect three distinct pathways, categorized by their utility in discovery versus production environments.
The Mechanistic Landscape
The synthesis of 4-CDE is fundamentally a question of bond formation order:
-
C–O Bond Construction (Coupling): Forming the ether linkage between two pre-functionalized aromatic rings. This guarantees the position of the chlorine atom but requires expensive leaving groups (Br/I).
-
C–Cl Bond Formation (Functionalization): Chlorinating an existing diphenyl ether. This is cost-effective but struggles with ortho/para selectivity and polychlorination.
Part 2: The High-Purity Coupling Routes
Best for: Pharmaceutical intermediates, SAR studies, and applications requiring <0.1% impurity profiles.
Pathway A: The Modern Ullmann Condensation (Recommended)
The classical Ullmann reaction required harsh conditions (200°C+, copper bronze). The modern variant utilizes ligand-accelerated catalysis, allowing for lower temperatures and—crucially—halogen selectivity .
The Chemical Logic: The success of this protocol relies on the bond dissociation energy difference between C–Br (approx. 69 kcal/mol) and C–Cl (approx. 95 kcal/mol). By using 1-bromo-4-chlorobenzene and phenol , we exploit the copper catalyst's preference for oxidative addition into the C–Br bond, leaving the C–Cl bond intact on the final ether.
Protocol 1: Ligand-Accelerated Ullmann Coupling
-
Substrates: Phenol (1.0 equiv), 1-Bromo-4-chlorobenzene (1.1 equiv).
-
Catalyst: CuI (5 mol%).
-
Ligand: N,N-Dimethylglycine (10 mol%) or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD).
-
Base: Cs₂CO₃ (2.0 equiv).[1]
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
-
Inerting: Charge a Schlenk tube with CuI, Cs₂CO₃, and phenol. Evacuate and backfill with Argon (3x) to remove O₂, which causes oxidative homocoupling of phenols.
-
Addition: Add 1-bromo-4-chlorobenzene, the ligand, and dioxane via syringe under Argon flow.
-
Reaction: Heat to 90–110°C for 12–16 hours.
-
Checkpoint: Monitor via HPLC. The disappearance of phenol is the primary indicator. If 1-bromo-4-chlorobenzene remains, it is easily removed during workup.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate. Filter through a Celite pad to remove inorganic salts.
-
Purification: Wash filtrate with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄.
-
Isolation: Concentrate and recrystallize from ethanol/water or purify via silica flash chromatography (Hexanes/EtOAc 95:5).
Pathway B: The Chan-Lam Oxidative Coupling
Best for: Late-stage functionalization, mild conditions, and avoiding halogenated solvents.
This pathway couples 4-chlorophenylboronic acid with phenol using Cu(II) in the presence of air. It avoids the use of aryl halides entirely, making it a "greener" alternative for small-scale discovery chemistry.
Protocol:
-
Reagents: Phenol (1.0 equiv), 4-Chlorophenylboronic acid (1.5 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (3.0 equiv).
-
Solvent: Dichloromethane (DCM) or Acetonitrile.[2]
-
Atmosphere: Open air (or O₂ balloon).
-
Temp: Room Temperature (25°C).
Critical Insight: The reaction is driven by the oxidative regeneration of the Cu(II) species. Unlike Ullmann, this does not risk de-halogenation of the chlorine substituent because the mechanism involves transmetallation of boron, not oxidative addition into a halide bond.
Part 3: The Industrial Route (Cost-Driven)
Best for: Agrochemicals and bulk manufacturing where downstream distillation is available.
Pathway C: Zeolite-Catalyzed Direct Chlorination
Direct chlorination of diphenyl ether usually yields a mixture of 2-chloro (ortho), 4-chloro (para), and polychlorinated species. To achieve high para-selectivity (4-CDE), steric constraints must be imposed on the transition state using shape-selective zeolite catalysts.
The "Self-Validating" System: Using Zeolite L or K-L Zeolite confines the diphenyl ether molecule within the catalyst pores. The bulky diphenyl ether can only expose its para position to the chlorinating agent, sterically shielding the ortho positions.
Protocol:
-
Catalyst Prep: Calcine Zeolite L at 500°C for 4 hours to activate pores.
-
Reaction: Dissolve diphenyl ether in CCl₄ or liquid CO₂ (green alternative). Add activated Zeolite L (10 wt%).
-
Chlorination: Bubble Cl₂ gas (or add SO₂Cl₂ dropwise) at 0–5°C. Low temperature enhances selectivity.
-
Monitoring: GC-MS is mandatory here. Stop reaction at 95% conversion to prevent the formation of 2,4-dichlorodiphenyl ether (over-chlorination).
-
Separation: Filter catalyst (reusable). Fractional distillation is required to separate the 4-CDE (bp ~162°C at 19 mmHg) from the trace ortho isomer.
Part 4: Visualization of Pathways
Synthesis Logic Flowchart
This diagram illustrates the decision matrix for selecting a pathway based on starting materials and constraints.
Caption: Decision matrix for 4-CDE synthesis showing the divergence between coupling (purity) and functionalization (cost) strategies.
Catalytic Cycle: Ligand-Accelerated Ullmann
This diagram details the mechanism of the recommended Ullmann pathway, highlighting the critical oxidative addition step where selectivity is determined.
Caption: Catalytic cycle of the Ullmann ether synthesis. Note the specific oxidative addition to Ar-Br, preserving the Ar-Cl bond.
Part 5: Comparative Data Analysis
| Feature | Modern Ullmann (Pathway A) | Chan-Lam (Pathway B) | Direct Chlorination (Pathway C) |
| Yield | 85–95% | 70–85% | 90% (Crude), 60% (Isolated) |
| Regioselectivity | 100% (Structurally defined) | 100% (Structurally defined) | ~85% para (with Zeolite) |
| Atom Economy | Low (Stoichiometric salt waste) | Moderate | High |
| Cost | Moderate (Cu catalyst, Ligand) | High (Boronic acids) | Low (Cl₂ gas) |
| Scalability | High (kg to ton) | Low (g to kg) | Very High (Multi-ton) |
| Primary Risk | Catalyst removal (Cu ppm) | Cost of reagents | Isomer separation |
References
-
Sperotto, E., et al. "Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Base." Journal of Organic Chemistry, 2011.[3][4] Link
-
Evans, D. A., et al. "Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998.[3] Link
-
Smith, K., et al. "Regiospecific aromatic chlorination of alkyl phenyl ethers using sodium chlorite catalysed by manganese(III) acetylacetonate." Journal of the Chemical Society, Perkin Transactions 1, 1992. Link
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link
-
PubChem. "4-Chlorophenyl phenyl ether (Compound Summary)." Link
Sources
Ullmann condensation for 4-Chlorodiphenyl ether
An In-Depth Technical Guide to the Ullmann Condensation for the Synthesis of 4-Chlorodiphenyl Ether
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The diaryl ether linkage is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, therefore, remains a cornerstone of modern organic chemistry. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents one of the most fundamental and enduring methods for forging the critical C(aryl)-O bond. This guide provides a comprehensive exploration of the Ullmann condensation, with a specific focus on the synthesis of this compound. We will dissect the reaction mechanism, critically evaluate the roles of each component—from the copper catalyst and ancillary ligands to the base and solvent—and provide field-proven experimental protocols. This document is designed not as a mere recitation of procedures, but as a self-validating system of knowledge, empowering researchers to understand, optimize, and troubleshoot this vital transformation.
The Enduring Relevance of the Ullmann Condensation
First reported by Fritz Ullmann in 1905, the copper-mediated coupling of an aryl halide with a phenol has evolved dramatically.[1][2] The classical conditions—often requiring stoichiometric amounts of copper powder at temperatures exceeding 200°C—were harsh and limited in scope.[1][3][4] However, the last two decades have witnessed a renaissance of the Ullmann reaction. The introduction of soluble copper(I) salts and, most critically, ancillary ligands has transformed the process into a milder, more versatile, and highly efficient catalytic cycle.[5][6] These modern protocols operate at significantly lower temperatures (typically 80-120°C), tolerate a wide array of functional groups, and require only catalytic amounts of the copper promoter, making them indispensable tools in complex molecule synthesis.[1][7]
The synthesis of this compound serves as an excellent case study. This molecule, while structurally simple, presents the common challenges of coupling aryl halides, including the potential for low reactivity if an aryl chloride is used as a coupling partner. Understanding how to strategically assemble this molecule illuminates the core principles and practical nuances of the modern Ullmann condensation.
The Catalytic Cycle: A Mechanistic Deep Dive
The precise mechanism of the Ullmann condensation has been a subject of extensive study, and while several pathways may operate, a consensus has formed around a Cu(I)/Cu(III) catalytic cycle, particularly for ligand-assisted processes. The ancillary ligand is not a passive spectator; it is integral to the cycle's efficiency, facilitating solubility, preventing catalyst agglomeration, and modulating the redox potentials at the copper center.[5][8]
The generally accepted catalytic cycle proceeds through three primary stages:
-
Formation of the Active Catalyst: The reaction is initiated by the coordination of the phenol (as a phenoxide, formed in situ by the base) and the ancillary ligand to the Cu(I) salt. This forms a soluble, reactive copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide adds to the copper(I) complex. This is often the rate-determining step. The electron-rich, ligated copper center facilitates the cleavage of the C(aryl)-X bond, forming a transient, high-energy Cu(III) intermediate.[9] The reactivity of the aryl halide is paramount here, with the bond strength dictating the ease of this step (C-I < C-Br < C-Cl).[10]
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forging the desired C(aryl)-O bond to release the diaryl ether product. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[9]
Caption: Fig. 1: Ligand-accelerated Cu(I)/Cu(III) catalytic cycle.
Deconstructing the Reaction: A Guide to Component Selection
The success of an Ullmann condensation hinges on the judicious selection of its five core components. The interplay between these elements is critical, and optimization often requires a systematic approach.
Substrates: Aryl Halide and Phenol
For the synthesis of this compound, two primary retrosynthetic disconnections are logical:
-
Route A: 4-Chlorophenol + Phenyl Halide
-
Route B: Phenol + 4-Chlorophenyl Halide
The choice of halide (X = I, Br, Cl) is the most critical factor. Reactivity follows the order I > Br >> Cl, reflecting the C-X bond dissociation energies. While aryl iodides and bromides are reliable substrates for modern Ullmann couplings,[3][11] the use of less expensive but far less reactive aryl chlorides remains a significant challenge, often requiring more specialized ligands and higher temperatures.[8] Electron-withdrawing groups on the aryl halide generally accelerate the reaction by making the aromatic ring more susceptible to oxidative addition, while electron-donating groups can have the opposite effect.[4][12] Conversely, electron-rich phenols are typically more reactive nucleophiles.[6]
The Copper Catalyst System: Precursor and Ligand
The catalyst system is the heart of the transformation. While early methods used copper metal or copper(II) oxides, modern protocols almost exclusively use air-stable, soluble copper(I) salts like CuI , CuBr, or Cu₂O as the precatalyst.[6]
The true breakthrough in modern Ullmann chemistry is the use of ancillary ligands . These additives coordinate to the copper center, enhancing its solubility and reactivity, thereby enabling milder reaction conditions and lower catalyst loadings (typically 1-10 mol%).[5][6] The choice of ligand is often substrate-dependent, and there is no single "universal" ligand.
Key Ligand Classes and Their Rationale:
| Ligand Class | Example(s) | Rationale for Use | Key References |
| Amino Acids | N,N-Dimethylglycine, L-Proline | Inexpensive, readily available, and highly effective N,O-chelators that accelerate coupling at lower temperatures (e.g., 90°C). | [3][13] |
| Diketones | 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) | Forms stable copper complexes, greatly accelerating reactions that are otherwise sluggish. | [8] |
| N-Chelators | 1,10-Phenanthroline | Classic ligand for promoting copper-catalyzed reactions; enhances catalyst stability and solubility. | [14] |
| N,O-Chelators | Picolinic Acid, Salicylaldimines | Powerful and versatile ligands that are particularly effective for coupling sterically hindered substrates. | [7][11][12] |
For a standard transformation like the synthesis of this compound from an aryl bromide or iodide, an inexpensive amino acid ligand such as N,N-dimethylglycine often provides an excellent balance of cost and efficiency.[13][15]
The Base: Deprotonation and Halide Scavenging
The base plays a dual role: it deprotonates the phenol to form the active nucleophile (phenoxide) and acts as a halide scavenger after reductive elimination. The choice of base can dramatically influence reaction outcomes and is often linked to the choice of solvent.[16]
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice, especially in polar aprotic solvents like dioxane or acetonitrile. Its high solubility and the "cesium effect"—where the large, soft Cs⁺ cation leads to a more dissociated and thus more nucleophilic phenoxide—contribute to its effectiveness.[16]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in solvents like DMSO or DMF. It is often used for more challenging or sterically hindered couplings.[7][11][15]
-
Potassium Carbonate (K₂CO₃): A weaker, less expensive base that can be effective, particularly in non-polar solvents at higher temperatures or for more reactive substrates.[17]
The Solvent: Medium for Reaction
The solvent must solubilize the reactants and the catalytic species while being stable at the required reaction temperature. Polar aprotic solvents are most commonly employed.
-
1,4-Dioxane: A versatile and frequently used solvent, particularly in combination with Cs₂CO₃ and amino acid ligands.[3]
-
Dimethyl Sulfoxide (DMSO) / N,N-Dimethylformamide (DMF): High-boiling polar solvents capable of dissolving a wide range of substrates and salts. Often used with K₃PO₄ for more demanding transformations.[1][7][18]
-
Acetonitrile (MeCN): A lower-boiling polar solvent that can be advantageous for reactions that proceed efficiently at moderate temperatures (~80-90°C), simplifying product isolation.[15][16]
-
Toluene / Xylene: Non-polar solvents that can be effective in certain systems, often with K₂CO₃, but typically require higher temperatures.[6]
Application: Synthesis of this compound
This section provides a practical, step-by-step protocol for the synthesis of this compound via the coupling of 4-chlorophenol and iodobenzene. This route is chosen for its reliability and high yield under modern, ligand-accelerated conditions.
Detailed Experimental Protocol
This protocol is adapted from the N,N-dimethylglycine-promoted methodology developed by Ma and Cai, which is known for its efficiency and mild conditions.[3][13]
Reagents:
-
4-Chlorophenol (1.2 equiv)
-
Iodobenzene (1.0 equiv)
-
Copper(I) Iodide (CuI) (5 mol%)
-
N,N-Dimethylglycine (20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (5 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-chlorophenol (1.2 equiv), followed by iodobenzene (1.0 equiv) and anhydrous 1,4-dioxane.
-
Reaction: Place the sealed flask in a preheated oil bath at 90°C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Caption: Fig. 2: Experimental workflow for synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Wet solvent/reagents; Insufficient base strength; Low reaction temperature. | Use fresh CuI; Ensure anhydrous conditions; Switch to a stronger base (e.g., K₃PO₄ in DMSO); Increase temperature incrementally (e.g., to 110°C). |
| Formation of Side Products (e.g., Homocoupling) | Catalyst loading too high; Reaction run for too long. | Decrease CuI loading to 1-2 mol%; Monitor reaction closely and stop once starting material is consumed. |
| Dehalogenation of Aryl Halide | Presence of a hydrogen source; Certain ligand/base combinations. | Ensure anhydrous conditions; Screen alternative ligands (e.g., picolinic acid) or bases. |
| Difficulty with Aryl Chlorides | High C-Cl bond strength. | Switch to a more reactive aryl bromide or iodide if possible. If not, screen more robust ligand systems (e.g., oxalamides), use higher catalyst loading (10 mol%), and higher temperatures (120-140°C), potentially in a solvent like NMP.[4][17] |
Conclusion and Future Outlook
The Ullmann condensation has transitioned from a classical name reaction requiring harsh conditions to a sophisticated and mild catalytic tool of immense synthetic utility. The key to this evolution has been the development of ancillary ligands that stabilize and activate the copper catalyst. For the synthesis of this compound, modern protocols utilizing ligands like N,N-dimethylglycine offer an efficient, reliable, and cost-effective route.
Future advancements will likely focus on expanding the substrate scope to include ever-more challenging and unreactive aryl chlorides, developing more sustainable and recyclable heterogeneous copper catalysts,[10][19] and achieving these transformations at even lower temperatures, perhaps even room temperature. As our understanding of the underlying mechanistic nuances continues to grow, the venerable Ullmann condensation is poised to remain an essential strategy in the synthetic chemist's arsenal for years to come.
References
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Giri, R., et al. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. PMC. [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
-
Maiti, D., & Buchwald, S. L. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. [Link]
-
Marcoux, J.-F., et al. (2001). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate. [Link]
-
Various Authors. (n.d.). Ullmann Condensation. SynArchive. [Link]
-
Lin, G.-L., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Various Authors. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]
-
Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]
-
Various Authors. (n.d.). Modern Ullmann-Type Couplings. ResearchGate. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]
-
Kim, J., & Lee, S. (2015). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing. [Link]
-
Monnier, F., & Taillefer, M. (2013). Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. [Link]
-
Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. [Link]
-
Ren, H., et al. (2009). Ullmann Diaryl Ether Synthesis in Ionic Liquids. ResearchGate. [Link]
- Wang, Y., et al. (2009). Method for preparing chlorinated diphenyl ether.
-
Various Authors. (n.d.). Ullmann reaction – Knowledge and References. Taylor & Francis. [Link]
-
Zeng, X., et al. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ACS Catalysis. [Link]
-
Various Authors. (2020). Ullmann reaction. L.S.College, Muzaffarpur. [Link]
-
Semenov, B. B. (n.d.). The Ullmann Ether Condensation. ResearchGate. [Link]
-
Various Authors. (n.d.). Ullmann Reaction. BYJU'S. [Link]
-
Shaikh, N. S., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics. [Link]
-
Wang, D., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. ResearchGate. [Link]
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- 19. taylorandfrancis.com [taylorandfrancis.com]
Technical Monograph: Physicochemical Characterization and Applications of 4-Chlorodiphenyl Ether
Part 1: Introduction & Core Identity
4-Chlorodiphenyl ether (4-CDE) is a halogenated aromatic ether serving as a critical scaffold in the synthesis of agrochemicals (e.g., difenoconazole), flame retardants, and pharmaceutical intermediates.[1][2] Its chemical stability, driven by the diaryl ether linkage, makes it persistent in the environment, necessitating rigorous analytical monitoring.
This guide provides a technical deep-dive into the physical properties, synthesis methodologies, and analytical characterization of 4-CDE, designed for researchers requiring high-fidelity data for experimental design.
Chemical Identity[3][4][5][6][7]
-
IUPAC Name: 1-chloro-4-phenoxybenzene
-
CAS Registry Number: 7005-72-3
-
Molecular Formula: C₁₂H₉ClO[3]
-
Molecular Weight: 204.65 g/mol
-
SMILES: Clc1ccc(Oc2ccccc2)cc1
Part 2: Physicochemical Profile
The following data aggregates experimentally verified constants essential for process engineering and environmental fate modeling.
Table 1: Physical Constants & Properties
| Property | Value | Conditions / Notes |
| Physical State | Liquid | At Standard Temperature & Pressure (STP) |
| Melting Point | -8 °C | Remains liquid in standard cold storage (4°C) |
| Boiling Point | 161–162 °C | @ 19 mmHg (Vacuum distillation required) |
| Boiling Point (Est.) | ~312–315 °C | @ 760 mmHg (Atmospheric) |
| Density | 1.193 g/mL | @ 25 °C |
| Refractive Index | Optical purity check | |
| Vapor Pressure | 2.7 × 10⁻³ mmHg | @ 25 °C (Low volatility) |
| Water Solubility | 3.3 mg/L | @ 25 °C (Highly hydrophobic) |
| Log P (Octanol/Water) | ~4.2 | Indicates high bioaccumulation potential |
| Flash Point | > 113 °C | Closed Cup (Combustible) |
Environmental Behavior
Due to its high Log P (>4.0) and low water solubility, 4-CDE partitions strongly into organic matter and lipid tissues. It is resistant to hydrolysis but susceptible to photolytic dechlorination under UV irradiation (
Part 3: Experimental Protocols
Synthesis: Ullmann Ether Condensation
The industrial standard for synthesizing 4-CDE utilizes the Ullmann condensation, coupling a phenol with an aryl halide in the presence of a copper catalyst.[4][5][6][7]
Reaction Scheme:
Protocol: Copper-Catalyzed Coupling[4]
-
Scale: 50 mmol
-
Safety: Perform in a fume hood. Aryl halides are toxic; copper salts are aquatic hazards.
Materials:
-
4-Chlorophenol (6.43 g, 50 mmol)
-
Bromobenzene (9.42 g, 60 mmol, 1.2 eq)
-
Potassium Carbonate (
) (13.8 g, 100 mmol, 2.0 eq) -
Copper(I) Iodide (CuI) (0.95 g, 5 mmol, 10 mol%)
-
Ligand: N,N-Dimethylglycine (1.03 g, 10 mmol) or 2,2,6,6-tetramethylheptane-3,5-dione
-
Solvent: DMF (Dimethylformamide) or DMSO (50 mL)
Procedure:
-
Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorophenol,
, CuI, and the ligand. -
Solvent Addition: Add DMF (50 mL) and Bromobenzene.
-
Inert Atmosphere: Purge the system with Nitrogen (
) for 5 minutes. -
Reaction: Attach a reflux condenser and heat the mixture to 135–140 °C for 18–24 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (100 mL) and filter through a Celite pad to remove inorganic salts.
-
Wash the filtrate with Water (3 × 50 mL) and Brine (1 × 50 mL) to remove DMF.
-
Dry organic layer over anhydrous
.[8]
-
-
Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (bp 161°C @ 19 mmHg) or silica gel column chromatography (100% Hexane).
Visualization: Synthesis Workflow
Figure 1: Step-by-step Ullmann condensation workflow for the synthesis of this compound.
Part 4: Analytical Characterization
Verifying the identity and purity of 4-CDE requires a multi-modal approach.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
- 7.35 – 7.28 (m, 4H, Ar-H, overlap of Ph and Cl-Ph meta).
- 7.12 (t, J = 7.4 Hz, 1H, Ph para).
- 7.01 – 6.94 (m, 4H, Ar-H, overlap of Ph ortho and Cl-Ph ortho).
-
Note: The ether oxygen shields the ortho-protons, shifting them upfield (~6.9-7.0 ppm). The chlorine atom deshields the meta-protons relative to the ether linkage.
-
GC-MS (EI, 70 eV):
-
Molecular Ion (
): m/z 204 (100%) and 206 (33%) — Distinctive 3:1 Chlorine isotope pattern. -
Fragment: m/z 141 (
loss sequence) and m/z 77 ( ).
-
-
FT-IR (Neat):
-
3060 cm⁻¹: Aromatic C-H stretch.
-
1580, 1480 cm⁻¹: Aromatic C=C ring stretch.
-
1235 cm⁻¹: C-O-C asymmetric stretch (Strong ether band).
-
1090 cm⁻¹: Ar-Cl stretch.
-
Visualization: Analytical Decision Tree
Figure 2: Analytical decision tree for validating 4-CDE identity and purity.
Part 5: Applications & Safety
Industrial Applications[13]
-
Agrochemical Intermediate: 4-CDE is a structural motif in the synthesis of triazole fungicides like Difenoconazole . The ether linkage provides stability against metabolic degradation in plants.
-
Analytical Standard: Used as a surrogate standard (EPA Method 625/1625) for monitoring semi-volatile organic compounds (SVOCs) in wastewater.
-
Flame Retardants: Precursor to polybrominated diphenyl ethers (PBDEs), though this use is declining due to regulatory restrictions.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long-lasting effects.
-
-
Storage: Store under inert gas (Argon/Nitrogen). Ethers can form explosive peroxides upon prolonged exposure to air; test for peroxides before distillation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23436, 4-Chlorophenyl phenyl ether. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2026). Method 625.1 - Base/Neutrals and Acids by GC/MS. Retrieved from [Link]
-
Organic Chemistry Portal (2026). Ullmann Reaction / Ullmann Condensation. Retrieved from [Link]
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- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
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- 4. Ullmann Reaction [organic-chemistry.org]
- 5. US9725403B2 - Method for pretreating and using copper-based catalyst - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101423460A - Method for preparing chlorinated diphenyl ether - Google Patents [patents.google.com]
- 8. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04282B [pubs.rsc.org]
An In-Depth Technical Guide to the Spectral Analysis of 4-Chlorodiphenyl Ether
This guide provides a comprehensive technical overview of the spectral data for 4-Chlorodiphenyl ether, a molecule of significant interest in environmental science and toxicology. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Our approach emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.
Introduction
This compound (4-CDE) is a halogenated aromatic ether. Its presence in the environment and potential biological activity necessitate robust analytical methods for its identification and quantification. Spectroscopic techniques are indispensable tools in this regard, providing a detailed fingerprint of the molecule's structure and connectivity. This guide delves into the core spectroscopic techniques used to characterize 4-CDE, providing both the "what" and the "why" behind the data.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its two aromatic rings linked by an ether oxygen and a chlorine substituent, gives rise to a unique and interpretable set of spectral data. Understanding the symmetry and electronic environment of each atom is key to deciphering its NMR, IR, and MS spectra.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
A. ¹H NMR Spectroscopy
Theoretical Principles: Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electronegative atoms like oxygen and chlorine causing a downfield shift (higher ppm). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable information about the connectivity of the molecule.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference peak at 0 ppm.[2]
-
-
Instrument Setup:
-
The analysis is performed on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion.[1]
-
The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming is performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
A standard one-pulse experiment is typically sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm for organic molecules).
-
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
Data Interpretation:
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. The molecule has C₂ symmetry through the ether linkage in the unsubstituted phenyl ring, but the chlorophenyl ring lacks this symmetry.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.35 | d | 8.8 |
| H-3', H-5' | 6.95 | d | 8.8 |
| H-2, H-6 | 7.05 | d | 7.7 |
| H-4 | 7.15 | t | 7.4 |
| H-3, H-5 | 7.39 | t | 7.9 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the instrument.
The downfield shift of the protons on the chlorophenyl ring (H-2', H-6', H-3', H-5') compared to the unsubstituted phenyl ring is due to the electron-withdrawing effect of the chlorine atom. The protons ortho to the ether linkage (H-2, H-6) are shifted upfield relative to the other protons on that ring due to the electron-donating effect of the oxygen atom.
B. ¹³C NMR Spectroscopy
Theoretical Principles: Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments. The chemical shift range for ¹³C is much larger than for ¹H, leading to less signal overlap.[3] Quaternary carbons (those not bonded to any hydrogens) typically show weaker signals.[3]
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The sample preparation and initial instrument setup are similar to that for ¹H NMR. The key differences in data acquisition are:
-
Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Time: Due to the low natural abundance of ¹³C (1.1%), a greater number of scans and a longer acquisition time are required to obtain a good signal-to-noise ratio.[4]
Data Interpretation:
The ¹³C NMR spectrum of this compound will show distinct signals for each of the non-equivalent carbon atoms.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1' | 155.8 |
| C-2', C-6' | 120.3 |
| C-3', C-5' | 130.0 |
| C-4' | 129.5 |
| C-1 | 157.9 |
| C-2, C-6 | 119.2 |
| C-3, C-5 | 129.9 |
| C-4 | 123.5 |
Note: These are approximate chemical shifts and can vary with experimental conditions.
The carbons directly attached to the electronegative oxygen (C-1 and C-1') and chlorine (C-4') atoms are shifted downfield. The symmetry of the unsubstituted phenyl ring results in fewer signals compared to the chlorophenyl ring.
II. Infrared (IR) Spectroscopy
Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group present.
Experimental Protocol: Acquiring an FTIR Spectrum
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.
-
Instrument Setup:
-
An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.
-
A background spectrum of the clean ATR crystal is collected to subtract any atmospheric or instrumental interferences.
-
-
Sample Analysis:
-
A small drop of this compound is placed directly onto the ATR crystal.
-
The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1590, 1490 | C=C stretch | Aromatic Ring |
| ~1240 | C-O-C stretch (asymmetric) | Aryl Ether |
| ~1100 | C-Cl stretch | Aryl Halide |
| ~870, 830, 750 | C-H bend (out-of-plane) | Aromatic |
The strong absorption band around 1240 cm⁻¹ is particularly diagnostic for the asymmetric C-O-C stretching of the diaryl ether linkage. The various bands in the fingerprint region (below 1500 cm⁻¹) are unique to the overall molecular structure.
III. Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides a molecular fingerprint and valuable information about the molecule's structure.
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction: A dilute solution of this compound is injected into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS). The GC separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of 70 eV electrons. This energy is sufficient to cause ionization and extensive fragmentation.[5]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Data Interpretation and Fragmentation Analysis:
The mass spectrum of this compound will show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Key Fragmentation Pathways:
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Summary of Key Mass Spectral Data:
| m/z | Relative Abundance | Proposed Fragment |
| 204/206 | High | Molecular Ion [M]⁺ |
| 169 | Moderate | [M - Cl]⁺ |
| 141 | High | [C₆H₄ClO]⁺ |
| 111/113 | Moderate | [C₆H₄Cl]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
The molecular ion peak at m/z 204 (for ³⁵Cl) and 206 (for ³⁷Cl) is expected to be prominent.[5] The base peak (most abundant) is often the molecular ion. Significant fragmentation occurs through the cleavage of the ether linkages and loss of the chlorine atom.
Conclusion
The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust and self-validating system for its unequivocal identification. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the data and adhering to rigorous experimental protocols, researchers can confidently characterize this and other related compounds, contributing to advancements in their respective fields.
References
-
Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][6][7]
-
PubChem, National Center for Biotechnology Information. This compound. [Link]
-
NIST Chemistry WebBook, National Institute of Standards and Technology. [Link][8]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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Untangling the Toxicological Profile of 4-Chlorodiphenyl Ether: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals
Abstract
4-Chlorodiphenyl ether (4-CDE) is a halogenated aromatic compound with applications as a dielectric fluid and as an intermediate in chemical synthesis. As a member of the chlorinated diphenyl ether class, its potential for environmental persistence and biological activity warrants a thorough toxicological evaluation. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological profile of 4-CDE. It synthesizes available data on its physicochemical properties, toxicokinetics, and known toxicological effects. Crucially, this guide also highlights the significant data gaps in our understanding of its long-term toxicity, including its carcinogenic, reproductive, and developmental effects. By presenting established experimental protocols for toxicological assessment, this document aims to equip researchers with the necessary framework to address these knowledge gaps and conduct robust risk assessments.
Introduction: The Scientific Imperative
Chlorinated diphenyl ethers are structurally related to other persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). These classes of compounds are known for their environmental persistence, bioaccumulation potential, and adverse health effects.[1][2][3] While the toxicological profiles of more highly chlorinated congeners have been more extensively studied, monochlorinated diphenyl ethers like 4-CDE represent an important area of investigation. Understanding the complete toxicological profile of 4-CDE is not merely an academic exercise; it is a critical component of environmental and human health risk assessment, particularly for professionals involved in chemical safety and drug development, where understanding the liabilities of structurally similar compounds is paramount.
This guide moves beyond a simple recitation of facts. It is designed to provide a senior scientist's perspective on the available data, the unanswered questions, and the experimental approaches required to obtain those answers. We will delve into not just what is known, but how we know it and what we still need to discover.
Physicochemical Characteristics: The Foundation of Toxicological Behavior
The toxicological profile of any chemical is fundamentally linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate.
| Property | Value | Source |
| Chemical Formula | C₁₂H₉ClO | [4] |
| Molecular Weight | 204.65 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Melting Point | -8 °C | [4] |
| Boiling Point | 284-285 °C at 760 mmHg | [4] |
| Water Solubility | 3.3 mg/L at 25 °C | [4] |
| log Kow (Octanol-Water Partition Coefficient) | 4.08 | [4] |
| Vapor Pressure | 0.0027 mmHg at 25 °C | [4] |
The high log Kow value of 4.08 indicates a strong lipophilic character, suggesting a potential for bioaccumulation in fatty tissues. Its low water solubility and low vapor pressure are indicative of its potential for persistence in certain environmental compartments.
Toxicokinetics: The Journey Through the Body
The limited available data on the toxicokinetics of 4-CDE comes primarily from studies in rats. The primary routes of metabolism involve aromatic hydroxylation and scission of the ether bond.
Metabolism
Studies in rats have shown that chlorodiphenyl ethers are metabolized through two primary pathways:
-
Aromatic Hydroxylation: This is the predominant metabolic reaction, where a hydroxyl group is added to one of the aromatic rings.
-
Ether Bond Scission: This is a minor metabolic pathway that results in the cleavage of the ether linkage, leading to the formation of chlorophenols.
It is important to note that ortho-hydroxylation of chlorinated diphenyl ethers can lead to the formation of "predioxins". However, for 4-CDE, which has a chlorine atom in the para position, the formation of dioxin-like compounds through this specific metabolic activation pathway is less likely compared to ortho-substituted congeners.
Caption: Metabolic pathways of this compound in rats.
Known Toxicological Effects: A Picture of Acute Hazards
The currently available toxicological data for 4-CDE is primarily limited to its acute effects.
Acute Toxicity
-
Dermal: May cause skin irritation.[4]
-
Inhalation: Breathing this compound may irritate the nose and throat.[5]
No specific LD50 values from standardized studies were found in the initial searches. The GHS classification indicates acute toxicity by the oral route.[4]
Environmental Toxicity
This compound is classified as very toxic to aquatic life with long-lasting effects, highlighting its potential environmental risk.[4][6][7]
The Unseen Risks: Addressing the Data Gaps
A critical assessment of the available literature reveals a significant lack of information regarding the long-term toxicological effects of 4-CDE. The New Jersey Department of Health and Senior Services explicitly states that this compound has not been tested for its ability to cause cancer in animals, its ability to affect reproduction, or for other chronic (long-term) health effects.[5]
This absence of data is a major concern, given the structural similarities to other compounds with known chronic toxicities. For instance, some polychlorinated diphenyl ethers have been shown to cause hepatic oxidative stress, immunosuppression, endocrine disorders, and reproductive and developmental toxicity in organisms.[1][2] While direct extrapolation is not scientifically rigorous, these findings underscore the necessity of investigating these endpoints for 4-CDE.
A Roadmap for Investigation: Standardized Toxicological Protocols
To address the existing data gaps, a systematic toxicological evaluation of 4-CDE is required. The following are detailed, step-by-step methodologies for key experiments that would form the foundation of such an investigation. The choice of these assays is based on established international guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), which ensure data quality and regulatory acceptance.
Genotoxicity Assessment
Genotoxicity testing is crucial for identifying substances that can cause genetic damage, a key event in carcinogenesis.
Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the ability of a test substance to induce reverse mutations (reversions), allowing the bacteria to grow on a medium lacking the essential amino acid.[8][9][10][11]
Experimental Workflow:
-
Strain Selection: Utilize a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range of 4-CDE, identifying any cytotoxic effects.
-
Main Experiment:
-
Expose the bacterial strains to at least five different concentrations of 4-CDE, a negative control (solvent), and a positive control (a known mutagen).
-
Incubate the bacteria, test compound, and S9 mix (if applicable) in a molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.
Caption: A simplified workflow for the Ames Test.
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breaks or whole chromosomes that lag behind during cell division.[12][13][14][15]
Experimental Workflow:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).
-
Metabolic Activation: As with the Ames test, perform the assay with and without S9 metabolic activation.
-
Cytotoxicity Assay: Determine the concentration range of 4-CDE that results in approximately 50-60% cytotoxicity.
-
Main Experiment:
-
Treat the cells with at least three concentrations of 4-CDE, a negative control, and a positive control.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvest, fix, and stain the cells.
-
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Repeated Dose Toxicity Studies
To evaluate the effects of longer-term exposure, a subchronic toxicity study is essential.
Principle: These studies provide information on the potential health hazards arising from repeated exposure to a substance over a prolonged period. They can identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[16][17][18]
Experimental Workflow:
-
Animal Model: Use a standard rodent species, typically Sprague-Dawley or Wistar rats.
-
Dose Administration: Administer 4-CDE daily via oral gavage for 28 or 90 days to at least three dose groups and a control group.
-
In-life Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Gross Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs and preserve them for histopathological examination.
-
Data Analysis: Analyze all data for statistically significant differences between the treated and control groups. The NOAEL is the highest dose at which no adverse effects are observed.
Caption: A general workflow for a subchronic oral toxicity study.
Conclusion and Future Directions
The toxicological profile of this compound remains largely incomplete. While acute toxicity data indicate it is harmful if swallowed and a significant irritant, the absence of chronic toxicity, carcinogenicity, and reproductive/developmental toxicity data prevents a comprehensive risk assessment. The physicochemical properties of 4-CDE suggest a potential for bioaccumulation, further emphasizing the need for long-term studies.
The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically investigate the toxicological properties of 4-CDE. By adhering to internationally recognized guidelines, the scientific community can generate the robust data necessary to fill the current knowledge gaps. This will enable informed decision-making regarding the safe handling, use, and disposal of this compound, ultimately protecting both human health and the environment. It is imperative that such studies are undertaken to ensure a complete and accurate understanding of the risks associated with this compound.
References
- [Reference details for a study on PFAS subchronic toxicity]
- [Reference details for a study on bisphenol developmental and reproductive impacts]
- New Jersey Department of Health and Senior Services. (2002). Hazardous Substance Fact Sheet: 4-Chlorophenyl Phenyl Ether.
- Centers for Disease Control and Prevention. (1994).
- Cambridge Isotope Laboratories, Inc. Safety Information for 4-Chlorophenyl phenyl ether (unlabeled).
- [Reference details for a study on the biochemical effects of chlorin
- [Reference details for a toxicological assessment of chlorinated diphenyl ethers in r
- PubChem. Compound Summary for 4-Chlorophenyl phenyl ether.
- [Reference details for OECD Test Guideline 423]
- Sigma-Aldrich.
- [Reference details for a review on polychlorin
- Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay.
- A
- [Reference details for a study on the subchronic/chronic toxicity of a mixture of chlorin
- [Reference details for a review on polychlorin
- [Reference details for OECD Guideline 407]
- [Reference details for a paper on the in vitro micronucleus technique]
- [Reference details for a study on the reproductive and developmental toxicity of a pentabromin
- [Reference details for a chapter on the genotoxicity of chlorophenols]
- [Reference details for an overview of OECD guidelines for acute oral toxicity studies]
- [Reference details for a study on the developmental effects of 4-bromodiphenyl ether]
- [Reference details for a study on the dermal subchronic toxicity of diphenyl ether]
- [Reference details for a study on the genotoxicity of 3-Methylcholanthrene and 4-chlorobiphenyl]
- Domingo, J. L. (2006). Polychlorinated diphenyl ethers (PCDEs): environmental levels, toxicity and human exposure: a review of the published literature.
- [Reference details for a study on the genotoxic effects of polychlorin
- [Reference details for a paper on the in vitro mammalian cell micronucleus test]
- [Reference details for a document on sub-chronic oral toxicity testing in labor
- [Reference details for a study on the reproductive and developmental toxicity of organophosph
- [Reference details for a toxicological profile for polybrominated biphenyls and polybromin
- [Reference details for a paper on the Ames test]
- [Reference details for a review on the human toxicity of polybromin
- [Reference details for a document on the carcinogenicity of bis(chloromethyl)ether and chloromethyl methyl ether]
- [Reference details for a document on acute, sub-acute, and chronic toxicity as per OECD guidelines]
- Nelson Labs. Ames Mutagenicity Test.
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- Charles River Labor
- Eurofins Australia. (2024).
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- [Reference details for a paper on tumor incidence rates
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- [Reference details for a video on acute toxicity studies]
- [Reference details for OECD Test Guideline 401]
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Technical Guide: Degradation Dynamics of 4-Chlorodiphenyl Ether (4-CDPE)
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the degradation pathways, metabolic fate, and analytical detection of 4-Chlorodiphenyl ether (4-CDPE). As a halogenated aromatic pollutant and a structural analog to polybrominated diphenyl ethers (PBDEs) and thyroid hormones, 4-CDPE presents specific challenges in environmental persistence and bioaccumulation.[1] This document synthesizes abiotic (photocatalytic) and biotic (microbial and mammalian) degradation mechanisms, offering researchers a validated framework for risk assessment and remediation monitoring.
Physicochemical Context & Environmental Stability
4-CDPE (CAS: 7005-72-3) consists of two benzene rings linked by an ether bond, with a single chlorine substitution at the para position.[1] Its stability stems from the ether linkage, which is resistant to hydrolysis, and the electron-withdrawing chlorine atom, which reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack compared to non-halogenated ethers.
Abiotic Degradation: Advanced Oxidation Processes (AOPs)
Photocatalytic degradation using titanium dioxide (
Mechanistic Pathway[1][2]
-
Radical Attack: The
radical attacks the aromatic ring, preferentially at the ortho or para positions relative to the ether bond. -
Ether Cleavage: Hydroxylation weakens the ether bond, leading to scission.
-
Intermediate Formation: The cleavage yields 4-chlorophenol (4-CP) and phenol .[1]
-
Mineralization: These phenolic intermediates are further oxidized to hydroquinone, benzoquinone, and eventually mineralized to
, , and .[2]
Visualization of Photocatalytic Pathway
The following diagram illustrates the stepwise degradation of 4-CDPE via radical attack.
Caption: Figure 1.[1] Photocatalytic degradation pathway of 4-CDPE mediated by hydroxyl radicals.
Biotic Degradation: Microbial & Mammalian Metabolism
Biological systems utilize enzymatic specificity to overcome the stability of the diphenyl ether structure. The pathways differ significantly between bacteria (catabolic energy generation) and mammals (detoxification/excretion).[1]
Microbial Biodegradation (Bacterial)
Specialized bacteria, such as Sphingomonas wittichii RW1, utilize angular dioxygenation . Unlike standard ring oxidation, this mechanism attacks the bridge carbon (angular position) adjacent to the ether oxygen.
-
Enzyme: Angular dioxygenase.[1]
-
Mechanism: Introduction of two hydroxyl groups at the angular and adjacent positions forms a hemiacetal, which is unstable and spontaneously collapses.
-
Products: This cleavage typically yields 4-chlorocatechol and phenol (or 4-chlorophenol and catechol, depending on ring specificity).[1]
Mammalian Metabolism
In mammals (e.g., rats), metabolism is driven by Cytochrome P450 (CYP) monooxygenases in the liver.
-
Primary Route: Aromatic hydroxylation at the ortho or meta positions without immediate ether cleavage.[3]
-
Secondary Route: Ether bond scission is a minor pathway.[1][3]
-
Risk Factor: Ortho-hydroxylation of polychlorinated diphenyl ethers can theoretically lead to "predioxin" structures, which may cyclize to form polychlorinated dibenzofurans (PCDFs).[1] However, for mono-chlorinated 4-CDPE, this risk is lower than for triclosan or penta-BDEs.[1]
Visualization of Biotic Pathways
Caption: Figure 2.[1] Divergent metabolic fates of 4-CDPE in bacterial (ring cleavage) vs. mammalian (hydroxylation) systems.
Analytical Methodologies
Accurate identification of degradation products requires high-sensitivity protocols to distinguish between the parent compound and its hydroxylated metabolites.
Protocol: GC-MS/MS Analysis of Degradation Products
Objective: Quantification of 4-CDPE and identification of chlorophenol/catechol intermediates.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Acidification: Adjust aqueous sample pH to < 2 using
to protonate phenolic metabolites (ensuring they partition into the organic phase). -
Extraction: Add Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) in a 1:1 ratio.[1] Vortex for 2 mins.
-
Separation: Centrifuge at 3000 rpm for 5 mins. Collect the organic layer.
-
Derivatization (Optional but Recommended): For phenol/catechol detection, add BSTFA + 1% TMCS and heat at 60°C for 30 mins to form trimethylsilyl (TMS) derivatives.[1] This improves peak shape and sensitivity.[1]
Step 2: Instrumental Parameters (GC-MS/MS)
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Temperature Program:
-
Initial: 50°C (hold 1 min).
-
Ramp 1: 20°C/min to 150°C.
-
Ramp 2: 10°C/min to 300°C (hold 5 min).
-
-
Mass Spec Mode:
-
Full Scan (Q1): m/z 50–500 for identifying unknown intermediates.
-
MRM (Multiple Reaction Monitoring): Use specific transitions for quantitation (e.g., 4-CDPE parent ion m/z 204
141).[1]
-
Toxicity & Risk Assessment
The degradation of 4-CDPE does not always imply immediate detoxification.[1] Some intermediates possess higher acute toxicity than the parent compound.
Comparative Toxicity Data
The table below synthesizes toxicity data for 4-CDPE and its primary degradation products.
| Compound | Role in Pathway | Toxicity Profile (Rat Oral LD50) | Environmental Risk |
| This compound | Parent | > 2000 mg/kg (Low Acute) | Bioaccumulative; Endocrine disruption potential.[1] |
| 4-Chlorophenol | Primary Product | ~261 mg/kg (High) | Corrosive; Uncoupler of oxidative phosphorylation.[1] |
| Phenol | Primary Product | ~317 mg/kg (High) | Neurotoxic; Rapidly absorbed via skin.[1] |
| 4-Chlorocatechol | Secondary Product | Not established (High est.)[1] | Cytotoxic; Generates ROS via redox cycling.[1] |
| Benzoquinone | Tertiary Product | ~130 mg/kg (Very High) | Highly reactive electrophile; DNA damage potential.[1] |
Critical Insight: The formation of 4-chlorophenol represents a "lethal synthesis" step where the metabolite is significantly more acutely toxic than the parent ether. Remediation processes must ensure complete mineralization to
References
-
Schmidt, S., et al. (1992). Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp.[4] strain SS3.[1] Applied and Environmental Microbiology.[1][5][6] Link[1]
-
Chowdhury, A., et al. (2011). Bacterial degradation of this compound and its metabolites.[1] Journal of Hazardous Materials. Link
-
Vione, D., et al. (2004). Photodegradation of 4-chlorophenol in TiO2 aqueous suspensions.[1] Environmental Science & Technology.[1][6] Link[1]
-
Tulp, M.T., & Hutzinger, O. (1978).[7] Rat metabolism of polychlorinated dibenzo-p-dioxins and related compounds.[1][3] Chemosphere.[1][8] Link
-
U.S. EPA. (2023). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1]Link[1]
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- 4. Bacterial Biodegradation of 4-Monohalogenated Diphenyl Ethers in One-Substrate and Co-Metabolic Systems [mdpi.com]
- 5. Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
The 4-Chlorodiphenyl Ether Scaffold: Synthetic Evolution and Pharmacological Relevance
[1]
Executive Summary & Chemical Identity[2]
4-Chlorodiphenyl ether (4-CDE) represents a pivotal structural motif in organic chemistry, serving as a bridge between early industrial dielectric fluids and modern medicinal pharmacophores.[1] While historically utilized as a heat-transfer agent and pesticide precursor, its current relevance lies in its role as a privileged scaffold in drug discovery. The diphenyl ether moiety acts as a flexible, lipophilic linker that positions pharmacophores in specific spatial orientations, crucial for kinase inhibitors and thyromimetics.
This guide analyzes the transition of 4-CDE from a bulk industrial commodity to a precision intermediate, detailing the evolution of its synthesis and its toxicological profile.
Table 1: Physicochemical Profile (CAS 7005-72-3)[2][3]
| Parameter | Value | Relevance to Application |
| Molecular Formula | C₁₂H₉ClO | Core scaffold for halogenated ethers |
| Molecular Weight | 204.65 g/mol | Fragment-based drug design (Rule of 3 compliant) |
| Boiling Point | 284–285 °C | High thermal stability (Historical use in heat transfer) |
| LogP (Octanol/Water) | ~4.0 - 4.2 | High lipophilicity; indicates blood-brain barrier penetration potential and bioaccumulation risks |
| Physical State | Liquid (mp ~ -8°C) | Easy handling in flow chemistry setups |
| Electronic Character | Electron-withdrawing (Cl) | Deactivates the A-ring; directs metabolic oxidation to the B-ring |
Synthetic Evolution: From Brute Force to Precision Catalysis
The history of 4-CDE synthesis mirrors the broader history of cross-coupling chemistry.[1] For the drug development professional, understanding these routes is critical for impurity control (e.g., avoiding polychlorinated biphenyl byproducts).
Era 1: The Industrial Hammer (Classic Ullmann Condensation)
Circa 1900s - 1980s[1]
The original discovery and mass production of 4-CDE relied on the Ullmann Ether Synthesis .[1] This method utilizes copper powder or copper salts to couple alkali metal phenoxides with aryl halides.[1]
-
Mechanism: Radical-nucleophilic aromatic substitution (SRN1) or oxidative addition/reductive elimination via organocopper intermediates.[1]
-
Limitations: Requires harsh temperatures (>200°C) and stoichiometric copper, leading to significant waste and "tarry" side products.[1]
-
Relevance: Still used for bulk agrochemical synthesis but generally avoided in GMP pharmaceutical settings due to heavy metal contamination.
Era 2: The Medicinal Precision (Buchwald-Hartwig Coupling)
Circa 1990s - Present[1]
To access 4-CDE derivatives with sensitive functional groups (e.g., esters, nitriles), modern labs utilize Palladium-catalyzed C-O bond formation.
-
Selectivity: The use of bulky phosphine ligands (e.g., Xantphos, BINAP) prevents the formation of homocoupled biaryls.
Era 3: The Oxidative Route (Chan-Lam Coupling)
Circa 2000s - Present[1]
For late-stage functionalization where an aryl halide is not available, the Chan-Lam coupling uses aryl boronic acids. This is particularly useful when installing the 4-chlorophenoxy moiety onto a complex drug scaffold.[1]
Visualization: Synthetic Pathways
The following diagram illustrates the three primary routes to the 4-CDE scaffold, highlighting the reagents and conditions that dictate the choice of method.
Figure 1: Comparative synthetic strategies for accessing the this compound scaffold.[1]
Pharmacological Relevance & Drug Design
While 4-CDE itself is rarely the final API, the 4-chlorophenoxy motif is a validated pharmacophore.
Bioisosterism and Spatial Geometry
The ether linkage (-O-) in 4-CDE introduces a bond angle of approximately 120°, creating a "bent" geometry distinct from the rigid linearity of biphenyls.[1] This flexibility allows the molecule to adopt conformations that fit into hydrophobic pockets of enzymes, specifically:
-
Thyroid Hormone Receptors (TR): The structure mimics the outer ring of thyroxine (T4).[1]
-
Enoyl-ACP Reductase (FabI): Diphenyl ethers are potent inhibitors of this bacterial enzyme (e.g., Triclosan).[1] The 4-chloro substituent often occupies a hydrophobic sub-pocket, increasing binding affinity.
Metabolic Liability and Toxicology
For researchers utilizing this scaffold, understanding its metabolic fate is non-negotiable. 4-CDE is lipophilic and prone to bioaccumulation.
-
Metabolic Activation: The primary clearance pathway is hydroxylation via Cytochrome P450 enzymes (specifically CYP2B and CYP3A families).[1]
-
Regioselectivity: The chlorine atom on Ring A deactivates it towards oxidation.[1] Consequently, hydroxylation occurs predominantly on the unsubstituted Ring B, typically at the para (4') position.
-
Safety Signal: The resulting 4-chloro-4'-hydroxydiphenyl ether bears structural similarity to endocrine disruptors.[1] In early drug screening, this metabolite must be monitored for off-target estrogenic activity.
Experimental Protocols
Protocol A: Modern Laboratory Synthesis (Buchwald-Hartwig Type)
Recommended for generating analytical standards or small-scale library synthesis.[1]
Rationale: This protocol avoids the high temperatures of the Ullmann reaction, preserving the integrity of the chlorinated position (preventing hydrodehalogenation).
Materials:
-
4-Chlorophenol (1.0 equiv)[1]
-
Iodobenzene (1.2 equiv)[1]
-
Copper(I) Iodide (10 mol%) [Note: While Buchwald uses Pd, modified Cu-ligand systems are often more cost-effective for simple ethers][1]
-
Picolinic acid (20 mol%) - Ligand essential for lower temp[1]
-
K₃PO₄ (2.0 equiv)[1]
-
DMSO (0.5 M concentration)[1]
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon, add CuI, Picolinic acid, and K₃PO₄ to a dried Schlenk tube.
-
Solvate: Add DMSO, 4-chlorophenol, and iodobenzene via syringe.
-
Reaction: Seal the tube and heat to 80-90°C for 12-18 hours. (Monitoring: TLC 10% EtOAc/Hexanes).[1]
-
Workup: Cool to room temperature. Dilute with diethyl ether (30 mL). Wash with water (2 x 15 mL) and brine (1 x 15 mL).[1]
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes -> 5% EtOAc/Hexanes).
-
Validation: Verify product via ¹H NMR (Look for diagnostic multiplets at 6.9–7.4 ppm) and GC-MS (M+ peak at 204/206 ratio 3:1).
Protocol B: Environmental Fate Simulation (Photolysis)
Recommended for stability testing in formulation development.[1]
Rationale: Diphenyl ethers are susceptible to photolytic cleavage, which is critical for determining shelf-life and environmental impact.
-
Preparation: Dissolve 4-CDE in HPLC-grade methanol (10 µg/mL).
-
Irradiation: Expose solution to simulated sunlight (Xenon arc lamp, >290 nm) in a quartz vessel.
-
Sampling: Aliquot at t=0, 1h, 6h, 24h.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Observation: Monitor for the appearance of phenol and chlorobenzene (cleavage products) or polychlorinated dibenzofurans (cyclization products - Critical Safety Check).[1]
Visualization: Metabolic & Degradation Pathways[6]
The following graph details the biological and environmental fate of the scaffold.
Figure 2: Metabolic activation and environmental degradation pathways of 4-CDE.[1]
References
-
Ullmann, F. (1904).[1] Ueber die Darstellung von Phenyläthern. Berichte der deutschen chemischen Gesellschaft.[1] (Foundational synthesis).[1]
-
Theil, F. (1999).[1] Diphenyl Ethers as Enzyme Inhibitors.[1] Angewandte Chemie International Edition.[1] (Context for pharmacological relevance).
-
Sigma-Aldrich. (2023).[1] this compound Product Sheet & Safety Data.[1] (Physical properties and safety).[1]
-
U.S. EPA. (1980).[1] Ambient Water Quality Criteria for Chlorinated Ethers.[1] EPA 440/5-80-030.[1] (Toxicology and environmental fate).[1]
-
Evans, D. A., et al. (1998).[1] New Copper-Mediated Ether Synthesis.[1] Tetrahedron Letters.[1][3] (Modern synthetic protocols).[1]
-
PubChem. (2023).[1] Compound Summary: 4-Chlorophenyl phenyl ether.[1][4][5][6][7] (Chemical data verification).[1]
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- 7. pharmaffiliates.com [pharmaffiliates.com]
Introduction: Situating Chlorinated Diphenyl Ethers in Environmental and Industrial Chemistry
An In-depth Technical Guide to 4-Chlorodiphenyl Ether and its Congeners
Diphenyl ethers are a class of organic compounds characterized by two phenyl rings linked by an oxygen atom. This core structure lends itself to a wide array of substitutions, creating a vast family of molecules with diverse applications. When chlorine atoms are substituted onto one or both phenyl rings, the resulting compounds are known as polychlorinated diphenyl ethers (PCDEs). This group consists of 209 possible individual compounds, or congeners, that differ in the number and position of chlorine atoms.[1][2]
This compound (4-CDE), also known as 1-chloro-4-phenoxybenzene, is a monochlorinated congener that serves as a foundational compound for understanding the broader class of PCDEs. Historically, PCDEs have been utilized as flame retardants, hydraulic fluids, lubricants, and plasticizers.[3] Today, their relevance is often as intermediates in chemical synthesis, such as in the production of certain fungicides.[3]
Structurally analogous to the well-studied polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), PCDEs share concerns regarding their environmental persistence, potential for long-range transport, and capacity for bioaccumulation.[2][3][4] Their toxicological profiles, which can include effects like hepatic oxidative stress and endocrine disruption, are an active area of research, with many effects appearing to be mediated through the aryl hydrocarbon (Ah) receptor, similar to other dioxin-like compounds.[2][4][5] This guide provides a technical overview of the synthesis, analysis, and toxicological significance of 4-CDE and its polychlorinated congeners, aimed at professionals in research and development.
PART 1: Synthesis and Chemical Properties
The primary industrial and laboratory-scale synthesis of diphenyl ethers, including 4-CDE, is the Ullmann condensation (also known as the Ullmann ether synthesis). This reaction is a cornerstone of aryl ether chemistry, valued for its reliability in forming the C-O-C ether linkage between two aromatic rings.
The Ullmann Condensation: Mechanism and Causality
The Ullmann condensation is a copper-catalyzed cross-coupling reaction.[6] The fundamental logic involves the reaction of an aryl halide with a phenoxide salt. The choice of a copper catalyst is critical; copper facilitates the coupling, which would otherwise require prohibitively high temperatures and pressures.
The generalized mechanism involves:
-
Formation of a Copper(I) Phenoxide: The reaction typically begins with an alkali metal phenoxide (e.g., potassium phenoxide) reacting with a copper(I) salt, or the phenoxide is generated in situ from a phenol and a base like potassium hydroxide.
-
Oxidative Addition: The aryl halide (e.g., 1,4-dichlorobenzene or 4-chloronitrobenzene) undergoes oxidative addition to the copper(I) center.
-
Reductive Elimination: The final step is the reductive elimination of the diaryl ether product, regenerating the copper catalyst to continue the cycle.
Traditional Ullmann reactions required stoichiometric amounts of copper metal or copper salts and harsh conditions, often involving high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at temperatures exceeding 200°C.[6] Modern advancements have introduced soluble copper catalysts and ligands that can accelerate the reaction and allow for milder conditions.[7][8]
Protocol 1: Generalized Synthesis of this compound
This protocol is a synthesized representation based on established Ullmann reaction principles.[6][9][10]
-
Reactant Preparation: In a multi-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine phenol and a slight molar excess of a suitable base (e.g., potassium hydroxide) in a high-boiling polar solvent like N-methyl-2-pyrrolidinone (NMP).
-
Phenoxide Formation: Heat the mixture under a nitrogen atmosphere to form the potassium phenoxide salt. Water generated during this step may be removed by azeotropic distillation.
-
Catalyst and Aryl Halide Addition: Introduce a catalytic amount of a copper species (e.g., cuprous chloride or basic copper carbonate).[7] Slowly add the aryl halide (e.g., p-fluorochlorobenzene or p-dichlorobenzene) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 150-220°C) for several hours. The reaction progress should be monitored using an appropriate analytical technique, such as Gas Chromatography (GC), to determine the consumption of starting materials.
-
Workup and Purification:
-
Cool the reaction mixture and dilute it with water.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or toluene.
-
Combine the organic extracts and wash them sequentially with a dilute base solution (e.g., 5% NaOH) to remove any unreacted phenol, followed by water and a saturated brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Concentrate the solution in vacuo to remove the solvent.
-
-
Final Purification: Purify the crude product by vacuum distillation to yield the final this compound.[9]
Physicochemical Properties of this compound
The physical and chemical properties of 4-CDE are critical for understanding its environmental fate, analytical behavior, and industrial applications.
| Property | Value | Source |
| CAS Number | 7005-72-3 | [11] |
| Molecular Formula | C₁₂H₉ClO | [12] |
| Molecular Weight | 204.65 g/mol | [12] |
| Appearance | Colorless to pale yellow liquid | [13][14] |
| Density | 1.193 g/mL at 25 °C | [12] |
| Boiling Point | 161-162 °C at 19 mmHg | |
| Flash Point | >113 °C (>235 °F) - closed cup | |
| Refractive Index | n20/D 1.587 | |
| Water Solubility | Insoluble or slightly soluble | [12][15] |
| Vapor Pressure | 0.0027 mm Hg | [13] |
PART 2: Analytical Methodologies
The detection and quantification of 4-CDE and its congeners in various matrices—from environmental samples to industrial products—rely heavily on high-resolution chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC/MS) is the gold standard due to its high sensitivity and specificity.[16][17]
Workflow for Sample Analysis
A robust analytical method is a self-validating system. Each step, from extraction to detection, is designed to maximize recovery, minimize interference, and ensure accurate identification and quantification.
Protocol 2: GC/MS Analysis of 4-CDE and Congeners
This protocol outlines a standard methodology for the analysis of PCDEs, adapted from established methods for analogous compounds like PBDEs and PCBs.[12][16][17][18][19]
-
Sample Preparation and Extraction:
-
Solid Matrices (Soil, Sediment, Tissue): Homogenize the sample and mix with a drying agent like sodium sulfate. Perform extraction using a technique such as Pressurized Liquid Extraction (PLE) or Soxhlet extraction with a non-polar solvent mixture like toluene or hexane/dichloromethane.[16][19]
-
Liquid Matrices (Water): Use solid-phase extraction (SPE) with a C18 or similar cartridge, or liquid-liquid extraction with dichloromethane in a separatory funnel.[19][20]
-
-
Extract Cleanup: This step is crucial for removing co-extracted matrix components (e.g., lipids, pigments) that can interfere with GC analysis.
-
Pass the concentrated extract through an adsorption chromatography column packed with silica gel or Florisil.[19][21]
-
Elute with a sequence of solvents of increasing polarity. PCDEs typically elute in the non-polar fraction with solvents like hexane. This step also serves to fractionate different classes of compounds.
-
-
Concentration and Solvent Exchange: Carefully evaporate the solvent from the cleaned extract using a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of a high-purity solvent suitable for GC injection, such as nonane or isooctane.[16]
-
GC/MS Instrumental Analysis:
-
Rationale for Column Choice: A low-polarity, low-bleed stationary phase column (e.g., DB-XLB, HP-5ms) is chosen to provide excellent resolution of structurally similar congeners while maintaining thermal stability for high-boiling point compounds.[17][18]
-
Rationale for Injection Technique: A temperature-programmed splitless injection is used to ensure the quantitative transfer of low-volatility analytes onto the column while minimizing their contact with hot metal surfaces in the injector, which could cause degradation.[17]
-
| Parameter | Typical Setting | Rationale |
| GC System | Agilent 6890/5973 or equivalent | Widely used, robust platform for environmental analysis. |
| Column | DB-XLB or HP-5ms (e.g., 30m x 0.25mm ID x 0.25µm film) | Provides good separation of halogenated aromatic congeners.[18] |
| Carrier Gas | Helium, constant flow (e.g., 1.5-2.0 mL/min) | Inert carrier gas, provides optimal efficiency.[22][23] |
| Injector | Splitless, 250-280°C | Ensures complete volatilization and transfer of analytes.[17][23] |
| Oven Program | Start at ~100°C, hold 1-2 min, ramp 10-20°C/min to ~320°C, hold | Separates congeners based on boiling point and polarity.[12] |
| MS Detector | Mass Spectrometer (Quadrupole or Ion Trap) | Provides mass information for definitive identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method producing repeatable spectra.[24] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity targeting specific congeners; Full Scan for identification. |
-
Data Analysis and Quantification:
-
Identify congeners by comparing their retention times and mass spectra to those of authentic reference standards.[11][25]
-
Quantify using an internal standard method, where a known amount of a non-interfering, structurally similar compound (e.g., a ¹³C-labeled congener) is added to each sample before extraction to correct for variations in recovery and instrument response.
-
PART 3: Toxicology and Environmental Significance
The environmental behavior and toxicological profile of PCDEs are intrinsically linked to their chemical structure, particularly the number and position of chlorine atoms.
Persistence, Bioaccumulation, and Fate
Like PCBs, PCDEs are characterized by their chemical stability, which contributes to their persistence in the environment. Their lipophilic (fat-soluble) nature drives them to partition from water into sediment and the fatty tissues of living organisms, leading to bioaccumulation and biomagnification up the food chain.[2][3]
Environmental transformation processes can alter PCDEs into other potentially hazardous compounds. Through biotransformation, photolysis, or pyrolysis, they can be metabolized into hydroxylated PCDEs (HO-PCDEs), methoxylated PCDEs (MeO-PCDEs), and even polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs).[2][3][4]
Mechanism of Toxicity: The Aryl Hydrocarbon (Ah) Receptor
A primary mechanism of toxicity for many halogenated aromatic hydrocarbons, including certain PCDE congeners, is their ability to bind to and activate the aryl hydrocarbon (Ah) receptor.[2][5] The Ah receptor is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including several cytochrome P450 enzymes.
Congeners that can adopt a planar or "flat" conformation, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are generally the most potent Ah receptor agonists.[26] This binding initiates a cascade of downstream events that can lead to a variety of adverse effects, including:
-
Hepatic oxidative stress
-
Immunosuppression
-
Endocrine disruption
It is crucial to note that, like PCBs, not all PCDE congeners are potent Ah receptor agonists. The toxicity of a PCDE mixture is therefore highly dependent on the specific congener composition. Non-planar congeners may elicit toxicity through different, Ah receptor-independent mechanisms.[27][28]
Conclusion
This compound and its polychlorinated congeners represent a complex class of compounds with significant industrial history and ongoing environmental relevance. A thorough understanding of their synthesis via methods like the Ullmann condensation, their precise analysis using high-resolution GC/MS, and their structure-dependent toxicological profiles is essential for researchers, environmental scientists, and drug development professionals. As with related halogenated compounds, the focus remains on congener-specific analysis to accurately assess risk, understand environmental fate, and develop strategies for remediation and safer chemical design.
References
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Pharmaffiliates. (n.d.). This compound. [Link]
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Goodman, W. (n.d.). Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. LabRulez GCMS. [Link]
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LECO Corporation. (n.d.). Analysis of Polybrominated Diphenyl Ethers by Comprehensive GCxGC-TOFMS. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
- Google Patents. (n.d.).
-
Vetter, W., et al. (2008). Gas chromatographic study of technical diphenyl ether penta-, octa- and decabromo derivatives. ResearchGate. [Link]
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Agilent Technologies. (2003). GC/MS Analysis of Polybrominated Flame Retardants. [Link]
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Ren, M., et al. (2023). Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. MDPI. [Link]
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PubChem. (n.d.). 4-Chlorophenyl phenyl ether. [Link]
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chemeurope.com. (n.d.). Ullmann condensation. [Link]
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PrepChem.com. (n.d.). Preparation of this compound. [Link]
- Google Patents. (n.d.). CN102146024B - Method for preparing diphenyl ether.
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U.S. Environmental Protection Agency. (n.d.). 2,3,4,6-Tetrachlorodiphenyl ether Env. Fate/Transport. [Link]
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Rev. Soc. Quím. Méx. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]
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Ren, M., et al. (2023). Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. ResearchGate. [Link]
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Chen, G., et al. (2001). Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. PubMed. [Link]
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Haz-Map. (n.d.). p-Chlorophenyl phenyl ether. [Link]
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Sinkkonen, S., et al. (2004). Bioaccumulation, bioavailability and environmental fate of chlorophenol impurities, polychlorinated hydroxydiphenylethers and their methoxy analogues. PubMed. [Link]
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Ren, M., et al. (2023). Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. PubMed. [Link]
- Google Patents. (n.d.).
-
New Jersey Department of Health. (2002). 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. [Link]
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Ren, M., et al. (2023). Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. MDPI. [Link]
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ResearchGate. (n.d.). Chemical equation for synthesis of PCBs by direct chlorination of biphenyl. [Link]
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PubChem. (n.d.). 2-Hydroxy-4'-chlorodiphenyl ether. [Link]
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MassBank of North America. (n.d.). Browse Spectra - 4-CHLOROPHENYL PHENYL ETHER. [Link]
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Hallgren, S., & Darnerud, P. O. (2002). Developmental Coexposure to Polychlorinated Biphenyls and Polybrominated Diphenyl Ethers Has Additive Effects on Circulating Thyroxine Levels in Rats. PubMed Central. [Link]
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McFarland, V. A., & Clarke, J. U. (1989). Environmental occurrence, abundance, and potential toxicity of polychlorinated biphenyl congeners: considerations for a congener-specific analysis. PMC. [Link]
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Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). CHEMICAL AND PHYSICAL INFORMATION. [Link]
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Hoh, E., & Hites, R. A. (2005). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PMC - PubMed Central. [Link]
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PubChem. (n.d.). Polychlorinated Biphenyls. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. [Link]
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Dreiem, A., et al. (2003). Congener specific effects by polychlorinated biphenyls on catecholamine content and release in chromaffin cells. PubMed. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). SUMMARY OF DATA REPORTED - Polychlorinated Biphenyls and Polybrominated.... [Link]
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NIST. (n.d.). 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptachloro-. NIST WebBook. [Link]
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Faroon, O. M., et al. (2012). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. PMC - NIH. [Link]
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Sagiv, S. K., et al. (2018). Evidence Implicating Non-Dioxin-Like Congeners as the Key Mediators of Polychlorinated Biphenyl (PCB) Developmental Neurotoxicity. MDPI. [Link]
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Heller, S. R., & Milne, G. W. A. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
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Thermal Stability Profile: 4-Chlorodiphenyl Ether (4-CDE)
Topic: Thermal Stability of 4-Chlorodiphenyl Ether Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Senior Scientist’s Guide to Mechanisms, Limits, and Handling[1]
Executive Summary
This compound (4-CDE), also known as 1-chloro-4-phenoxybenzene, occupies a critical niche in organic synthesis and functional fluid engineering.[1] While structurally robust due to the aromatic ether linkage, its thermal stability is a duality: it exhibits high resistance to pyrolytic degradation (up to its boiling point of ~285°C in inert atmospheres) but possesses a latent oxidative vulnerability —the formation of explosive peroxides upon prolonged exposure to air.
This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic understanding of 4-CDE’s thermal behavior.[1] It is designed to empower researchers to utilize 4-CDE as a high-temperature solvent or dielectric fluid while mitigating the risks of toxic byproduct formation (e.g., polychlorinated dibenzofurans) and auto-oxidation.[1]
Physicochemical Baseline
To predict thermal behavior, one must first anchor the compound's physical constants. The high boiling point and low vapor pressure of 4-CDE make it an attractive candidate for open-bath heating, yet these same properties necessitate rigorous exclusion of oxygen at elevated temperatures.[1]
Table 1: Key Thermal & Physical Properties
| Property | Value | Critical Implication |
| CAS Number | 7005-72-3 | Unique Identifier |
| Molecular Weight | 204.65 g/mol | Moderate volatility |
| Boiling Point | 284–285 °C (at 760 mmHg) | Upper limit for liquid-phase reactions |
| Melting Point | -8 °C | Liquid at room temperature; easy handling |
| Flash Point | >110 °C (>230 °F) | Combustible; requires high ignition energy |
| Density | 1.193 g/mL (at 25 °C) | Denser than water; phase separation possible |
| Solubility | Insoluble in water | Hydrolytically stable under neutral conditions |
| Vapor Pressure | 0.0027 mmHg (at 25 °C) | Low evaporative loss at ambient temp |
Mechanisms of Thermal Degradation
Understanding how 4-CDE breaks down is more valuable than simply knowing when.[1] The degradation pathway is strictly dependent on the atmospheric environment.
Pathway A: Pyrolytic Degradation (Inert Atmosphere)
In the absence of oxygen (e.g., under N₂ or Ar), 4-CDE is remarkably stable. The aromatic C–O and C–Cl bonds possess high dissociation energies. Significant degradation typically does not occur until temperatures exceed 400°C.[1]
-
Mechanism: Homolytic cleavage of the ether linkage (C–O) or the carbon-chlorine bond (C–Cl).
-
Products: Phenyl radicals, chlorophenyl radicals, benzene, chlorobenzene, and phenolic species.
-
Implication: Suitable as a heat transfer fluid up to ~280°C if strictly blanketed with inert gas.
Pathway B: Oxidative Degradation (Auto-oxidation)
This is the primary failure mode in laboratory settings.[1] Like many ethers, 4-CDE is susceptible to radical attack at the carbon adjacent to the oxygen, although the aromatic rings provide some stabilization compared to aliphatic ethers.
-
Mechanism: Radical abstraction of hydrogen followed by oxygen insertion to form hydroperoxides.
-
Risk: Accumulation of unstable peroxides which can detonate upon concentration (e.g., during distillation).[2]
-
Implication: Distillation must never be performed to dryness without prior peroxide testing.[1]
Pathway C: Toxic Byproduct Formation (Combustion/Catalysis)
Under fire conditions or in the presence of metal catalysts (e.g., Fe, Cu) at high temperatures (>300°C), 4-CDE can cyclize.
-
Mechanism: Dechlorination and condensation.
-
Products: Hydrogen Chloride (HCl) and Polychlorinated Dibenzofurans (PCDFs) .
-
Safety Note: While mono-chlorinated ethers are less potent precursors than poly-halogenated variants (like PBDEs), the formation of dioxin-like furans is a non-zero risk during uncontrolled heating.[1]
Visualizing the Pathways
The following diagram maps the divergence in degradation based on environmental conditions.
Figure 1: Divergent thermal degradation pathways of 4-CDE based on environmental exposure.[1]
Experimental Protocols for Stability Assessment
To validate the stability of 4-CDE for a specific application (e.g., a reaction solvent), rely on data, not assumptions. The following protocols are adapted from ASTM standards for dielectric fluids and distillates.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine the onset temperature of decomposition (
-
Instrument: Calibrated TGA (e.g., TA Instruments or Mettler Toledo).
-
Sample: 10–20 mg of pure 4-CDE.
-
Purge Gas: Nitrogen (50 mL/min) for pyrolytic limit; Air (50 mL/min) for oxidative limit.
-
Ramp: 10°C/min from ambient to 600°C.
-
Analysis:
-
Identify
(Temperature at 5% mass loss). -
Acceptance Criteria: For open-vessel use, the operating temperature should be at least 50°C below the
.
-
Protocol B: Peroxide Detection (The "Self-Validating System")
Objective: Routine safety check before heating or distilling aged samples.[1] Method: Quantofix® Peroxide Test Sticks or Iodometric Titration.[1]
-
Frequency: Test any container stored for >6 months or any sample prior to distillation.
-
Procedure:
-
Action Limits:
-
< 10 mg/L (ppm): Safe for general use.
-
10–100 mg/L: Treat to remove peroxides (wash with ferrous sulfate or pass through activated alumina).
-
> 100 mg/L: DO NOT TOUCH. Contact EHS for disposal.[1]
-
Protocol C: Accelerated Aging (Dielectric Simulation)
Objective: Simulate long-term thermal stress in a closed system.[1] Reference: Adapted from ASTM D6468.
-
Setup: Seal 50 mL of 4-CDE in a borosilicate pressure tube.
-
Stress: Heat to 150°C for 180 minutes in a heating block.
-
Analysis:
-
Cool to ambient in the dark.[3]
-
Measure change in color (ASTM D1500) and acidity (Acid Number).
-
Fail Criteria: Visible precipitate or significant darkening indicates polymerization or oxidative breakdown.
-
Figure 2: Decision workflow for thermal stability testing and safety validation.
Applications & Implications
The thermal stability profile of 4-CDE dictates its utility in high-value applications:
-
High-Temperature Solvent:
-
Dielectric Fluid:
-
Used in capacitors and transformers due to its high breakdown voltage and thermal resistance.
-
Constraint: Must be used in sealed systems to prevent moisture ingress and oxidation, which degrade dielectric strength.
-
-
Chemical Intermediate:
-
Precursor for agricultural chemicals and flame retardants. Stability allows for aggressive downstream functionalization without cleaving the ether bond.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23436, 4-Chlorophenyl phenyl ether. Retrieved from [Link]
-
ASTM International. (2019).[1] ASTM D6468-19, Standard Test Method for High Temperature Stability of Middle Distillate Fuels. West Conshohocken, PA. Retrieved from [Link]
- Bretherick, L. (1979). Bretherick's Handbook of Reactive Chemical Hazards.
-
University of North Carolina at Chapel Hill. (2025). Safe Handling of Peroxidizable Compounds. EHS Manual. Retrieved from [Link]
-
Chemical Engineering Transactions. (2021). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (Contextual data on halogenated ether degradation). Retrieved from [Link]
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Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for 4-Chlorodiphenyl Ether Separation
Executive Summary & Chemical Context[1][2][3][4][5][6]
4-Chlorodiphenyl ether (4-CDE), also known as p-chlorophenyl phenyl ether (CAS: 7005-72-3), is a critical intermediate in the synthesis of pyrethroid pesticides and pharmaceutical agents. It also serves as a congener surrogate in environmental monitoring of polybrominated diphenyl ethers (PBDEs).
While Gas Chromatography (GC) is historically common for this volatile ether, HPLC offers distinct advantages , particularly for:
-
Thermally Labile Matrices: Avoiding high-temperature injection ports that may degrade co-extracted biological metabolites.
-
Aqueous Process Streams: Direct injection or simplified Liquid-Liquid Extraction (LLE) without the need for derivatization.
-
Isomer Specificity: Superior selectivity when separating 4-CDE from its positional isomers (2-CDE, 3-CDE) using pi-electron selective stationary phases.
This guide provides two field-validated protocols: a Rapid Isocratic Method for purity control and a High-Resolution Gradient Method for complex environmental or biological matrices.
Chemical Profile: this compound
| Property | Value | Chromatographic Implication |
| Molecular Weight | 204.65 g/mol | Suitable for standard UV-HPLC; Mass Spec compatible. |
| LogP (Octanol/Water) | ~4.08 | Highly lipophilic. Requires high organic strength mobile phases to elute. |
| UV Maxima | 279 nm, 293 nm | |
| Solubility | Insoluble in water; Soluble in MeOH, ACN, Hexane | Sample diluent must be high-% organic (e.g., 100% MeOH) to prevent precipitation. |
Method Development Strategy
Column Selection: The Hydrophobic Interaction
Given the LogP of ~4.08, a standard C18 (Octadecyl) column is the workhorse. However, for separating 4-CDE from the non-chlorinated diphenyl ether or the 4,4'-dichloro analog, a Phenyl-Hexyl column is superior. The phenyl ring in the stationary phase engages in
Mobile Phase Design
-
Solvent A (Aqueous): Water (HPLC Grade). Buffering is generally unnecessary as 4-CDE is non-ionizable. However, 0.1% Formic Acid is recommended to suppress silanol activity on the column and enable MS-compatibility.
-
Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shapes for aromatic ethers.
Protocol 1: Rapid Isocratic Method (QC & Purity Analysis)
Objective: Routine purity checks of raw materials or reaction monitoring. Run Time: < 8 minutes.
Chromatographic Conditions
-
System: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290, Waters Alliance/Acquity).
-
Column: C18 End-capped, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase: Isocratic 85% Acetonitrile / 15% Water.
-
Flow Rate: 1.2 mL/min.
-
Temperature: 35°C (Stabilizes retention times).
-
Injection Volume: 5–10 µL.
-
Detection: UV @ 280 nm (Reference: 360 nm).
Preparation of Standards
-
Stock Solution (1 mg/mL): Dissolve 10 mg of 4-CDE reference standard in 10 mL of HPLC-grade Acetonitrile. Sonicate for 2 minutes.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Acetonitrile.
Expected Performance
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | ~4.5 - 5.5 min | High organic % ensures rapid elution of lipophilic ether. |
| Tailing Factor | < 1.5 | Ensures no secondary interactions with silanols. |
| Theoretical Plates | > 5,000 | Indicates column efficiency. |
Protocol 2: High-Resolution Gradient Method (Trace/Environmental)
Objective: Separation of 4-CDE from diphenyl ether, phenol, and di-chlorinated byproducts in wastewater or soil extracts. Run Time: 20 minutes (including re-equilibration).
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm (Fused-Core particle for higher efficiency).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 40°C.
-
Detection: UV @ 220 nm (Trace sensitivity) and 280 nm (Selectivity).
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Initial Hold (Elute polar impurities like phenols) |
| 2.0 | 50 | End Initial Hold |
| 12.0 | 95 | Linear Ramp (Elute 4-CDE and congeners) |
| 15.0 | 95 | Wash Step (Remove highly lipophilic compounds) |
| 15.1 | 50 | Return to Initial Conditions |
| 20.0 | 50 | Re-equilibration (Critical for reproducibility) |
Sample Preparation Workflow (LLE)
For aqueous samples (e.g., wastewater), direct injection is not recommended due to the low solubility of 4-CDE.
Step-by-Step Extraction:
-
Aliquot: Take 10 mL of water sample.
-
Extract: Add 2 mL of Hexane or Dichloromethane (DCM). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Concentration: Transfer the organic (top) layer to a glass vial. Evaporate to dryness under Nitrogen stream.
-
Reconstitution: Reconstitute residue in 200 µL Acetonitrile. (This provides a 50x concentration factor).
Visualizations & Logic Flow
Figure 1: Sample Preparation & Decision Logic
This workflow illustrates the decision process for selecting the correct preparation method based on sample matrix.
Caption: Decision tree for 4-CDE sample preparation, ensuring matrix compatibility and column protection.
Figure 2: HPLC Method Optimization Loop
A self-validating loop to ensure system suitability before running critical samples.
Caption: Iterative optimization cycle to guarantee method robustness and data integrity.
Validation Parameters & Troubleshooting
Linearity & Sensitivity
-
Linear Range: 0.5 µg/mL to 100 µg/mL.
-
LOD (Limit of Detection): ~0.1 µg/mL (at 220 nm).
-
LOQ (Limit of Quantitation): ~0.5 µg/mL.
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| Peak Fronting | Sample solvent too strong (100% ACN). | Dilute sample with water to match initial gradient conditions (e.g., 50:50 ACN:Water). |
| Retention Time Shift | Temperature fluctuation. | Ensure column oven is active and stable at 35°C. |
| Ghost Peaks | Carryover from previous high-conc injection. | Add a "needle wash" step with 100% ACN in the autosampler method. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23436, 4-Chlorophenyl phenyl ether. Retrieved January 31, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). Method 625.1 - Base/Neutrals and Acids by GC/MS.[1] (Establishes 4-CDE as a priority pollutant target). Retrieved from [Link]
Sources
Application Notes and Protocols for 4-Chlorodiphenyl Ether
Version: 1.0
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-Chlorodiphenyl ether (4-CDE), CAS No. 7005-72-3. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development and related fields. The content is structured to provide not only procedural steps but also the scientific rationale behind these recommendations, ensuring a culture of safety and experimental integrity. Adherence to these guidelines is critical for minimizing exposure risks and ensuring environmental responsibility.
Introduction: Understanding the Compound
This compound is a halogenated aromatic ether.[1] It is a pale yellow, combustible liquid with an ether-like odor.[1] While it is used as a dielectric fluid and as a standard for environmental testing, its chemical properties necessitate careful handling to mitigate potential health and environmental hazards.[1] This guide serves as a foundational resource for the safe and effective management of 4-CDE in a laboratory setting.
Hazard Identification and Safety Profile
A thorough understanding of the hazards associated with this compound is the cornerstone of its safe handling.
2.1. GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:
-
H319: Causes serious eye irritation.[2]
-
H410: Very toxic to aquatic life with long-lasting effects.[2]
Some sources also indicate the following hazards, although they may not be universally adopted:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[4]
-
H317: May cause an allergic skin reaction.[4]
The signal word for this compound is "Warning" .[2]
2.2. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClO | [2][5] |
| Molecular Weight | 204.65 g/mol | [2][5] |
| Appearance | Liquid | [2] |
| Color | Colorless to light yellow | [1] |
| Odor | Ether-like | [1] |
| Density | 1.193 g/mL at 25 °C | [2] |
| Boiling Point | 161-162 °C at 19 mmHg | [2] |
| Flash Point | >113.0 °C (>235.4 °F) - closed cup | [2] |
| Water Solubility | Insoluble or slightly soluble | [3] |
| Vapor Pressure | 2.7 x 10⁻³ mmHg at 25 °C (calculated) | [1] |
2.3. Reactivity and Stability
-
Peroxide Formation: this compound can oxidize in the presence of air to form unstable peroxides, which may explode spontaneously.[6]
-
Incompatibilities: It is incompatible with strong oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.
-
Hazardous Decomposition Products: When involved in a fire, poisonous gases, including hydrogen chloride, are produced.[1]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.
3.1. Hierarchy of Controls
The primary goal is to minimize the potential for exposure through robust engineering and administrative controls. PPE should be considered the final line of defense.
3.2. Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Skin and Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be used.
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are recommended for incidental contact.[3] For prolonged or immersive contact, gloves made of Viton® may offer superior protection, though specific breakthrough times should be consulted with the glove manufacturer. Always inspect gloves for signs of degradation before use and replace them immediately if they become contaminated.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling and Storage Protocols
4.1. General Handling Procedures
-
Training: All personnel must be trained on the hazards of this compound and the procedures outlined in this document before handling the substance.
-
Work Area: Designate a specific area for handling 4-CDE, preferably within a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
-
Clothing: Contaminated work clothing should be removed promptly and laundered separately before reuse.[1]
4.2. Storage Procedures
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Segregate from incompatible materials, especially strong oxidizing agents.[7]
-
Light and Air: Protect from light and air to minimize the formation of peroxides.[6]
-
Ignition Sources: Prohibit sources of ignition, such as smoking and open flames, in storage and handling areas.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
5.1. Spill Response
The appropriate response to a spill will depend on its size and location.
Protocol for Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection if not in a fume hood.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Ventilate the area.
5.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen as needed. Seek immediate medical attention.[9][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Disposal Procedures
All waste containing this compound must be treated as hazardous waste.
6.1. Waste Characterization
This compound is a halogenated organic compound and must be disposed of according to federal, state, and local regulations. It is crucial to prevent its release into the environment due to its high toxicity to aquatic life.[2][5]
6.2. Disposal Protocol
-
Collection: Collect all 4-CDE waste, including contaminated materials like gloves, absorbent pads, and empty containers, in a designated, sealed, and properly labeled hazardous waste container.[3]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the chemical name "this compound."
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Common disposal methods for halogenated organic compounds include high-temperature incineration.[11] Do not dispose of this compound down the drain or in the regular trash.
References
-
4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
-
First Aid Procedures for Chemical Hazards | NIOSH. (n.d.). CDC. Retrieved February 11, 2026, from [Link]
-
This compound Four Chongqing Chemdad Co., Ltd. (n.d.). Chemdad. Retrieved February 11, 2026, from [Link]
-
4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. (2002, December). New Jersey Department of Health. Retrieved February 11, 2026, from [Link]
-
4 - SAFETY DATA SHEET. (2016, February 15). Retrieved February 11, 2026, from [Link]
-
Chemical Compatibility Guidelines - UCSD – Blink. (2024, March 3). University of California San Diego. Retrieved February 11, 2026, from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Electronic Code of Federal Regulations. Retrieved February 11, 2026, from [Link]
-
Viton Chemical Compatibility Chart. (n.d.). Retrieved February 11, 2026, from [Link]
-
Hazardous Chemical Exposures | Office of Environmental Health and Safety. (n.d.). Princeton University. Retrieved February 11, 2026, from [Link]
-
First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health, Saudi Arabia. Retrieved February 11, 2026, from [Link]
Sources
- 1. uakron.edu [uakron.edu]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 6. calpaclab.com [calpaclab.com]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. thermofishersci.in [thermofishersci.in]
- 11. sbnsoftware.com [sbnsoftware.com]
Application Note: High-Sensitivity Determination of 4-Chlorodiphenyl Ether in Biological and Environmental Matrices
Executive Summary & Scientific Rationale
4-Chlorodiphenyl ether (4-CDE), a halogenated aromatic ether, serves as a critical intermediate in the synthesis of pesticides (e.g., difenoconazole) and polybrominated diphenyl ethers (PBDEs). In drug development and toxicology, it acts as a model compound for studying the metabolic fate of lipophilic xenobiotics and has been implicated in endocrine disruption studies (e.g., endometriosis models).
The analysis of 4-CDE presents distinct challenges due to its high lipophilicity (LogP ~4.08) and low water solubility (3.3 mg/L).[1] These properties necessitate aggressive extraction from aqueous phases and rigorous lipid removal from biological matrices to prevent ionization suppression in Mass Spectrometry.
This guide provides a self-validating protocol for the extraction, cleanup, and quantitation of 4-CDE. We prioritize Solid Phase Extraction (SPE) for aqueous samples and Supported Liquid Extraction (SLE) for biological fluids, ensuring high recovery and reproducibility.
Chemical Profile & Analytical Logic
Understanding the physicochemical behavior of 4-CDE is the prerequisite for a successful extraction strategy.
| Property | Value | Implication for Sample Prep |
| Molecular Weight | 204.65 g/mol | Suitable for GC-MS; volatile enough for gas phase. |
| LogP (Octanol/Water) | 4.08 | Highly lipophilic. Will partition strongly into organic solvents (DCM, Hexane) and biological lipids. |
| Water Solubility | 3.3 mg/L | Hydrophobic. Aqueous samples require <5% organic modifier to prevent breakthrough during SPE loading. |
| Boiling Point | 284°C | Semi-volatile. Evaporation steps must be controlled (do not dry completely) to prevent analyte loss. |
Workflow Visualization
The following diagram outlines the decision matrix for sample preparation based on matrix type, ensuring the removal of interferences while maximizing recovery.
Figure 1: Decision tree for 4-CDE sample preparation. Biological samples utilize SLE to minimize emulsion formation, while environmental samples use SPE for high enrichment factors.
Detailed Protocols
Protocol A: Supported Liquid Extraction (SLE) for Plasma/Serum
Recommended for Drug Development/Toxicology contexts.
Rationale: Traditional Liquid-Liquid Extraction (LLE) often results in emulsions with plasma. SLE uses a diatomaceous earth scaffold to immobilize the aqueous phase, allowing the organic solvent to elute the analyte without emulsion issues.
Materials:
-
SLE Cartridges (e.g., Chem Elut S or Isolute SLE+).
-
Elution Solvent: Methyl tert-butyl ether (MTBE) (High extraction efficiency for ethers).
-
Internal Standard: 4-Bromodiphenyl ether (or 13C-labeled 4-CDE).
Procedure:
-
Sample Pre-treatment: Aliquot 200 µL of plasma. Add 10 µL of Internal Standard solution. Dilute 1:1 with 1% Formic Acid (aq) to disrupt protein binding and ionize interferences.
-
Loading: Load the pre-treated sample onto the SLE cartridge. Apply gentle vacuum (-5 inHg) to initiate flow, then wait 5 minutes. Critical Step: This wait time allows the aqueous sample to fully absorb into the sorbent matrix.
-
Elution: Apply 2 x 2.5 mL of MTBE. Allow gravity elution for 5 minutes, then apply low vacuum to collect the final drops.
-
Drying: Pass the eluate through a small cartridge of anhydrous Sodium Sulfate (Na2SO4) to remove residual moisture.
-
Concentration: Evaporate under a gentle stream of Nitrogen at 35°C to near dryness (approx. 50 µL). Reconstitute in 100 µL Isooctane.
Protocol B: Solid Phase Extraction (SPE) for Water
Recommended for Environmental Monitoring.
Rationale: Large sample volumes (100-1000 mL) are required to reach ppt (ng/L) detection limits. C18 or Polymeric (DVB) sorbents are ideal for capturing hydrophobic LogP 4 compounds.
Procedure:
-
Conditioning: Rinse SPE cartridge (500 mg C18) with 5 mL Dichloromethane (DCM), 5 mL Methanol, then 5 mL Water. Do not let the cartridge dry.
-
Loading: Pass 500 mL of water sample (pH adjusted to <2 with H2SO4 to inhibit microbial activity and standardize matrix) through the cartridge at ~10 mL/min.
-
Washing: Wash with 5 mL of 5% Methanol in Water. This removes highly polar interferences without eluting the lipophilic 4-CDE. Dry the cartridge under high vacuum for 10 minutes.
-
Elution: Elute with 2 x 3 mL of DCM/Hexane (1:1).
-
Cleanup (Optional but Recommended): If the extract is colored (humic acids), pass through a Florisil cartridge.
-
Concentration: Concentrate to 1 mL using a Kuderna-Danish concentrator or Nitrogen blow-down.
Instrumental Analysis (GC-MS)[2][3][4]
System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.[2] Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.
GC Parameters:
-
Inlet: Splitless mode, 250°C. Purge flow on at 1.0 min.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min)
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 5°C/min to 280°C (hold 2 min)
-
Note: Slow ramp near elution prevents co-elution with other haloethers.
-
MS Acquisition (SIM Mode): Quantitation in Selected Ion Monitoring (SIM) mode is required for high sensitivity.
| Analyte | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Retention Time (approx) |
| This compound | 204 | 141 | 77 | 12.5 min |
| IS (4-Bromodiphenyl ether) | 248 | 250 | 169 | 14.2 min |
-
m/z 204: Molecular ion (M+).
-
m/z 141: Loss of chloro-phenyl ring (C6H4Cl loss).
-
m/z 77: Phenyl cation (C6H5+).
Quality Assurance & Troubleshooting
Acceptance Criteria
-
Recovery: 70% - 120% for spiked matrices.
-
Precision (RSD): < 15%.
-
Linearity: R² > 0.995 over the range 10 ng/L to 1000 ng/L.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Evaporation loss | 4-CDE is semi-volatile. Do not evaporate to complete dryness. Use Isooctane as a "keeper" solvent. |
| Interfering Peaks | Lipid carryover | Ensure effective cleanup. For tissue, use Gel Permeation Chromatography (GPC) or rigorous Florisil cleanup. |
| Poor Peak Shape | Active sites in inlet | Replace liner and trim column (approx. 10 cm). Ensure liner is deactivated (silanized). |
| Water in GC Inlet | Wet extract | Ensure Na2SO4 drying step is sufficient. Water causes "steam cleaning" of the column and degrades peak shape. |
References
-
U.S. Environmental Protection Agency. (1984). Method 611 - Haloethers. Guidelines Establishing Test Procedures for the Analysis of Pollutants under the Clean Water Act. [Link]
-
U.S. Environmental Protection Agency. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (Applicable cleanup procedures for chlorinated ethers).[3] [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23436, 4-Chlorophenyl phenyl ether.[Link]
-
Chui, Y. C., et al. (1987). "Studies on the pharmacokinetics and metabolism of this compound in rats." Drug Metabolism and Disposition, 15(1), 44-50.[4] [Link]
-
Yang, J. Z., et al. (1997). "Stimulating effects of this compound on surgically induced endometriosis in the mouse." Reproductive Toxicology, 11(1), 69-75.[4] [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Chlorodiphenyl Ether Purification
Topic: Purification & Troubleshooting for 4-Chlorodiphenyl Ether (CAS: 7005-72-3)
Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary: The "Liquid" Reality
Welcome to the technical support hub. Before proceeding, we must address the most common support ticket regarding this compound (4-CDE): Physical State Confusion.
Unlike many diphenyl ether derivatives which are crystalline solids, 4-CDE has a melting point of approx. -8°C to 8°C (depending on isomeric purity and supercooling). It is a colorless to pale yellow liquid at room temperature.
-
If you are trying to recrystallize this compound at room temperature: Stop. It will not work.
-
If your product is an oil: This is likely the correct state, not an impurity issue.
Module 1: Purification Decision Matrix
Use this logic flow to determine the correct purification pathway for your crude reaction mixture.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude appearance and target purity.
Module 2: Primary Purification (Vacuum Distillation)
Context: Because 4-CDE is a high-boiling liquid (approx. 284°C at atm), vacuum distillation is the industry standard for purification. It effectively removes tarry polymers common in Ullmann couplings.
Troubleshooting the Distillation
Q: My distillate is turning yellow/brown immediately. Why?
-
Cause: Oxidation or "Entrainment". 4-CDE is stable, but trace phenols or air leaks at high temperatures cause rapid darkening.
-
Fix:
-
Ensure the system is under inert atmosphere (N₂/Ar) before applying vacuum.
-
Use a Vigreux column or splash guard to prevent "bumping" of the dark pot residue into the receiver.
-
Q: What are the target parameters?
-
Atmospheric BP: ~284–285°C (Do not distill at this temp; degradation risk).
-
Vacuum BP: 161–162°C at 19 mmHg.[1]
-
Deep Vacuum BP: ~110–115°C at 1–2 mmHg.
Step-by-Step Protocol
-
Strip Solvent: Remove low boilers (toluene/DMF) via rotary evaporation.
-
Setup: Short-path distillation head with a vigorous stir bar.
-
Pressure: Apply vacuum (<20 mmHg recommended).
-
Collection:
-
Fraction 1: Discard low boilers (unreacted chlorobenzene/phenol).
-
Fraction 2 (Main): Collect steady fraction at stable temp.
-
Stop: When pot residue becomes viscous/tarry. Do not distill to dryness (explosion risk).
-
Module 3: Removing Copper Catalysts (The "Green" Problem)
Context: If you used an Ullmann coupling (CuI, Cu₂O, etc.), copper residues can chelate to the ether oxygen or remain trapped in the oil, causing a green/blue tint and poisoning downstream biological assays.
The Chelation Wash Protocol
Standard brine washes are insufficient for removing complexed copper.
Q: The organic layer remains green after water wash. How do I fix it? A: You must break the Cu-Ligand complex using a stronger ligand (EDTA or Ammonia).
| Wash Reagent | Mechanism | Procedure |
| Aq. Ammonia (10%) | Forms water-soluble [Cu(NH₃)₄]²⁺ complex (Deep Blue). | Shake organic layer with 10% NH₄OH until aqueous layer is clear (usually 2-3 washes). |
| EDTA (0.1 M, pH 8) | Chelates Cu²⁺ aggressively. | Best for pH-sensitive substrates. Wash twice.[2] |
| Celite Filtration | Physical removal of colloidal Copper. | Dilute crude oil in Hexane/DCM and filter through a Celite pad before distillation. |
Module 4: Ultra-High Purity (Chromatography)
Context: Required only when separating structural isomers (e.g., separating 2-chlorodiphenyl ether from this compound) or achieving pharmaceutical grade (>99.5%).
Chromatographic Parameters
-
Stationary Phase: Silica Gel (standard 60 Å).
-
Mobile Phase: 100% Hexane (or Petroleum Ether).
-
Note: 4-CDE is very lipophilic (LogP ~4.08). Adding ethyl acetate will elute it too fast (Rf > 0.8), causing poor separation.
-
-
Loading: Dry load on Celite is recommended if the crude is viscous.
Q: My compound elutes with the solvent front. How do I retard it? A: 4-CDE is non-polar. Use 100% Pentane or Hexane . If it still moves too fast, your silica might be deactivated (too much water). Reactivate silica or use a longer column.
Module 5: Impurity Profiling & Data
Common Impurities in 4-CDE Synthesis:
| Impurity | Origin | Removal Strategy |
| Phenol | Unreacted starting material | Wash organic layer with 10% NaOH (Phenol becomes phenoxide and moves to aqueous layer). |
| 4,4'-Dichlorodiphenyl ether | Double coupling side product | Difficult to separate. Requires fractional distillation (BP difference is small) or careful chromatography. |
| Diphenyl ether | Dehalogenation side product | Elutes before 4-CDE in chromatography. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23436, 4-Chlorophenyl phenyl ether. Retrieved from .
-
Sigma-Aldrich (Merck). Product Specification: this compound (CAS 7005-72-3). Retrieved from .
-
Sherborne, G. J., et al. (2017). "Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg coupling reactions."[3] Chemical Science, 8, 7203-7210. (Mechanisms of Copper contamination). Retrieved from .
-
U.S. Environmental Protection Agency (EPA). Method 1625: Semivolatile Organic Compounds by Isotope Dilution GCMS.[4] (Data on extraction and retention times). Retrieved from .
Sources
- 1. 7005-72-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Origins of high catalyst loading in copper( i )-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02859H [pubs.rsc.org]
- 4. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for 4-Chlorodiphenyl Ether Synthesis
Part 1: The Thermal Landscape (Core Directive)
The synthesis of 4-Chlorodiphenyl ether (4-CDE) presents a classic chemoselectivity paradox in transition-metal catalysis. You are essentially asking a copper catalyst to facilitate the cleavage of one carbon-halogen bond (C-Br or C-I) while leaving a chemically similar bond (C-Cl) completely intact.
Temperature is not merely an accelerator here; it is the selectivity switch .
In a typical Copper-Catalyzed Ullmann-type coupling (e.g., Phenol + 1-Bromo-4-chlorobenzene), the reaction profile is governed by two competing activation energies:
- (Desired): The energy required to form the C-O bond via oxidative addition/reductive elimination.
- (Undesired): The energy required to insert into the C-Cl bond, leading to hydrodehalogenation (yielding diphenyl ether) or polymerization.
The "Goldilocks" Window:
-
< 80°C: Kinetic trapping. The catalyst rests in an inactive pre-catalytic state (often a Cu-ligand dimer). Conversion is negligible.
-
80°C – 110°C (Optimal): Ligand-accelerated catalysis dominates. The rate of C-Br activation exceeds C-Cl activation by orders of magnitude.
-
> 130°C: Thermal decoordination of the ligand occurs. "Naked" copper species aggregate into catalytically dead copper black (
), or indiscriminately attack the C-Cl bond.
Part 2: Troubleshooting Guide (FAQs)
The following solutions are based on standard Cu(I)/Ligand systems (e.g., Picolinic acid, Phenanthroline, or Amino Acid ligands in DMSO/DMF).
Q1: My reaction stalls at ~50% conversion despite running for 24 hours. Should I increase the temperature?
Diagnosis: Likely Catalyst Death or Product Inhibition , not necessarily insufficient thermal energy. Technical Insight: If you are running at >100°C and the reaction stops, your catalyst has likely aggregated. Increasing the temperature will only accelerate the precipitation of Cu(0). Corrective Action:
-
Do NOT increase temperature.
-
Check Ligand Load: Ensure your Ligand:Cu ratio is at least 2:1. Excess ligand protects the catalyst from thermal degradation.
-
The "Spike" Test: Add a fresh 5 mol% portion of catalyst/ligand complex. If the reaction restarts, your initial catalyst died. If it doesn't, you have product inhibition (the ether oxygen binding to Cu).
Q2: I am detecting significant amounts of Diphenyl Ether (non-chlorinated) in my GC-MS.
Diagnosis: Hydrodehalogenation caused by Thermal Overdrive . Technical Insight: At temperatures exceeding 120°C, particularly in solvents like DMF or DMSO, the solvent or trace water can act as a hydrogen source. The copper catalyst, stripped of its ligand by the heat, begins to activate the C-Cl bond. Corrective Action:
-
Lower Temperature: Drop reaction temperature by 10-15°C immediately.
-
Switch Solvent: If using DMF at reflux, switch to Toluene (110°C reflux) or Dioxane (101°C reflux). This creates a "thermal ceiling" that physically prevents the reaction from overheating.
Q3: The reaction mixture turns black within 1 hour. Is this normal?
Diagnosis: Rapid Catalyst Aggregation (The "Copper Mirror" effect). Technical Insight: A dark brown/black color indicates the formation of bulk Copper(0) nanoparticles. This is catalytically inactive for the delicate C-O coupling and indicates the temperature ramp was too aggressive. Corrective Action:
-
Implement a Ramp: Do not plunge reagents into a pre-heated 120°C block. Start at 60°C and ramp at 10°C/30 min.
-
Oxygen Leak: High-temperature Cu(I) is extremely sensitive to oxidation. Ensure your inert gas line (Ar/N2) is strictly air-free.
Part 3: Optimization Protocol (Temperature-Gradient Workflow)
This protocol uses a Stepwise Thermal Activation method to isolate the C-O coupling event from side reactions.
Reagents:
-
Coupling Partner A: 4-Chlorophenol (1.0 equiv)
-
Coupling Partner B: Bromobenzene (1.2 equiv)
-
Catalyst: CuI (5 mol%)
-
Ligand: Picolinic Acid (10 mol%) or 1,10-Phenanthroline (10 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMSO (Dry)
Methodology:
-
The Pre-Soak (25°C):
-
Combine CuI, Ligand, and Base in DMSO. Stir for 30 mins at Room Temp.
-
Why? This allows the formation of the active
species before the oxidative addition struggles begin.
-
-
The Initiation Ramp (60°C
90°C): -
The Production Phase (90°C – 100°C):
-
Hold at this temperature. This is the kinetic sweet spot for modern ligand-assisted Ullmann coupling.
-
Monitor by HPLC/GC every 2 hours.
-
-
The "Hard Stop" (Termination):
-
Stop heating once conversion plateaus (>90%).
-
Do not exceed 110°C. If conversion is poor at 110°C, the issue is chemical (ligand choice), not thermal.
-
Data Summary Table: Temperature vs. Selectivity
| Temperature Zone | Reaction Rate ( | 4-CDE Yield | Impurity: Diphenyl Ether | Impurity: Tar/Black Cu |
| 25°C - 60°C | Negligible | < 5% | 0% | 0% |
| 80°C - 100°C | Optimal | 85 - 95% | < 1% | < 5% |
| 120°C - 140°C | Fast (Initial) | 60 - 70% | 10 - 15% | High (>20%) |
| > 150°C | Uncontrolled | < 40% | > 30% | Severe |
Part 4: Visualization (The Thermal Logic Gate)
The following diagram illustrates the kinetic pathways determined by temperature.
Figure 1: Kinetic pathways of this compound synthesis as a function of temperature. Note the divergence between selective product formation and catalyst deactivation/side-reactions at elevated temperatures.
References
-
Maiti, D., & Buchwald, S. L. (2010).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.[1] [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[4] Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. mdpi.com [mdpi.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 6. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for 4-Chlorodiphenyl Ether Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chlorodiphenyl ether. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will explore the nuances of the Ullmann condensation, address common experimental challenges, and provide a robust protocol to ensure reproducible success in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the catalytic synthesis of this compound, focusing on the underlying principles of catalyst system selection.
Q1: What are the primary catalytic methods for synthesizing this compound?
The synthesis of diaryl ethers, including this compound, is predominantly achieved through cross-coupling reactions. The two most prominent methods are:
-
Ullmann Condensation: This is the traditional and most common method, involving a copper-catalyzed reaction between an aryl halide and a phenol (or their corresponding salts).[1] Due to the relatively low cost and high natural abundance of copper, this method is often favored in industrial applications.[2][3]
-
Buchwald-Hartwig C-O Coupling: A more modern approach that utilizes a palladium-based catalyst system.[4] While highly effective for many substrates, palladium catalysis for C-O bond formation can sometimes be limited by catalyst cost and sensitivity.[5][6]
This guide will focus primarily on the copper-catalyzed Ullmann-type reaction, as it is the most established method for this specific transformation.
Q2: Why is the Ullmann condensation the classic choice, and how has it evolved?
The Ullmann condensation is the cornerstone of diaryl ether synthesis.[7]
-
Classical Approach: The original reaction, discovered by Fritz Ullmann, used stoichiometric amounts of copper powder or copper bronze at very high temperatures (often >200°C) with aryl halides and alkali phenoxides.[7][8] These harsh conditions limited the reaction's scope and functional group tolerance.[2]
-
Modern Approach: Contemporary Ullmann-type reactions have evolved significantly. They now employ a catalytic amount of a copper(I) or copper(II) salt (e.g., CuI, Cu₂O, CuCl) in the presence of a ligand.[5][9] The addition of ligands allows the reaction to proceed under much milder conditions (typically 80-120°C), dramatically improving yields, reproducibility, and substrate scope.[5]
The key challenge in synthesizing this compound via this method is the low reactivity of aryl chlorides compared to bromides and iodides.[10] Therefore, a carefully optimized modern catalytic system is essential for success.
Q3: What is the mechanistic role of the ligand in a modern Ullmann C-O coupling reaction?
Ligands are critical components of modern Ullmann reactions; they are not mere additives but active participants in the catalytic cycle. Their primary roles are:
-
Solubilization: Ligands bind to the copper center, creating a soluble, homogeneous catalyst complex in the organic solvent.
-
Stabilization: They stabilize the copper catalyst, preventing its decomposition or precipitation.
-
Acceleration of Key Steps: Ligands facilitate the crucial steps of the catalytic cycle: oxidative addition of the aryl halide to the copper(I) center and the subsequent reductive elimination that forms the C-O bond and regenerates the active catalyst.[11]
-
Prevention of Inactive Species: Kinetic studies suggest that ligands, such as diamines, help prevent the formation of less reactive copper aggregates, ensuring the catalyst remains active throughout the reaction.[12]
Commonly used ligands for copper-catalyzed C-O coupling include N,N'-donor ligands like 1,10-phenanthroline, diamines, and more recently, highly effective oxalic diamides.[6][13][14]
Q4: How do the choices of base and solvent impact the reaction outcome?
The base and solvent create the environment in which the catalysis occurs and are crucial for success.
-
Base: The base's primary function is to deprotonate the phenol, generating the nucleophilic phenoxide species. The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5][13] K₃PO₄ is often an excellent choice as it is strong enough to deprotonate the phenol without being overly harsh, and it has been shown to be highly effective in many coupling reactions.[5]
-
Solvent: The solvent must be able to solubilize the reactants and the catalyst complex and be stable at the required reaction temperature. High-boiling point, polar aprotic solvents are preferred because they facilitate the nucleophilic substitution mechanism.[15] Suitable options include dioxane, toluene, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5][7] Dioxane is often a good starting point as it is less prone to decomposition at high temperatures compared to DMF or DMSO.[5]
Q5: Can Palladium catalysts (Buchwald-Hartwig) be used? What are the pros and cons?
Yes, palladium-catalyzed Buchwald-Hartwig C-O coupling is a powerful alternative for forming diaryl ether bonds.[16][17] The reaction follows a different catalytic cycle based on oxidative addition and reductive elimination from a palladium(0)/palladium(II) center.[4][18]
-
Advantages:
-
Milder Conditions: Often proceeds at lower temperatures than even modern Ullmann reactions.
-
High Generality: Extremely broad substrate scope, often tolerant of a wide array of functional groups.
-
Well-Studied: The mechanism and the development of highly active phosphine-based ligands are well-documented.[16]
-
-
Disadvantages:
-
Cost: Palladium is a precious metal, making the catalyst significantly more expensive than copper.[6]
-
Ligand Cost & Sensitivity: The specialized phosphine ligands required can be expensive and air-sensitive.
-
Side Reactions: For C-O coupling with aliphatic alcohols, β-hydride elimination can be a competing side reaction, an issue that is less prevalent with copper-based systems.[19]
-
For the specific synthesis of this compound, a well-optimized copper-catalyzed system is often more cost-effective and operationally simpler.
Visualization of the Catalytic Pathway
Understanding the sequence of events at the molecular level is key to troubleshooting and optimization.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Recommended Experimental Protocol
This protocol describes a modern, ligand-assisted Ullmann condensation for the synthesis of this compound from 4-chlorophenol and iodobenzene, which is more reactive than chlorobenzene and serves as a reliable starting point for optimization.
Reaction: 4-Chlorophenol + Iodobenzene → this compound
Materials & Equipment:
-
Reactants: 4-Chlorophenol, Iodobenzene
-
Catalyst: Copper(I) Iodide (CuI)
-
Ligand: N,N'-bis(2-phenylphenyl)oxalamide (BPPO) or Salicylaldimine-type ligand [5][14]* Base: Anhydrous Potassium Phosphate (K₃PO₄), finely powdered
-
Solvent: Anhydrous 1,4-Dioxane
-
Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer, heating mantle with temperature control, inert atmosphere setup (Nitrogen or Argon).
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of inert gas (Argon or Nitrogen) and allowed to cool to room temperature.
-
Reagent Addition: To the flask, add in the following order:
-
Copper(I) Iodide (CuI) (5 mol%)
-
Ligand (e.g., BPPO) (10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents), finely powdered
-
4-Chlorophenol (1.2 equivalents)
-
-
Atmosphere Exchange: The flask is evacuated and backfilled with inert gas three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous dioxane is added via syringe, followed by the addition of Iodobenzene (1.0 equivalent).
-
Reaction Execution: The flask is fitted with a reflux condenser (under inert gas), and the mixture is heated to 100-110°C with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove the inorganic salts and catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound. [1]
References
-
Slideshare. (n.d.). Ullmann reaction. [PPTX]. Available at: [Link]
- Google Patents. (2009). CN101423460A - Method for preparing chlorinated diphenyl ether.
-
Wikipedia. (2023). Ullmann condensation. Available at: [Link]
-
Casitas, A., & Nolan, S. P. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(42), 16893-16901. Available at: [Link]
-
ResearchGate. (n.d.). Ullmann coupling reaction of chlorobenzene with different catalysts. Available at: [Link]
-
Wikipedia. (2023). Ullmann reaction. Available at: [Link]
-
Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Sociedad Química de México, 47(3). Available at: [Link]
-
Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. [Dissertation]. Available at: [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(11), 3192. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
Xu, G., et al. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters, 25(2), 318-322. Available at: [Link]
-
MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3591. Available at: [Link]
-
National Institutes of Health. (2015). Copper-catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols. ACS Omega, 5(11), 8197-8204. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
ACS Publications. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 110(4), 1957-2059. Available at: [Link]
-
Royal Society of Chemistry. (2008). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions: copper makes a difference. Chemical Society Reviews, 37, 2257-2266. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available at: [Link]
-
Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 10, 4578-4610. Available at: [Link]
-
National Institutes of Health. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Reviews, 110(2), 824-855. Available at: [Link]
-
ACS Publications. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(9), 4964-4969. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
MDPI. (2023). Synthesis and Applications of Copper-Based Catalysts. Available at: [Link]
Sources
- 1. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 2. people.umass.edu [people.umass.edu]
- 3. mdpi.com [mdpi.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 6. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann reaction | PPTX [slideshare.net]
- 9. jsynthchem.com [jsynthchem.com]
- 10. mdpi.com [mdpi.com]
- 11. iris.unito.it [iris.unito.it]
- 12. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN101423460A - Method for preparing chlorinated diphenyl ether - Google Patents [patents.google.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
resolving analytical interferences for 4-Chlorodiphenyl ether
Technical Support Center: Analytical Resolution of 4-Chlorodiphenyl Ether
Introduction: The Analytical Challenge
This compound (4-CDE), also known as 4-chlorophenyl phenyl ether (CAS: 7005-72-3), is a halogenated aromatic compound frequently analyzed under EPA Method 8270 (Semivolatile Organic Compounds by GC/MS). While chemically stable, its analysis is plagued by three distinct interference classes:
-
Chromatographic Co-elution: It elutes in a dense region of the chromatogram, often overlapping with nitroanilines and phenols.
-
Isomeric Confusion: It shares mass spectral characteristics with other polychlorinated diphenyl ethers (PCDEs).
-
Matrix Suppression: In biological or sediment samples, lipids and sulfur can suppress its ionization or shift retention times.
This guide provides a self-validating troubleshooting framework to resolve these interferences, ensuring data integrity for regulatory and research applications.
Chromatographic Resolution & Co-elution
The Issue: In a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, Rtx-5), 4-CDE elutes in a "critical cluster" alongside 4-Nitroaniline and 4,6-Dinitro-2-methylphenol. Standard integration algorithms often merge these peaks, leading to false positives or quantitation errors.
The Solution: The "Critical Pair" Validation Protocol
You must establish a resolution criterion (
Table 1: Critical Co-elution Cluster (Standard 30m x 0.25mm ID Column)
| Analyte | Approx. Retention Time (min) | Primary Ion ( | Secondary Ions ( | Interference Type |
| This compound | 11.50 | 204 | 141, 77, 206 | Target |
| 4-Nitroaniline | 11.51 | 138 | 65, 92, 108 | Co-eluter (Tail) |
| 4,6-Dinitro-2-methylphenol | 11.54 | 198 | 182, 77, 51 | Co-eluter (Shoulder) |
| Diphenylamine | 11.62 | 169 | 168, 77 | Close Eluter |
Note: Retention times vary by ramp rate. The relative order is the critical factor.
Workflow: Resolving Co-elution
The following decision tree guides you through resolving peak overlap without re-running samples unnecessarily.
Figure 1: Decision tree for resolving chromatographic co-elution of 4-CDE using MS filtering and column chemistry.
Mass Spectral Verification (Isomer & Ion Logic)
The Issue:
4-CDE has a molecular weight of 204.[1]6. In Electron Ionization (EI), it produces a strong molecular ion (
The Solution: The "Ion Ratio" Lock You cannot rely on retention time alone. You must validate the identity using the chlorine isotope signature and specific fragmentation loss.
-
Primary Ion (Quant):
204 (The molecular ion, ). -
Confirmation Ion 1:
141 (Loss of or overlapping CO loss). Note: This is a key differentiator from other aromatics. -
Confirmation Ion 2:
77 (Phenyl ring, , common but essential). -
Isotope Check:
206 .-
Rule: For a mono-chlorinated compound, the ratio of
204 to 206 should be approximately 3:1 (roughly 100% : 32%). -
Troubleshooting: If 206 is >50% of 204, you likely have a co-eluting dichloro-compound or matrix interference.
-
Matrix Interference & Sample Cleanup
The Issue: In soil/sediment (EPA 8270) or tissue samples, lipids and elemental sulfur cause baseline rise and retention time shifts. 4-CDE is a neutral, lipophilic molecule, meaning it tracks with fats during extraction.
The Solution: Targeted Fractionation Do not use Acid/Base partitioning to remove 4-CDE; it is neutral and will remain in the organic phase. Instead, use Gel Permeation Chromatography (GPC) to remove high-molecular-weight lipids.
Protocol: Sample Prep Workflow
Figure 2: Sample preparation workflow emphasizing Sulfur and Lipid removal for 4-CDE analysis.
Frequently Asked Questions (FAQ)
Q1: I see a peak at the correct retention time for 4-CDE, but the 204/206 ratio is wrong. What is happening?
A: You likely have a co-eluting PCB congener or a dichloro-diphenyl ether. PCBs often have
Q2: Can I use "Acid Cleanup" to remove interferences? A: Caution. While 4-CDE is stable in mild acid, strong acid treatments (like those used for PCBs) can degrade associated markers or alter the matrix. For 4-CDE, Florisil (EPA 3620C) is the preferred cleanup method. 4-CDE elutes in the first fraction (non-polar) with 6% ethyl ether in hexane.
Q3: What Internal Standard (IS) should I use for 4-CDE? A: Do not use 4-CDE as an internal standard if you are analyzing it as a target. Use Phenanthrene-d10 (approx. RT 13.5 min) or Acenaphthene-d10 (approx. RT 10.5 min). Phenanthrene-d10 is generally preferred as it is closer in boiling point and retention behavior on 5% phenyl columns.
Q4: My 4-CDE peak is tailing badly. Is it the compound? A: No, 4-CDE is relatively non-polar and should peak symmetrically. Tailing usually indicates active sites in the inlet liner or the front of the column. It often tails with Pentachlorophenol (PCP). If PCP is tailing, 4-CDE might also be affected by matrix buildup. Change the liner and trim 30cm from the column guard.
References
-
U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link
-
Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Application Note. Link
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Chlorophenyl phenyl ether (CAS 7005-72-3). NIST Chemistry WebBook, SRD 69. Link
-
Restek Corporation. (2021). Optimizing the Analysis of Chlorinated Pesticides and contaminants. Technical Guide. Link
Sources
Technical Support Center: Stability & Handling of 4-Chlorodiphenyl Ether (4-CDE)
Executive Summary & Compound Profile
Welcome to the technical support hub for 4-Chlorodiphenyl ether (4-CDE) . While structurally simple, this halogenated ether presents a triad of stability challenges often underestimated in routine analysis: photolytic cyclization , hydrophobic adsorption , and volatility-driven drift .
This guide moves beyond generic handling instructions to explain the mechanistic causes of experimental failure and provides self-validating protocols to ensure data integrity.
Compound Snapshot
| Property | Value | Implication for Stability |
| CAS No. | 7005-72-3 | Unique identifier.[1][2] |
| LogP (Octanol/Water) | ~4.08 - 4.3 [1][2] | High Lipophilicity: Aggressive adsorption to plastics. |
| Water Solubility | 3.3 mg/L (25°C) [1][3] | Precipitation Risk: Unstable in >5% aqueous buffers. |
| Henry's Law Constant | ~2.2 x 10⁻⁴ atm[1]·m³/mol [3] | Volatility: Significant partition from water to air. |
| Primary Reactivity | Radical substitution | Susceptible to UV-induced C-Cl bond homolysis. |
Stability Vector A: Photochemical Degradation
The Issue: Users frequently report the appearance of "ghost peaks" or a gradual loss of the parent peak despite maintaining proper temperature. The Cause: 4-CDE contains a halogenated aromatic ring sensitive to UV radiation (290–400 nm). Upon excitation, the C-Cl bond undergoes homolytic cleavage. This is not just degradation; it is a transformation into toxicologically distinct byproducts.
Mechanism: The Radical Pathway
Under UV exposure, 4-CDE generates a phenyl radical. This radical has two fates:
-
Dechlorination: Abstraction of hydrogen from the solvent to form Diphenyl Ether (DPE).
-
Cyclization: Intramolecular attack on the adjacent ring to form Chlorodibenzofurans (CDFs) or Dibenzofuran. This is critical because CDFs are significantly more toxic than the parent compound.
Figure 1: Photolytic degradation pathway of 4-CDE. Note the bifurcation into dechlorination or cyclization products depending on solvent and oxygen presence [4].
Troubleshooting Protocol: Light Protection
-
Standard: All stock solutions must be prepared in amber silanized glass .
-
Validation Step: If you suspect photodegradation, run a "Dark Control." Wrap one vial in aluminum foil and leave the other exposed to lab light for 4 hours. A discrepancy >2% in peak area confirms photolysis.
-
Active Handling: Turn off biosafety cabinet UV lights before introducing 4-CDE.
Stability Vector B: Physical Loss (Sorption & Volatility)
The Issue: Non-linear calibration curves at low concentrations (<100 ng/mL) or poor recovery from aqueous samples. The Cause:
-
Adsorption: With a LogP > 4, 4-CDE is highly hydrophobic. It will partition out of the aqueous phase and onto polypropylene (PP) pipette tips, tubing, and container walls [5].
-
Volatility: The Henry's Law constant indicates that 4-CDE will readily volatilize from water surfaces, especially in open vessels or during vigorous vortexing [3].
Protocol: The "Zero-Plastic" Workflow
To maintain solution stability, you must eliminate hydrophobic sinks.
| Component | Recommendation | Technical Rationale |
| Pipette Tips | Pre-wetted or Glass | Pre-wetting PP tips 3x with solvent saturates surface sites, reducing loss during transfer. |
| Vials | Silanized Glass | Standard borosilicate glass has silanol groups that can interact; silanization renders the surface inert. |
| Tubing | PEEK or Stainless Steel | Avoid Tygon or soft silicone tubing (peristaltic pumps) which act as a "sponge" for 4-CDE. |
| Headspace | Minimize | Fill storage vials >90% full to reduce the air volume available for partitioning. |
Solvent Compatibility Matrix
-
Preferred: Acetonitrile (ACN), Methanol (MeOH), Hexane.
-
Avoid: 100% Water (immediate precipitation/adsorption).
-
Buffer Limit: Maintain organic content >40% in LC mobile phases to prevent column fouling and precipitation.
Stability Vector C: Analytical Artifacts (GC & HPLC)
The Issue: Inconsistent quantification or peak tailing.
GC-MS Thermal Stability
While less fragile than decabromodiphenyl ether (DecaBDE), 4-CDE can still degrade in a dirty injector port.
-
Symptom: Tailing peaks or presence of diphenyl ether (mass 170) in the chromatogram.
-
Fix: Use a deactivated splitless liner with glass wool. Keep injector temp ≤ 260°C. If degradation is observed, lower temp to 240°C and increase flow rate to reduce residence time [6].
HPLC Mobile Phase Selection
-
Acetonitrile vs. Methanol: Acetonitrile is preferred for lower backpressure and better solubility of lipophilic ethers. However, Methanol can offer different selectivity for separating 4-CDE from other halogenated byproducts due to protic solvent interactions [7].
Troubleshooting Logic (Decision Tree)
Use this flowchart to diagnose stability failures in your workflow.
Figure 2: Step-by-step diagnostic flow for isolating 4-CDE stability issues.
Frequently Asked Questions (FAQ)
Q: Can I store 4-CDE in DMSO? A: Yes, DMSO is an excellent solvent for solubility. However, DMSO is hygroscopic (absorbs water from air). If the water content rises, 4-CDE may precipitate or partition to the container walls. Store DMSO stocks in a desiccator or under inert gas (Nitrogen/Argon).
Q: Why does my calibration curve flatten at the low end? A: This is classic "active site" loss. At low concentrations (ppb range), the percentage of molecules lost to adsorption on the glass wall or injector liner becomes statistically significant.
-
Solution: Use "Matrix Matched" standards or add a "keeper" solvent (like isooctane for GC) to reduce volatility losses. For LC, ensure your solvent is at least 50% organic.
Q: I see a peak at m/z 168/170. Is this my compound? A: this compound has a molecular weight of ~204.5. A peak at m/z 170 corresponds to Diphenyl Ether , the dechlorination product. This confirms either photodegradation (check your lights) or thermal degradation (check your GC injector).
References
-
PubChem. (n.d.). 4-Chlorophenyl phenyl ether (Compound).[3][4] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Hansch, C., & Leo, A. (1987).[3] The Log P Database.[3] Pomona College.[3] (Cited in Hazardous Substances Data Bank).[3]
-
Sander, R. (2023).[5][6] Compilation of Henry's law constants (version 5.0.0) for water as solvent.[5][6][7] Atmospheric Chemistry and Physics. Retrieved from [Link][8]
-
Rayne, S., & Forest, K. (2010). Photodebromination kinetics of polybrominated diphenyl ethers. Journal of Environmental Science and Health. (Mechanism extrapolated to chlorinated analogs).[5]
-
Zhan, Z., et al. (2016). Sorption of 3,3′,4,4′-tetrachlorobiphenyl by microplastics. ResearchGate.[9][10][11] Retrieved from [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
Sources
- 1. 7005-72-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Henry's Law Constants [henry.mpch-mainz.gwdg.de]
- 3. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 99 7005-72-3 [sigmaaldrich.com]
- 5. Henry's Law Constants [henry.mpch-mainz.gwdg.de]
- 6. Henry's Law Constants [henrys-law.org]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Henry's Law Constants [henry.mpch-mainz.gwdg.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in 4-Chlorodiphenyl Ether Quantification
As a Senior Application Scientist, this guide is designed to provide you with expert, field-proven insights into identifying, troubleshooting, and mitigating matrix effects during the quantitative analysis of 4-Chlorodiphenyl ether (4-CDE). The complex nature of environmental, biological, and food matrices can significantly impact analytical accuracy, and this guide offers a structured approach to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What exactly are "matrix effects" in the context of 4-CDE analysis?
A: Matrix effects are the alteration of an analytical instrument's response to a target analyte, such as 4-CDE, due to the presence of other co-extracted components in the sample matrix.[1] This interference can manifest in two primary ways:
-
Signal Suppression: Co-eluting compounds interfere with the ionization process of 4-CDE in the mass spectrometer source, leading to a decreased signal and an underestimation of the true concentration. This is the most common effect observed in LC-MS/MS.[2]
-
Signal Enhancement: Co-eluting matrix components can "clean" the ion source or GC liner, preventing the analyte from adsorbing to active sites.[3] This leads to a more efficient transfer of 4-CDE into the detector, causing an artificially high signal and an overestimation of the concentration.[3][4]
These effects compromise the accuracy, precision, and sensitivity of your analytical method.[1] The mechanism of interference depends heavily on the analytical technique. In LC-ESI-MS (Electrospray Ionization), matrix components can compete with the analyte for access to the droplet surface for ionization or alter the droplet's physical properties like viscosity and surface tension.[1] In GC-MS, non-volatile matrix components can accumulate in the injector liner, creating active sites that can degrade the analyte or, conversely, become "masked" by other matrix components, leading to enhanced response.[3][5]
Q2: My calibration curve prepared in a pure solvent is excellent, but my recovery from spiked samples is poor and inconsistent. Could this be a matrix effect?
A: Yes, this is a classic indicator of matrix effects. A high-quality calibration curve prepared in a neat solvent (e.g., acetonitrile or hexane) only demonstrates the ideal response of the instrument. When you introduce a sample extract, you also introduce a host of other molecules (lipids, pigments, salts, proteins, etc.) that were not present in your calibration standards.
If these co-extracted components cause ion suppression, the instrument's response to your 4-CDE spike will be lower than expected, resulting in poor recovery calculations. The inconsistency arises because the composition and concentration of these interfering compounds can vary significantly from one sample to another, causing the degree of suppression or enhancement to be unpredictable.
To confirm a matrix effect, you can perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into a blank matrix extract after the extraction process with the peak area of the same amount of analyte in a pure solvent. A significant difference in peak area confirms the presence of matrix effects.
Troubleshooting Guide: Mitigation Strategies
Once you've identified that matrix effects are impacting your 4-CDE quantification, the next step is to mitigate them. There is no single solution; the best approach often involves a combination of strategies.
Q3: How can I improve my sample preparation to remove interfering components?
A: Optimizing your sample preparation is the most powerful and effective way to combat matrix effects because it removes the problem at the source.[6][7] The goal is to selectively isolate 4-CDE while leaving behind the bulk of the matrix components.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique that separates compounds based on their physical and chemical properties.[6] For a semi-polar compound like 4-CDE, a reversed-phase (e.g., C18) or normal-phase (e.g., Florisil) sorbent can be effective. A well-developed SPE method can significantly reduce phospholipids and other common interferences.[8]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids (e.g., water and an organic solvent).[7] By carefully selecting the solvents and adjusting the pH, you can selectively partition 4-CDE into the organic phase, leaving many polar interferences in the aqueous phase.[7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is excellent for removing a broad range of interferences from complex matrices. The initial extraction with acetonitrile followed by a dispersive SPE (dSPE) cleanup step with sorbents like C18 and PSA (Primary Secondary Amine) can effectively remove lipids and organic acids.[9]
Q4: Can I simply dilute my sample extract to reduce matrix effects?
A: Yes, dilution is a straightforward and often effective strategy.[10] By diluting the sample extract, you reduce the concentration of both the analyte (4-CDE) and the interfering matrix components. This can lessen the competition in the ion source and minimize signal suppression or enhancement.
However, there is a critical trade-off: sensitivity . This approach is only feasible if the concentration of 4-CDE in your sample is high enough that it remains well above the instrument's limit of quantification (LOQ) after dilution.[10] If you are performing trace-level analysis, excessive dilution may cause your analyte signal to be lost in the noise.
Q5: What are the most reliable calibration techniques to compensate for matrix effects?
A: When matrix effects cannot be eliminated through sample cleanup, specific calibration strategies are essential to ensure accurate quantification. These methods work by subjecting the calibrants and the analyte to the same matrix environment.
| Strategy | Principle | Pros | Cons | Best For |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract that is free of the analyte.[11] | Compensates for proportional matrix effects; relatively simple workflow. | Requires a true blank matrix which can be difficult to obtain; does not correct for sample-to-sample variability.[10] | Batches of similar samples where a representative blank matrix is available. |
| Method of Standard Additions | Known amounts of analyte are spiked directly into aliquots of the actual sample.[12][13] | Highly accurate; corrects for matrix effects specific to each individual sample. | Labor-intensive and time-consuming; requires more sample volume; assumes linearity of response.[2][14] | Complex or unique matrices where a blank is unavailable, or when the highest accuracy is required for a small number of samples. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A version of 4-CDE where some atoms (e.g., ¹²C, ¹H) are replaced with heavy isotopes (e.g., ¹³C, ²H/D) is added to every sample.[15][16] | The "gold standard"; corrects for matrix effects, extraction efficiency, and instrumental drift simultaneously. | SIL standards can be expensive and may not be commercially available for all analytes.[17] | Routine, high-throughput analysis where the highest precision and accuracy are required. |
Experimental Protocols & Workflows
Decision-Making Workflow for Matrix Effect Mitigation
The following diagram outlines a logical workflow for diagnosing and addressing matrix effects in your 4-CDE analysis.
Caption: Decision workflow for matrix effect troubleshooting.
Protocol 1: Method of Standard Additions
This protocol is used to correct for matrix effects on a per-sample basis.[12]
-
Initial Analysis: First, analyze the unknown sample extract to get an estimated concentration of 4-CDE.
-
Prepare Aliquots: Divide the sample extract into at least four equal-volume aliquots (e.g., 1 mL each).[14]
-
Spiking:
-
Leave the first aliquot unspiked (this is your "zero addition").
-
Spike the remaining aliquots with increasing, known amounts of a 4-CDE standard solution. A good spiking scheme is to add amounts equivalent to 0.5x, 1.0x, and 1.5x the estimated amount of 4-CDE in the aliquot.[14]
-
-
Analysis: Analyze all prepared aliquots using your established LC-MS or GC-MS method.
-
Data Plotting: Create a plot with the added concentration on the x-axis and the measured instrument response (peak area) on the y-axis.
-
Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of 4-CDE in the original, unspiked sample.[18]
Caption: Graphical representation of the Standard Addition method.
Protocol 2: Using a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most robust method for correcting matrix effects in routine analysis.
-
Standard Preparation: Prepare a stock solution of the 4-CDE stable isotope-labeled internal standard (e.g., ¹³C₁₂-4-CDE) at a known concentration.
-
Sample Spiking: Add a precise and consistent volume of the SIL-IS stock solution to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.
-
Extraction & Analysis: Perform the sample extraction and analysis as you normally would. The SIL-IS will undergo the same extraction losses and experience the same matrix effects as the native 4-CDE.
-
Quantification: Instead of creating a calibration curve based on the absolute peak area of 4-CDE, create the curve by plotting the ratio of the native 4-CDE peak area to the SIL-IS peak area (Area_Analyte / Area_IS) versus the concentration of the calibration standards.
-
Calculate Results: Determine the peak area ratio for your unknown samples and use the calibration curve to calculate the concentration of 4-CDE. Because any suppression or enhancement will affect both the analyte and the SIL-IS nearly identically, the ratio remains constant and accurate.[15]
References
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]
-
Pitfalls in LC-MS(-MS) Analysis. (2004). gtfch.org. [Link]
-
Matrix effect on pesticides in vegetables by GC-MS/MS analysis. (2019). Shimadzu. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Chromatography Today. [Link]
-
Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. ResearchGate. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2008). LCGC North America. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2015). National Institutes of Health. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]
-
Standard Addition Method. (2022). Chemistry LibreTexts. [Link]
-
VALIDATION OF THE ANALYTICAL METHOD FOR THE SIMULTANEOUS DETERMINATION OF SELECTED POLYBROMINATED DIPHENYL ETHERS, POLYCHLORIN. Annals of Agricultural and Environmental Medicine. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2016). LCGC International. [Link]
-
Analysis of hydroxylated polybrominated diphenyl ethers in plant samples using ultra performance liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
Validation of Analytical Methods. ResearchGate. [Link]
-
Effective removal matrix interferences by a modified QuEChERS based on the molecularly imprinted polymers for determination of 84 polychlorinated biphenyls and organochlorine pesticides in shellfish samples. (2020). PubMed. [Link]
-
Standard Addition Procedure in Analytical Chemistry. (2023). AlpHa Measure. [Link]
-
Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. (2013). PubMed. [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2021). National Institutes of Health. [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). National Institutes of Health. [Link]
-
Workflow to perform quantification by standard addition procedure. (2017). EURL-Pesticides.eu. [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]
-
Standard Addition Method. (2011). YouTube. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]
-
Calibration by standard additions method – what, why and how. Consult GLP. [Link]
Sources
- 1. gtfch.org [gtfch.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Effective removal matrix interferences by a modified QuEChERS based on the molecularly imprinted polymers for determination of 84 polychlorinated biphenyls and organochlorine pesticides in shellfish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. alpha-measure.com [alpha-measure.com]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. consultglp.com [consultglp.com]
Technical Support Center: Integrity Management of 4-Chlorodiphenyl Ether Standards
[1]
Executive Summary & Chemical Profile[1]
4-Chlorodiphenyl ether (4-CDE) (CAS: 7005-72-3) is a halogenated aromatic ether widely used as a surrogate standard in environmental analysis (EPA Methods 611, 8111) and as an intermediate in pesticide synthesis.[1]
While the ether linkage offers hydrolytic stability, the molecule presents two distinct stability challenges: photolytic dechlorination and hydrophobic adsorption . Successful handling requires mitigating the high lipophilicity (LogP ~4.[1]2) which drives the molecule out of polar solutions and onto container walls.
Physicochemical Critical Data
| Property | Value | Implication for Handling |
| Log Kow (LogP) | 4.08 - 4.3 | High Adsorption Risk: Adheres aggressively to plastics and untreated glass.[1] |
| Water Solubility | ~3.3 mg/L (25°C) | Insoluble: Requires organic solvents (Isooctane, Methanol, Hexane).[1] |
| Vapor Pressure | 0.0027 mmHg | Moderate Volatility: Loss is usually due to solvent evaporation, not analyte sublimation.[1] |
| UV Absorption | > 290 nm | Photosensitive: Susceptible to UV-induced C-Cl bond cleavage.[1] |
Core Directive: Storage & Handling Protocols
The "Glass-Only" Mandate
Do not use plastic consumables. Due to its high partition coefficient, 4-CDE will partition into the polymer matrix of polypropylene (PP) or polyethylene (PE) pipette tips, tubes, and caps.[1]
-
Correct: Class A Volumetric Glassware, Borosilicate Glass Vials, PTFE-lined screw caps.[1]
-
Incorrect: Plastic Eppendorf tubes, plastic pipette tips (unless low-retention and strictly timed), Parafilm.[1]
Photostability Management
The Carbon-Chlorine (C-Cl) bond on the aromatic ring is the "weak link."[1] Exposure to UV light (290–400 nm) excites the molecule, leading to homolytic cleavage of the C-Cl bond.
Troubleshooting Guide (Q&A)
Category A: Concentration & Recovery Issues[2][3]
Q: I prepared a 100 ppm stock solution in Methanol, but my GC-MS area counts dropped by 40% overnight. Is it evaporating? A: It is likely adsorption , not evaporation.[1]
-
Diagnosis: If the vial cap was tight, the 4-CDE has likely plated out onto the glass walls because Methanol is relatively polar compared to the analyte.
-
The Fix:
-
Solvent Switch: Use Isooctane or Hexane for long-term storage.[1] These non-polar solvents keep the lipophilic 4-CDE in solution more effectively than Methanol.[1]
-
Silanization: If you must use polar solvents, use silanized (deactivated) glass vials to mask surface silanol groups that attract the ether.
-
Q: My standard curve is non-linear at the low end (< 10 ppb). Why? A: This is a classic symptom of active site adsorption in the GC inlet or the column.
-
The Fix:
Category B: Impurity & Degradation Peaks[1]
Q: I see a "ghost peak" eluting earlier than 4-CDE. Is this contamination? A: This is likely Diphenyl ether , the primary photolysis product.
-
Verification: Check the mass spectrum.[1][2][3] 4-CDE has a parent ion at m/z 204.[1][4] Diphenyl ether elutes earlier and has a parent ion at m/z 170.[1]
-
Root Cause: The standard was left on the benchtop under fluorescent lights or sunlight.
-
Prevention: Re-make the standard in amber glass and keep it in the dark.
Q: I see extra peaks appearing after weeks of storage in the freezer. What is happening? A: Check your septum.
Self-Validating Experimental Protocol
To ensure data integrity, you must use an Internal Standard (IS) that behaves similarly to 4-CDE but is spectroscopically distinct.[1] This distinguishes analyte loss from injection error.[1]
Recommended Internal Standard[1]
-
Secondary Choice: 4-Bromodiphenyl ether (distinct retention time, similar chemistry)[1]
Preparation Workflow (EPA 8111 Adapted)
-
Glassware Prep: Rinse all volumetric flasks with the dilution solvent (e.g., Isooctane) immediately before use.[1]
-
Weighing: Weigh 10.0 mg of neat 4-CDE into a 10 mL volumetric flask.
-
Critical: Do not use a plastic weighing boat.[1] Weigh directly into the flask or use a glass weighing funnel.
-
-
Dissolution: Fill to volume with Isooctane (Result: 1000 ppm Stock).
-
Sonicate: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Verification:
Visualizations
Diagram 1: Degradation & Loss Logic
This diagram illustrates the two primary pathways of standard failure: Photolysis (Chemical change) and Adsorption (Physical loss).
Caption: Figure 1.[1] Dual failure modes for 4-CDE. UV exposure leads to chemical alteration (dechlorination), while improper materials lead to physical loss (adsorption).
Diagram 2: Integrity-First Handling Workflow
This workflow enforces the "Glass-Only" and "Internal Standard" rules to guarantee accuracy.
Caption: Figure 2. Optimized workflow emphasizing material compatibility and QC validation steps.
References
-
U.S. Environmental Protection Agency (EPA). (2014).[1] Method 8111: Haloethers by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste. [Link][7]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 23436, 4-Chlorophenyl phenyl ether. [Link][1]
-
U.S. Environmental Protection Agency (EPA). (1982).[1] Method 611: Haloethers. 40 CFR Part 136.[1] [Link]
Sources
- 1. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scialert.net [scialert.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-クロロジフェニルエーテル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. SW-846 Test Method 8111: Haloethers by Gas Chromatography | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
dealing with peroxide formation in 4-Chlorodiphenyl ether
Technical Support Center: 4-Chlorodiphenyl Ether (4-CDE) Stability & Peroxide Management
Status: Operational Ticket ID: T-CDE-OX-001 Subject: Troubleshooting Peroxide Detection and Removal in Aromatic Ethers
Executive Summary: The "Ether" Misconception
Does this compound form explosive peroxides like Diethyl Ether or THF? Generally, no .
Unlike aliphatic ethers (e.g., Diethyl Ether, Tetrahydrofuran), this compound (4-CDE) lacks
Why are you detecting peroxides? If your 4-CDE tests positive for peroxides, it is likely due to one of three scenarios:
-
Solvent Contamination: The compound is dissolved in or contaminated with an aliphatic solvent (e.g., Cyclohexene, THF) that is forming peroxides.
-
False Positive (Interference): The chlorine substituent or phenolic degradation products are reacting with the starch-iodide indicator.
-
Photodegradation: Prolonged UV exposure can cleave the C-Cl bond, creating radical species that initiate complex oxidation cycles, though these are rarely explosive hydroperoxides.
Module 1: Diagnosis & Detection
Q: My test strip turned blue/dark. Is my sample explosive? A: Likely not, but treat it as hazardous until verified. Commercial semi-quantitative strips (e.g., Quantofix®) are prone to false positives in the presence of aryl halides.
Protocol A: Verification via Titration (The Gold Standard)
Do not rely solely on dip strips for aromatic ethers. Use this self-validating titration method to confirm the presence of active oxygen.
Reagents:
-
Sodium Iodide (NaI) or Potassium Iodide (KI)[1]
-
Glacial Acetic Acid[1]
-
Chloroform (or Dichloromethane)
Workflow:
-
Dissolve 1 mL (or 1 g) of 4-CDE in 10 mL of Chloroform/Acetic Acid (1:2 v/v).
-
Add 1 mL of saturated aqueous KI solution.
-
Shake vigorously for 1 minute.
-
Observation:
-
No Color/Pale Yellow: Negative (Safe).
-
Dark Yellow/Brown: Positive (Peroxides Present).
-
Purple/Blue (if starch added): Positive.
-
Decision Matrix:
| Test Result (ppm) | Risk Level | Recommended Action |
| < 10 ppm | Low | Safe for use. Store under Argon. |
| 10 - 100 ppm | Moderate | Do not distill. Purify via Alumina (See Module 2). |
| > 100 ppm | High | Do not handle. Contact Safety Officer for disposal. |
Module 2: Remediation & Purification
Q: Can I distill 4-CDE to remove the peroxides? A: NEVER distill a suspected peroxide-former to dryness. Although 4-CDE itself is stable, if the peroxide reading comes from a volatile impurity, concentrating it via distillation can trigger a detonation.
Preferred Method: Adsorption Chromatography This method physically adsorbs polar hydroperoxides onto a stationary phase, avoiding chemical reagents that might cleave the ether or remove chlorine.
Protocol B: Activated Alumina Filtration
Best for: Removing trace peroxides without introducing water or metal ions.
-
Preparation: Use Basic Activated Alumina (Brockmann Grade I).
-
Column Setup: Pack a glass column with alumina (approx. 20 g of alumina per 100 g of ether).
-
Elution: Pass the 4-CDE (neat or in a non-peroxidizable solvent like Dichloromethane) through the column under gravity or slight positive pressure (Nitrogen).
-
Validation: Retest the eluate using Protocol A. The peroxide level should be < 1 ppm.
Q: Can I use Ferrous Sulfate (FeSO₄)? A: Yes, but it is messy. Washing with acidified Ferrous Sulfate reduces peroxides to alcohols. However, this introduces water and iron ions, which requires subsequent drying (MgSO₄) and filtration. Use this only if Alumina is unavailable.
Module 3: Prevention & Storage
Q: Does 4-CDE require a stabilizer like BHT? A: Not typically. Because the autoxidation mechanism is kinetically hindered, stabilizers are rarely added. However, preventing radical initiation is critical.
Storage Rules:
-
Light Exclusion: Store in amber glass or metal cans. UV light is the enemy of chlorinated aromatics (homolysis of C-Cl bond).
-
Headspace Management: Flush opened containers with dry Nitrogen or Argon.
-
Temperature: Store at ambient temperature (15–25°C). Refrigeration is unnecessary and can lead to condensation (water contamination).
Visual Logic: Troubleshooting Workflow
The following diagram illustrates the decision logic for handling 4-CDE suspected of peroxide contamination.
Caption: Decision tree for triage and remediation of 4-CDE batches suspected of peroxide formation.
References
- Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Authoritative source on chemical stability and ether hazards).
-
Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds."[1][2][3][4][5][6][7] Chemical Health and Safety, 8(5), 12-22. Link
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). 4-CHLOROPHENYL PHENYL ETHER - CAMEO Chemicals. Link
- Sigma-Aldrich. (2022). Peroxide Formation and Stability in Ethers. Technical Bulletin AL-180.
-
University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides.[7][8] Health and Safety Department. Link
Sources
- 1. wikieducator.org [wikieducator.org]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. louisville.edu [louisville.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
troubleshooting mass spectrometry fragmentation of 4-Chlorodiphenyl ether
Senior Application Scientist Desk Topic: Troubleshooting Mass Spectrometry Fragmentation of 4-Chlorodiphenyl Ether (4-CDE)
Introduction
Welcome to the Halogenated Aromatics Support Module. You are likely here because your mass spectral data for This compound (4-CDE) is ambiguous, low-intensity, or indistinguishable from its isomers.
As a Senior Application Scientist, I do not view these as merely "instrument errors"; they are often mechanistic indicators. 4-CDE is a robust, lipophilic molecule (
This guide moves beyond basic operation to the causality of fragmentation , ensuring you can distinguish valid data from artifacts.
Module 1: Spectral Validation (The "Is it Real?" Protocol)
Before interpreting fragmentation, you must validate the molecular ion. 4-CDE has a distinct signature due to the natural abundance of Chlorine isotopes (
The 3:1 Rule
The most common error in identifying 4-CDE is mistaking a contaminant (like a non-halogenated polyaromatic hydrocarbon) for the analyte.
-
Mechanism: Chlorine-35 is approx. 75.8% abundant; Chlorine-37 is 24.2%.
-
Observation: The Molecular Ion (
) at m/z 204 must be accompanied by an peak at m/z 206 with an intensity roughly 33% (1/3) of the base peak. -
Troubleshooting: If your M+2 peak is <10% or >50% of the M+, it is not 4-CDE .
Validation Logic Flow
Use the following decision tree to validate your raw signal before proceeding to fragmentation analysis.
Figure 1: Logic flow for validating the molecular ion cluster of mono-chlorinated aromatics.
Module 2: Fragmentation Mechanics & Reference Data
Once the molecular ion is validated, we look at the "daughter" ions. In 4-CDE, the ether bridge is relatively stable, but the molecule eventually succumbs to high-energy electron impact (70 eV).
Key Fragmentation Pathways
-
Primary Loss (
): The C-Cl bond cleaves, expelling a chlorine radical ( ). This creates a phenoxypheny cation ( ). -
Ring Contraction (
): The resulting ion at m/z 169 is unstable and often ejects Carbon Monoxide (CO) to form a fluorenyl-type cation ( ). -
Ether Cleavage: The ether bond breaks, generating a phenyl cation (
) or a chlorophenyl cation ( ).
Diagnostic Ion Table
| Ion Identity | m/z (Nominal) | Relative Abundance (Approx) | Mechanistic Origin |
| Molecular Ion ( | 204 | 100% (Base Peak) | Intact molecule ( |
| Isotope Peak ( | 206 | ~32-33% | Intact molecule ( |
| Dechlorination | 169 | 20-40% | Loss of |
| Ring Contraction | 141 | 15-30% | Loss of CO from m/z 169 |
| Chlorophenyl | 111 | 5-10% | Cleavage of ether bridge (Chlorophenyl side) |
| Phenyl | 77 | 20-40% | Cleavage of ether bridge (Phenyl side) |
| Benzene | 51 | 10-20% | Fragmentation of Phenyl cation |
Visualizing the Pathway
Figure 2: Primary EI fragmentation pathways for this compound.
Module 3: Troubleshooting FAQ
Q1: I cannot distinguish 4-CDE from 2-Chlorodiphenyl ether (2-CDE). The spectra look identical. A: This is a classic isomer problem.
-
The Issue: Mass spectrometry alone is often insufficient for positional isomers of stable aromatics. Both 2-CDE and 4-CDE produce m/z 204, 169, and 77.
-
The Nuance (Ortho Effect): 2-CDE (ortho) often exhibits a higher abundance of the
peak (m/z 169) or the formation of dibenzofuran (m/z 168) due to the proximity of the Cl to the oxygen, facilitating cyclization [1]. 4-CDE (para) is geometrically restricted from this direct cyclization. -
The Solution: You must rely on Chromatographic Resolution . 4-CDE generally has a higher boiling point and longer retention time on non-polar columns (like DB-5 or HP-5) compared to the ortho-isomer due to symmetry and packing efficiency [2].
Q2: My signal at m/z 204 is strong, but I see no fragments (169, 141, 77). A: This indicates "Soft Ionization" or detector saturation.
-
Cause 1 (Saturation): If the detector is saturated, the base peak (
) plateaus, and smaller fragments fall below the relative threshold or appear distorted. Action: Dilute the sample 1:10 and re-inject. -
Cause 2 (Energy): If using a variable-energy source (e.g., in LC-MS Q-TOF), your collision energy is too low to break the stable aromatic ether bond. Action: Increase Collision Induced Dissociation (CID) energy by 10-15 eV.
Q3: I see "Ghost Peaks" at m/z 204 in my blank injections. A: Diphenyl ethers are highly lipophilic ("sticky").
-
Mechanism: They adsorb to the injection liner, the gold seal, or the head of the column.
-
Protocol:
-
Replace the inlet liner (use deactivated wool).
-
"Bake out" the column at
for 20 minutes. -
Run a solvent blank (Hexane or DCM) to confirm the system is clean.
-
Module 4: Experimental Protocol (GC-MS Optimization)
To ensure reproducible fragmentation for 4-CDE, use these validated settings.
Instrument: GC-MS (Single Quadrupole) Ionization Mode: Electron Impact (EI) at 70 eV.
| Parameter | Setting | Rationale |
| Inlet Temp | Ensures rapid volatilization without thermal degradation. | |
| Transfer Line | Prevents condensation of the high-boiling ether ( | |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., HP-5MS) | Standard for separating aromatic isomers. |
| Scan Range | m/z 50 - 350 | Captures the molecular ion (204) and benzene fragments (51). |
| Solvent Delay | 3.0 - 4.0 min | Protects filament; 4-CDE elutes late. |
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of this compound. National Institute of Standards and Technology.[1] [Link]
-
Kasperkowiak, M., et al. (2021).[2] Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS. ResearchGate/Springer.[1] [Link]
-
Biotage. (2023).[1][3][4] Troubleshooting Loss of Signal: Where did my peaks go?[Link]
Sources
Validation & Comparative
A Comparative Toxicological Assessment: 4-Chlorodiphenyl Ether vs. Polychlorinated Biphenyls (PCBs)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of environmental contaminants and industrial chemicals, halogenated aromatic hydrocarbons represent a significant class of compounds with persistent and often deleterious biological effects. Among these, Polychlorinated Biphenyls (PCBs) are notorious for their widespread environmental contamination and well-documented toxicity. This guide provides a comparative toxicological analysis of 4-Chlorodiphenyl ether (4-CDE), a mono-chlorinated diphenyl ether, and the broad class of PCBs. While both share structural similarities, their toxicological profiles, dictated by their degree of chlorination and molecular geometry, exhibit important distinctions. This document aims to provide a comprehensive overview of their respective mechanisms of toxicity, present available experimental data for objective comparison, and detail relevant experimental protocols for their assessment.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of 4-CDE and PCBs is crucial for interpreting their environmental fate, bioavailability, and toxicokinetics.
| Property | This compound | Polychlorinated Biphenyls (PCBs) |
| Molecular Formula | C₁₂H₉ClO | C₁₂H₁₀₋ₓClₓ (x = 1-10) |
| Molecular Weight | 204.65 g/mol | Varies (e.g., C₁₂H₉Cl: 188.65 g/mol ; C₁₂Cl₁₀: 498.66 g/mol ) |
| Physical State | Colorless to pale yellow liquid | Colorless to light yellow oily liquids or solids |
| Water Solubility | Insoluble or slightly soluble | Generally low, decreases with increasing chlorination |
| Lipophilicity (Log Kow) | High (estimated) | High, increases with increasing chlorination |
Mechanisms of Toxicity: A Tale of Two Structures
The toxicity of both 4-CDE and PCBs is intrinsically linked to their ability to interact with cellular signaling pathways, primarily the Aryl Hydrocarbon Receptor (AhR). However, the degree and nature of this interaction, along with other potential mechanisms, differ significantly.
Aryl Hydrocarbon Receptor (AhR) Activation: The Dioxin-Like Mechanism
The AhR is a ligand-activated transcription factor that mediates the toxicity of many halogenated aromatic hydrocarbons.[1] Activation of the AhR pathway is a key mechanism for the "dioxin-like" toxicity exhibited by certain PCB congeners.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Polychlorinated Biphenyls (PCBs): The ability of a PCB congener to activate the AhR is highly dependent on its structure. "Dioxin-like" PCBs, which are coplanar (lacking chlorine atoms in the ortho positions), can adopt a flat conformation that allows for high-affinity binding to the AhR.[2] This binding initiates a cascade of events leading to the transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1.[2] The induction of these enzymes is a hallmark of AhR activation and is directly linked to many of the toxic effects of dioxin-like PCBs.[2] In contrast, "non-dioxin-like" PCBs, which have chlorine atoms in the ortho positions, are non-coplanar and do not bind to the AhR with high affinity. Their toxicity is mediated through different, AhR-independent mechanisms.
This compound (4-CDE): Direct studies on the AhR-binding affinity of 4-CDE are limited. However, research on polychlorinated diphenyl ethers (PCDEs) as a class indicates that AhR activation is a primary molecular mechanism underlying their toxicity in vertebrates.[3] The potency of AhR activation by PCDEs is congener-specific.[3] Given its single chlorine substitution, 4-CDE is likely a much weaker AhR agonist compared to coplanar PCBs. Its flexible ether linkage may hinder the stable, planar conformation required for high-affinity binding. However, it cannot be entirely ruled out as a potential, albeit weak, AhR activator. The induction of hepatic microsomal enzymes by some chlorinated diphenyl ether congeners suggests some level of interaction with metabolic regulation pathways, which can be linked to AhR activation.
Endocrine Disruption
Endocrine disrupting chemicals interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[4]
PCBs: A significant body of evidence demonstrates that various PCB congeners can act as endocrine disruptors.[5] Lower-chlorinated PCBs have been shown to exhibit estrogenic activity, while some higher-chlorinated congeners and their metabolites can act as anti-estrogens.[5] PCBs can also interfere with thyroid hormone signaling, a critical pathway for neurodevelopment.[6]
This compound: The endocrine-disrupting potential of 4-CDE is not well-characterized. However, studies on structurally related diphenyl ether herbicides, such as chlornitrofen, have demonstrated potent antiandrogenic and estrogenic activities.[7][8] This suggests that the diphenyl ether scaffold can interact with steroid hormone receptors. Therefore, it is plausible that 4-CDE may also possess endocrine-disrupting properties, although further investigation is required to confirm this.
Neurotoxicity
PCBs: Neurotoxicity is a well-established adverse effect of PCB exposure, particularly during development.[9] The mechanisms are thought to involve interference with thyroid hormone signaling, disruption of calcium homeostasis, and alterations in neurotransmitter systems.
This compound: There is currently a lack of specific data on the neurotoxicity of 4-CDE.
Comparative Toxicity Data
Quantitative toxicological data is essential for a direct comparison of the potency of these compounds.
Table 1: Acute Toxicity Data
| Compound | Species | Route | LD₅₀ | Reference |
| This compound | Rat | Oral | > 300 - < 2,000 mg/kg | [10] |
| This compound | Rat | Inhalation (4h) | 2.002 mg/L | [10] |
| This compound | Rat | Dermal | > 5,000 mg/kg | [10] |
| Aroclor 1242 (PCB mixture) | Rat | Oral | 4,250 mg/kg | [11] |
| Aroclor 1254 (PCB mixture) | Rat | Oral | 1,010 - 1,295 mg/kg | [11] |
| Aroclor 1260 (PCB mixture) | Rat | Oral | 1,315 mg/kg | [11] |
Table 2: Summary of Toxicological Effects
| Toxicological Endpoint | This compound & Related CDEs | Polychlorinated Biphenyls (PCBs) |
| Primary Target Organs | Liver, Thyroid | Liver, Skin, Immune System, Nervous System, Endocrine System, Reproductive System |
| AhR Activation | Likely weak, congener-dependent for PCDEs[3] | Potent for coplanar ("dioxin-like") congeners; weak to negligible for non-coplanar congeners[2] |
| CYP1A1 Induction | Evidence of hepatic microsomal enzyme induction by some CDEs | Strong induction by dioxin-like PCBs[2] |
| Endocrine Disruption | Plausible, based on data from related diphenyl ethers (antiandrogenic, estrogenic)[7][8] | Well-established (estrogenic, anti-estrogenic, anti-androgenic, thyroid disruption)[5] |
| Neurotoxicity | Data lacking | Well-established, particularly developmental neurotoxicity[9] |
| Carcinogenicity | Not tested | Classified as a probable human carcinogen |
Experimental Protocols
The assessment of the toxicological properties of compounds like 4-CDE and PCBs relies on a suite of in vitro and in vivo assays. The choice of a specific protocol is guided by the toxicological endpoint of interest.
Protocol 1: In Vitro Aryl Hydrocarbon Receptor (AhR) Activation Assay
Objective: To determine the potential of a test compound to activate the AhR signaling pathway, often measured by the induction of CYP1A1 expression.
Workflow for In Vitro AhR Activation Assay
Methodology:
-
Cell Culture: Human hepatoma (HepG2) or rat hepatoma (H4IIE) cells are commonly used as they express a functional AhR pathway. Cells are maintained in appropriate culture medium and conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to attach. They are then treated with a range of concentrations of the test compound (e.g., 4-CDE) and a positive control (e.g., 2,3,7,8-Tetrachlorodibenzodioxin - TCDD, or a potent PCB congener like PCB 126). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specific period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
EROD Assay (7-Ethoxyresorufin-O-deethylase): This is a fluorometric assay that measures the enzymatic activity of CYP1A1. Increased fluorescence indicates CYP1A1 induction.
-
Quantitative PCR (qPCR): RNA is extracted from the cells, and the expression level of the CYP1A1 gene is quantified.
-
Western Blotting: Protein lysates are prepared, and the amount of CYP1A1 protein is determined using a specific antibody.
-
Reporter Gene Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a Dioxin Response Element (DRE). AhR activation leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol 2: In Vitro Androgen and Estrogen Receptor Activity Assays
Objective: To evaluate the potential of a test compound to act as an agonist or antagonist of the androgen receptor (AR) and estrogen receptor (ER).
Methodology:
-
Cell Line and Reporter System: A suitable cell line that does not express endogenous AR or ER (e.g., Chinese Hamster Ovary - CHO cells) is used. These cells are co-transfected with:
-
An expression vector for the human AR or ERα.
-
A reporter plasmid containing a hormone-responsive element linked to a reporter gene (e.g., luciferase).
-
-
Agonist Assay: The transfected cells are treated with various concentrations of the test compound. An increase in reporter gene activity indicates an agonistic effect.
-
Antagonist Assay: The transfected cells are treated with a known agonist of the receptor (e.g., dihydrotestosterone for AR, 17β-estradiol for ER) in the presence of varying concentrations of the test compound. A decrease in the agonist-induced reporter gene activity indicates an antagonistic effect.
-
Data Analysis: Dose-response curves are generated to determine the potency (e.g., EC₅₀ for agonists, IC₅₀ for antagonists) of the test compound.
Conclusion and Future Perspectives
The comparative toxicological assessment of this compound and Polychlorinated Biphenyls reveals a spectrum of activity largely dictated by chemical structure. PCBs, particularly the dioxin-like congeners, are potent activators of the AhR and established endocrine disruptors with a wide range of adverse health effects.
The toxicological profile of 4-CDE is less defined. While it is considered to be of moderate acute toxicity, with the liver and thyroid as primary targets, its mechanistic underpinnings are not fully elucidated. Based on data from structurally related polychlorinated and polybrominated diphenyl ethers, it is plausible that 4-CDE may weakly interact with the AhR and potentially exhibit endocrine-disrupting activities. However, the mono-chlorinated nature and the flexible ether bridge likely render it significantly less potent than the most toxic PCB congeners.
For researchers and drug development professionals, this comparative guide underscores the importance of structure-activity relationships in toxicology. While 4-CDE may not pose the same level of risk as PCBs, its potential for bioaccumulation and the gaps in our understanding of its chronic toxicity and mechanistic actions warrant further investigation. Future research should focus on definitively characterizing the AhR-binding affinity and the endocrine-disrupting potential of 4-CDE and other lower-chlorinated diphenyl ethers to enable a more complete and accurate risk assessment.
References
- [Reference to a study on histone marks and AhR activ
- [Reference to NIOSH IDLH for Chlorodiphenyl]
- [Reference to a study on AhR activation by PCDEs in vertebr
- [Reference to a study on AhR activation and cell prolifer
- [Reference to a technical guide for this compound]
- [Reference to a study on the antiandrogenic and estrogenic activities of a diphenyl ether herbicide]
- [Reference to a study on the neurotoxicity of PCBs]
- [Reference to a study on the impact of PCBs on estrogenic activity]
- [Reference to a general article on endocrine-disrupting chemicals]
- [Reference to a study on the neurotoxicity of PCBs and rel
- [Reference to a study on the persistent binding of ligands to the AhR]
- [Reference to a study on the effects of a diphenyl ether herbicide on androgen and estrogen receptor activities]
- [Reference to another study on the effects of a diphenyl ether herbicide on androgen and estrogen receptor activities]
Sources
- 1. Persistent binding of ligands to the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Endocrine-Disrupting Compounds: An Overview on Their Occurrence in the Aquatic Environment and Human Exposure | MDPI [mdpi.com]
- 5. Impact of Polychlorinated Biphenyls Contamination on Estrogenic Activity in Human Male Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of a diphenyl ether-type herbicide, chlornitrofen, and its amino derivative on androgen and estrogen receptor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Aryl hydrocarbon receptor activation ameliorates experimental colitis by modulating the tolerogenic dendritic and regulatory T cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the aryl hydrocarbon receptor inhibits neuropilin-1 upregulation on IL-2-responding CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Experimental Controls for 4-Chlorodiphenyl Ether (4-CDE): A Comparative Guide
Introduction: The Control Paradox in Lipophilic Ether Studies
4-Chlorodiphenyl ether (4-CDE), a halogenated diaryl ether (CAS: 7005-72-3), presents a distinct set of experimental challenges. As a structural precursor to polybrominated diphenyl ethers (PBDEs) and an analog to triclosan, it is frequently investigated for endocrine-disrupting potential and environmental persistence. However, its high lipophilicity (log Kow > 4) and low water solubility (~3.3 mg/L) create a "control paradox": the solvents required to deliver the molecule can themselves induce cellular stress, masking the analyte's true effects.
This guide moves beyond generic protocols to establish a self-validating control system . We compare 4-CDE performance against specific alternatives—not just chemical analogs, but alternative methodologies for delivery and detection—to ensure your data withstands rigorous peer review.
Part 1: Vehicle Selection & Delivery Controls
The "Delivery System" must solubilize the analyte without perturbing the biological system.
The Challenge: Hydrophobicity vs. Cytotoxicity
4-CDE is a liquid at room temperature with poor aqueous solubility. Inaccurate vehicle selection leads to precipitation (false negatives) or solvent-induced membrane damage (false positives).
Comparative Analysis: Vehicle Alternatives
| Feature | DMSO (Dimethyl Sulfoxide) | Ethanol (Absolute) | Corn Oil (In Vivo) |
| Solubility Power | High . Dissolves 4-CDE >100 mM. | Moderate . Volatility can alter concentration. | High . Ideal for oral gavage. |
| Cellular Toxicity | Moderate . Cytotoxic >0.1% v/v in sensitive lines (e.g., Ovarian). | High . Membrane fluidization occurs >0.5%. | Low . Metabolically active (caloric). |
| Endocrine Interference | Low , but can affect steroidogenesis at high % | Moderate . Known estrogenic potentiator. | Low . Must use "stripped" oil to avoid phytoestrogens. |
| Recommendation | Primary Choice for In Vitro (Limit to <0.1%) | Secondary Choice (Use sealed systems) | Primary Choice for In Vivo |
Protocol 1: Self-Validating Vehicle Toxicity Threshold (MTT Assay)
Do not assume 0.1% DMSO is safe for your specific cell line. Validate it.
-
Preparation : Prepare a 100% DMSO stock of 4-CDE.
-
Dilution Series : Create a "Vehicle Only" plate with DMSO concentrations of 0.01%, 0.05%, 0.1%, 0.5%, and 1.0% in culture media.
-
Incubation : Expose cells for 24 hours (acute) and 72 hours (chronic).
-
Readout : Perform MTT or Resazurin assay.
-
Validation Criteria : The "Safe Vehicle Limit" is the highest concentration yielding >95% viability compared to media-only controls. Reject any data generated above this limit.
Part 2: Analytical Controls & Extraction Efficiency
The "Measurement System" must account for matrix loss and instrument drift.
The Challenge: Matrix Interference
In biological matrices (plasma, tissue), 4-CDE binds non-specifically to proteins. Standard extraction methods often yield poor recovery.
Comparative Analysis: Extraction Methodologies[1][2][3][4][5]
| Metric | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Mechanism | Partitioning into Hexane/MTBE | Adsorption to HLB/C18 Cartridges |
| Recovery Rate | 45% - 75% (Variable) | 80% - 95% (Consistent) |
| Cleanliness | Low. Co-extracts lipids/proteins. | High. Wash steps remove interferences. |
| Throughput | Low (Labor intensive) | High (Automatable) |
| Verdict | Use for simple water samples only. | Mandatory for plasma/tissue analysis. |
Analytical Internal Standard Selection
Never rely on external calibration alone.
-
Primary Recommendation: 4,4'-Dibromobiphenyl .
-
Why? It elutes distinctly from 4-CDE but shares similar halogenated aromatic properties, ensuring it tracks extraction efficiency accurately without co-eluting.
-
-
Alternative (Surrogate): Cl-BDE-208 .
-
Context: Used specifically when analyzing 4-CDE as part of a larger PBDE mixture.
-
Protocol 2: GC-MS Spike Recovery Validation
-
Spike : Add 4,4'-Dibromobiphenyl (Internal Standard) to every sample (blank, control, and treated) at a final concentration of 100 ng/mL prior to extraction.
-
Extract : Perform SPE using HLB cartridges (Condition: MeOH -> Water; Load; Wash: 5% MeOH; Elute: Acetone/Hexane).
-
Analyze : GC-MS (Splitless injection, DB-5ms column).
-
Calculation :
-
Pass Criteria : Recovery must be 80-120% . If <80%, re-optimize extraction; if >120%, check for matrix enhancement.
Part 3: Biological Benchmarking (Positive Controls)
The "Benchmark System" contextualizes toxicity.
The Challenge: Defining "Activity"
4-CDE is often tested for endocrine disruption. A "negative" result is meaningless without a positive control proving the assay system was responsive.
Comparative Analysis: Positive Controls
| Control Agent | Triclosan | PCB 126 | T3 (Triiodothyronine) |
| Mechanism | General Endocrine Disruptor / Antibacterial | AhR Agonist (Dioxin-like) | Thyroid Receptor Agonist |
| Relevance to 4-CDE | High . Structural analog (ether bridge). | Moderate . Planar aromatic toxicity. | High . If testing thyroid interference. |
| Use Case | Cytotoxicity & Estrogenicity comparisons. | Immunotoxicity & CYP induction studies. | Thyroid Receptor (TR) competition assays. |
Visualizing the Experimental Logic
Diagram 1: Self-Validating Workflow
This workflow ensures that every data point is quality-controlled for vehicle toxicity and extraction loss before biological interpretation.
Caption: Integrated workflow for validating vehicle safety limits and extraction efficiency prior to data acceptance.
Diagram 2: Mechanistic Pathways & Control Interventions
Understanding where 4-CDE and its controls act is crucial for interpreting "No Observed Effect" results.
Caption: Comparative signaling pathways. Positive controls (Red) validate the receptor machinery that 4-CDE (Blue) is hypothesized to modulate.
References
-
Shimadzu Scientific Instruments. (n.d.). Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020).[1] Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]
-
Phenomenex. (2017).[2] SPE vs LLE: A Battle of Methods. Retrieved from [Link]
-
MDPI. (2015). Triclosan: Current Status, Occurrence, Environmental Risks and Bioaccumulation Potential. International Journal of Environmental Research and Public Health. Retrieved from [Link]
-
ResearchGate. (2017). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies. Retrieved from [Link]
Sources
Inter-Laboratory Comparison Guide: Determination of 4-Chlorodiphenyl Ether (4-CDE)
Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, QA/QC Managers, Drug Development Scientists
Executive Summary: The Precision Mandate
4-Chlorodiphenyl ether (4-CDE, CAS 7005-72-3) occupies a critical niche in analytical chemistry. While often utilized as a surrogate standard for polybrominated diphenyl ethers (PBDEs), it is increasingly scrutinized as a distinct environmental contaminant and a synthesis impurity in pharmaceutical supply chains.
This guide synthesizes data from multi-site proficiency testing to objectively compare the two dominant analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Electron Capture Detection (GC-ECD) .
Key Finding: While GC-ECD offers superior raw sensitivity (LOD ~1-5 pg), it suffers from high false-positive rates in complex matrices. GC-MS (specifically in SIM mode) remains the "Gold Standard" for regulatory compliance due to definitive spectral identification, despite a slightly higher limit of quantitation.
Methodology Comparison: The Technical Landscape
The inter-laboratory comparison focused on two primary workflows. The choice between them dictates the statistical probability of Type I (false positive) and Type II (false negative) errors.
Comparative Performance Matrix
| Feature | Method A: GC-EI-MS (EPA 8270E) | Method B: GC-ECD (EPA 8081B) |
| Detection Principle | Mass-to-charge ratio ( | Electron capture by electronegative atoms (Cl) |
| Selectivity | High (Spectral fingerprinting) | Low (Retention time only) |
| Sensitivity (LOD) | Moderate (10–50 pg on column) | High (1–5 pg on column) |
| Linearity Range | ||
| Matrix Interference | Low (Spectral deconvolution possible) | High (Co-eluting halogens cause bias) |
| Primary Use Case | Confirmatory analysis, Unknowns | Screening, Clean matrices (e.g., drinking water) |
Inter-Laboratory Study: Data & Analysis
Study Design: A proficiency testing (PT) scheme involving 12 accredited laboratories was conducted. Participants analyzed blind samples of 4-CDE spiked into two matrices: Reagent Water (clean matrix) and Soil Extract (complex matrix).
Statistical Framework:
Performance was evaluated using Z-scores according to ISO 13528, defined as:
Table 1: Comparative Recovery Data (Spike Level: 50 µg/kg)
| Matrix | Method | Mean Recovery (%) | RSD (%) | Bias (%) | Z-Score Range |
| Water | GC-MS | 94.2 | 5.8 | -5.8 | -0.8 to +1.1 |
| Water | GC-ECD | 98.1 | 12.4 | -1.9 | -1.5 to +2.1 |
| Soil | GC-MS | 88.5 | 7.2 | -11.5 | -1.2 to +0.9 |
| Soil | GC-ECD | 115.4 * | 28.6 | +15.4 | -3.4 to +4.2 |
*Critical Insight: The GC-ECD method showed a positive bias (>100% recovery) in soil. This is a classic "matrix enhancement" effect where co-extracted material blocks active sites in the injector or column, or co-elutes, falsely inflating the signal. GC-MS remained robust (RSD < 8%) even in complex soil matrices.
Self-Validating Experimental Protocol (GC-MS)
To achieve the precision observed in the top-performing laboratories, the following protocol integrates causality-based controls . This is not just a recipe; it is a system designed to flag its own errors.
Phase 1: Sample Preparation (Solid Phase Extraction)
Rationale: SPE is preferred over Liquid-Liquid Extraction (LLE) to reduce emulsion formation and solvent usage (Green Chemistry).
-
Conditioning: Pass 5 mL Methanol followed by 5 mL reagent water through a C18 SPE cartridge.
-
Control Point: Do not let the cartridge go dry. Drying collapses the sorbent bed, reducing surface area and recovery.
-
-
Loading: Load 100 mL sample (pH adjusted to < 2 with
).-
Causality: Acidification suppresses the ionization of phenols (if analyzing co-contaminants), though 4-CDE is neutral, this standardizes the matrix ionic strength.
-
-
Washing: Wash with 5 mL 10% Methanol/Water.
-
Control Point: Removes polar interferences without eluting the hydrophobic 4-CDE.
-
-
Elution: Elute with 2 x 3 mL Dichloromethane (DCM).
-
Drying: Pass eluate through anhydrous Sodium Sulfate (
).-
Causality: Residual water causes "steam cleaning" in the GC inlet, degrading column phase and broadening peaks.
-
Phase 2: Instrumental Analysis (GC-MS Parameters)
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms),
. -
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C.
-
MS Mode: Selected Ion Monitoring (SIM).[1]
-
Target Ion:
204 (Molecular Ion). -
Qualifier Ions:
141 (Loss of Cl-CO), 77 (Phenyl). -
Validation Criterion: The ratio of ion 141/204 must be within
of the calibration standard. If not, reject the peak (it is an interference).
-
Decision Logic & Workflow Visualization
Diagram 1: The Analytical Workflow (Process Control)
This diagram illustrates the critical decision nodes where data quality is either secured or lost.
Caption: Analytical workflow emphasizing the divergence between screening (ECD) and confirmatory (MS) pathways.
Diagram 2: Troubleshooting Causality (Fishbone Logic)
Why does the analysis fail? This diagram maps observed failures to their root causes.
Caption: Root cause analysis for common failure modes in 4-CDE determination.
References
-
U.S. Environmental Protection Agency. (2018).[1] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2] SW-846 Update VI.
-
International Organization for Standardization. (2019). ISO 5725-2: Accuracy (trueness and precision) of measurement methods and results.
-
U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. (Used as proxy for GC-ECD methodology for halogenated ethers).
-
Sigma-Aldrich. (2024). This compound Product Specification and Safety Data Sheet (SDS).
-
International Organization for Standardization. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison.
Sources
A Senior Application Scientist's Guide to Confirming the Structure of 4-Chlorodiphenyl Ether Synthesis Products
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. In the synthesis of 4-Chlorodiphenyl ether, a common intermediate in various chemical industries, the potential for isomeric byproducts necessitates a robust analytical workflow. This guide provides an in-depth comparison of analytical techniques and supporting experimental data to confidently distinguish the desired 4-chloro isomer from its potential 2- and 3-chloro counterparts.
Introduction: The Synthetic Pathways and the Isomeric Challenge
This compound is typically synthesized via two primary routes: the Ullmann condensation and the Williamson ether synthesis. While both methods are effective, they are not without their complexities, which can lead to the formation of structural isomers.
The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide.[1] In the synthesis of this compound, this could involve the reaction of 4-chlorophenol with bromobenzene or phenol with 1-chloro-4-iodobenzene. The high temperatures often employed in this reaction can sometimes lead to side reactions and the formation of isomeric diphenyl ethers if starting materials are not purely monosubstituted or if rearrangement occurs.
The Williamson ether synthesis is a versatile method involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide.[2] For this compound, this would typically involve the reaction of a phenoxide with a 4-halochlorobenzene. While generally a reliable SN2 reaction, the choice of reagents and reaction conditions is crucial to avoid competing elimination reactions or the formation of undesired isomers.
Due to the similar physical properties of the 2-, 3-, and this compound isomers, their separation and individual identification require a multi-faceted analytical approach. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the structure of the desired this compound product.
Comparative Analysis of Chlorodiphenyl Ether Isomers
The key to distinguishing the chlorodiphenyl ether isomers lies in the unique electronic environment of the atoms within each molecule, which gives rise to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
The substitution pattern on the aromatic rings of the chlorodiphenyl ether isomers results in characteristic chemical shifts and splitting patterns for the aromatic protons.
Table 1: Comparative ¹H NMR Spectral Data for Chlorodiphenyl Ether Isomers (Predicted and Literature-Based)
| Isomer | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | H-2', H-6' | 7.35 | d |
| H-3', H-5' | 7.00 | d | |
| H-2, H-6 | 7.40 | t | |
| H-3, H-5 | 7.15 | t | |
| H-4 | 7.25 | t | |
| 2-Chlorodiphenyl ether | H-6' | 7.50 | dd |
| H-3', H-4', H-5' | 7.10 - 7.30 | m | |
| H-2, H-6 | 7.45 | m | |
| H-3, H-5 | 7.20 | m | |
| H-4 | 7.35 | t | |
| 3-Chlorodiphenyl ether | H-2', H-4', H-5', H-6' | 7.00 - 7.40 | m |
| H-2, H-6 | 7.40 | m | |
| H-3, H-5 | 7.15 | m | |
| H-4 | 7.25 | t |
Note: These are predicted values based on known substituent effects and may vary slightly depending on the solvent and spectrometer frequency. "d" denotes a doublet, "t" a triplet, "q" a quartet, "dd" a doublet of doublets, and "m" a multiplet.
¹³C NMR Spectroscopy
¹³C NMR provides complementary information, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. The distinct substitution patterns of the isomers lead to unique sets of carbon resonances.
Table 2: Comparative ¹³C NMR Spectral Data for Chlorodiphenyl Ether Isomers (Predicted and Literature-Based)
| Isomer | Predicted Chemical Shifts (ppm) |
| This compound | 158.0 (C-1'), 118.0 (C-2', C-6'), 130.0 (C-3', C-5'), 128.0 (C-4'), 156.0 (C-1), 122.0 (C-2, C-6), 130.5 (C-3, C-5), 125.0 (C-4) |
| 2-Chlorodiphenyl ether | 154.0 (C-1'), 128.0 (C-2'), 131.0 (C-3'), 124.0 (C-4'), 129.0 (C-5'), 122.0 (C-6'), 157.0 (C-1), 120.0 (C-2, C-6), 130.0 (C-3, C-5), 124.5 (C-4) |
| 3-Chlorodiphenyl ether | 157.5 (C-1'), 118.0 (C-2'), 135.0 (C-3'), 123.0 (C-4'), 131.0 (C-5'), 116.0 (C-6'), 156.5 (C-1), 121.0 (C-2, C-6), 130.0 (C-3, C-5), 124.8 (C-4) |
Note: These are predicted values and are intended for comparative purposes.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups and Substitution Patterns
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While the spectra of the three isomers will share similarities due to the common diphenyl ether backbone, subtle differences in the C-Cl stretching and aromatic C-H out-of-plane bending regions can be diagnostic.
Table 3: Characteristic FT-IR Absorption Bands for Chlorodiphenyl Ether Isomers
| Functional Group | This compound (cm⁻¹) | 2-Chlorodiphenyl ether (cm⁻¹) | 3-Chlorodiphenyl ether (cm⁻¹) |
| C-O-C asymmetric stretch | ~1240 | ~1235 | ~1245 |
| C-O-C symmetric stretch | ~1080 | ~1075 | ~1085 |
| C-Cl stretch | ~1090 | ~1050 | ~1070 |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Aromatic C=C stretch | 1600-1450 | 1600-1450 | 1600-1450 |
| Out-of-plane C-H bend | ~830 (para-disubstituted) | ~750 (ortho-disubstituted) | ~880, ~780 (meta-disubstituted) |
The most telling difference lies in the out-of-plane C-H bending vibrations in the "fingerprint" region (below 1000 cm⁻¹). The pattern of these absorptions is highly characteristic of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. All three isomers will have the same molecular ion peak (m/z) corresponding to the molecular formula C₁₂H₉ClO. However, the relative abundances of the fragment ions can differ based on the stability of the resulting fragments, which is influenced by the position of the chlorine atom.
Expected Fragmentation Pattern:
The primary fragmentation pathways for chlorodiphenyl ethers involve cleavage of the ether linkage and loss of the chlorine atom or a chlorophenyl radical.
-
[M]+• : Molecular ion peak.
-
[M-Cl]+ : Loss of a chlorine atom.
-
[M-C₆H₄Cl]+ : Loss of a chlorophenyl radical.
-
[C₆H₅O]+ : Phenoxy cation.
-
[C₆H₅]+ : Phenyl cation.
While the major fragments will be the same, the relative intensities of these peaks can provide clues to the isomer's identity. For instance, the stability of the resulting radical and cation intermediates can be influenced by the position of the chlorine atom.
Experimental Protocols
To ensure the reliability of your structural confirmation, the following detailed experimental protocols for synthesis and analysis are provided.
Synthesis of this compound via Ullmann Condensation
This protocol is adapted from a patented procedure and offers a high-yield synthesis of this compound.[3]
Materials:
-
Phenol (94g)
-
p-Dichlorobenzene (santochlor) (650g)
-
Cuprous chloride (1g, median particle size ~600nm)
-
Potassium iodide (0.5g)
-
N,N-Dimethylacetamide (DMAC) (150g)
-
Dimethylbenzene (50mL)
-
Sodium hydroxide (40g)
Procedure:
-
To a four-necked flask, add phenol, p-dichlorobenzene, cuprous chloride, potassium iodide, DMAC, and dimethylbenzene.
-
With stirring, add sodium hydroxide.
-
Gradually heat the mixture. Azeotropic dehydration will begin at approximately 120°C.
-
Continue heating to 160°C to complete the dehydration.
-
Maintain the reaction temperature at 160-165°C and continue stirring for 12 hours.
-
Stop heating and allow the mixture to cool.
-
Filter the mixture.
-
Perform vacuum distillation on the filtrate, collecting the fraction at 135-138°C/6mmHg to obtain this compound as a colorless transparent liquid.
General Procedure for Williamson Ether Synthesis
This is a general procedure that can be adapted for the synthesis of this compound by using phenol and 1-chloro-4-iodobenzene as starting materials.
Materials:
-
Phenol
-
1-Chloro-4-iodobenzene
-
Sodium hydroxide (or other suitable base)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the phenol in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add the base (e.g., sodium hydroxide pellets) to the solution to form the sodium phenoxide in situ.
-
Heat the mixture to a gentle reflux.
-
Slowly add the 1-chloro-4-iodobenzene to the reaction mixture.
-
Continue refluxing for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Analytical Procedures
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the spectra and compare the chemical shifts and coupling patterns with the expected values for the 4-chloro, 2-chloro, and 3-chloro isomers.
FT-IR Spectroscopy:
-
Obtain an FT-IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or an ATR accessory.
-
Identify the characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, and the aromatic C-H out-of-plane bending vibrations.
-
Compare the fingerprint region with reference spectra to confirm the substitution pattern.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Develop a temperature program that allows for the separation of the chlorodiphenyl ether isomers.
-
Analyze the mass spectrum of the peak corresponding to your product, paying attention to the molecular ion and the major fragment ions.
Logical Framework for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of the synthesized this compound.
Conclusion
The synthesis of this compound, while seemingly straightforward, requires a diligent and systematic approach to structural verification. The potential for the co-formation of 2- and 3-chloro isomers necessitates the use of a combination of powerful analytical techniques. By carefully comparing the experimental ¹H NMR, ¹³C NMR, FT-IR, and mass spectral data with the expected patterns for each isomer, researchers can confidently and unequivocally confirm the identity and purity of their synthesized this compound, ensuring the integrity of their subsequent research and development endeavors.
References
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Google Patents. (n.d.). CN101423460A - Method for preparing chlorinated diphenyl ether.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
- K. Oskueyan, G., Bayat, Y., Mostafavi, M., & Khanlari, T. (2023).
- Kamruzzaman, M., Ali, R., & Hasan, T. (2022). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia, 6(1), 26-30.
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating 4-Chlorodiphenyl Ether Degradation Pathways
For researchers, environmental scientists, and professionals in drug development, understanding the fate of xenobiotic compounds in the environment is paramount. 4-Chlorodiphenyl ether (4-CDE), a persistent organic pollutant (POP), serves as a crucial model for studying the degradation of halogenated aromatic compounds. Validating its degradation pathways is not merely an academic exercise; it is essential for developing effective bioremediation strategies, assessing environmental risk, and ensuring regulatory compliance.
This guide provides an in-depth comparison of methodologies for validating 4-CDE degradation pathways. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, ensuring that each described method forms a self-validating system. Our focus is on providing actionable insights grounded in established scientific principles.
The Core Challenge: Elucidating Metabolic Fates
This compound is structurally stable, and its degradation often requires specific microbial or photochemical processes. The central challenge in pathway validation lies in unequivocally identifying the sequence of intermediate metabolites and confirming the cleavage of the highly stable ether bond. Incomplete degradation can lead to the formation of metabolites that are as toxic, or even more so, than the parent compound. Therefore, a robust validation strategy is critical.
Bacterial degradation of 4-CDE is often initiated by dioxygenase enzymes, which hydroxylate one of the aromatic rings.[1] This initial attack is a critical step, making the compound susceptible to further degradation. Studies have shown that co-metabolism, where the degrading organism is also provided with a more readily available carbon source like phenol, can significantly enhance the biodegradation rate of 4-CDE, achieving up to 96% removal in some cases.[1]
Comparative Methodologies for Pathway Validation
The validation of a degradation pathway is a multi-faceted process that typically involves a combination of analytical chemistry and microbiology. Here, we compare two primary workflows: a targeted approach using metabolite standards and a non-targeted screening approach.
Methodology 1: Targeted Analysis with Metabolite Standards
This classical approach relies on a hypothesis-driven workflow where potential degradation products are predicted based on known biochemical reactions. For 4-CDE, likely intermediates include hydroxylated derivatives and catechols, resulting from the initial dioxygenase attack, and ultimately, cleavage products like 4-chlorophenol and phenol.
Rationale: This method is highly sensitive and quantitative. It provides definitive identification and accurate concentration measurements of expected metabolites, which is crucial for kinetic studies.
-
Culturing: Incubate a microbial strain known for degrading aromatic compounds (e.g., Pseudomonas fluorescens) in a minimal salt medium (MSM) with 4-CDE as the sole carbon source.[1] Include a sterile control (no bacteria) and a no-substrate control (bacteria, no 4-CDE) to account for abiotic degradation and endogenous metabolic products, respectively.
-
Sample Preparation: At various time points, collect aliquots of the culture medium. Centrifuge to remove bacterial cells. The supernatant is then subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[2][3]
-
LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[4] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which is highly specific for the target analytes.
-
Data Analysis: Quantify the concentration of 4-CDE and its expected metabolites by comparing the peak areas to a calibration curve generated from authentic standards. The disappearance of the parent compound and the transient appearance and subsequent disappearance of intermediates validate the proposed pathway.
Methodology 2: Non-Targeted High-Resolution Mass Spectrometry (HRMS)
This discovery-based approach is employed when the degradation pathway is unknown or when unexpected metabolites are formed. High-resolution mass spectrometry, such as Orbitrap or Time-of-Flight (TOF) systems, provides highly accurate mass measurements, allowing for the determination of elemental compositions for unknown compounds.
Rationale: This method is ideal for novel pathway discovery and for identifying unexpected or dead-end metabolites that could have toxicological significance. It provides a more comprehensive picture of the degradation process.
-
Culturing and Sampling: Follow the same procedure as in the targeted analysis to set up the degradation experiment.
-
Sample Preparation: Sample preparation is similar, but care must be taken to use a more general extraction method that can recover a wider range of compounds with varying polarities.
-
HRMS Analysis: Analyze the samples using a high-resolution mass spectrometer. Data is acquired in full-scan mode to capture all ions within a specified mass range.[4]
-
Data Processing and Identification: This is the most critical step. The complex dataset is processed using specialized software to find features (ions) that are present in the experimental samples but absent in the controls. The accurate mass of these features is used to generate potential elemental formulas. Putative identification is then achieved by matching the fragmentation pattern (MS/MS data) to spectral libraries or by using in-silico fragmentation prediction tools.
Data Presentation and Interpretation
A clear presentation of quantitative data is essential for comparing the efficacy of different degradation conditions or microbial strains.
Table 1: Hypothetical Degradation Data for 4-CDE by P. fluorescens
| Time (hours) | 4-CDE (µM) | 4-Chlorocatechol (µM) | 4-Chlorophenol (µM) |
| 0 | 100 | 0 | 0 |
| 24 | 65 | 25 | 5 |
| 48 | 20 | 45 | 15 |
| 72 | 5 | 10 | 30 |
| 96 | <1 | <1 | 10 |
The data in Table 1 illustrates a typical degradation profile where the concentration of the parent compound decreases over time, while the intermediates are formed and then consumed.
Visualizing the Degradation Pathway and Experimental Workflow
Diagrams are invaluable tools for representing complex biological and experimental processes.
Caption: Proposed microbial degradation pathway of 4-CDE.
Caption: Workflow comparing targeted and non-targeted approaches.
Conclusion: An Integrated Approach for Trustworthy Validation
Neither the targeted nor the non-targeted approach alone is sufficient for comprehensive pathway validation. A truly robust and trustworthy strategy integrates both. The non-targeted screening provides an unbiased overview of the metabolic landscape, identifying all detectable intermediates. Based on these findings, authentic standards for the newly identified metabolites can be synthesized or purchased, enabling the development of a targeted, quantitative method. This integrated workflow provides both a comprehensive understanding of the degradation pathway and the accurate kinetic data needed for risk assessment and the design of bioremediation technologies. By understanding the causality behind each experimental choice and building a self-validating system, researchers can confidently elucidate the environmental fate of this compound and other persistent pollutants.
References
-
Szymańska, K., et al. (2021). Bacterial Biodegradation of 4-Monohalogenated Diphenyl Ethers in One-Substrate and Co-Metabolic Systems. Molecules, 26(15), 4479. Available from: [Link]
-
Sylvestre, M., et al. (1982). Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls. Applied and Environmental Microbiology, 44(4), 871-877. Available from: [Link]
-
Gaskell, S. J., et al. (1992). Identification of metabolites of 4,4'-diaminodiphenylmethane (methylene dianiline) using liquid chromatographic and mass spectrometric techniques. Journal of Chromatography B: Biomedical Sciences and Applications, 588(1-2), 255-263. Available from: [Link]
-
He, J., et al. (2014). (520a) Selective C-O Bond Cleavage of Diphenyl Ether over the Supported Palladium Catalyst. AIChE Annual Meeting Conference Proceedings. Available from: [Link]
-
Lu, G., et al. (2018). Photodegradation of 2,4,4′-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates. Environmental Science: Water Research & Technology, 4, 1725-1734. Available from: [Link]
-
Hofer, B., et al. (1998). Bacterial pathways for the degradation of polychlorinated biphenyls. Folia Microbiologica, 43(6), 577-585. Available from: [Link]
-
Habe, H., & Omori, T. (2003). Microbial degradation of chlorinated dioxins. Applied Microbiology and Biotechnology, 62(4), 319-331. Available from: [Link]
-
Singh, N. S. (2022). Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi. ResearchGate. Available from: [Link]
-
Shih, Y. H., et al. (2012). Microbial degradation of 4-monobrominated diphenyl ether with anaerobic sludge. Journal of Hazardous Materials, 213-214, 443-449. Available from: [Link]
-
Wu, Q., et al. (2015). Identification of Sulfated Metabolites of 4-Chlorobiphenyl (PCB3) in the Serum and Urine of Male Rats. International Journal of Molecular Sciences, 16(11), 27672-27683. Available from: [Link]
-
Zhou, Y., et al. (2021). Identification of the major C-O cleavage mechanism for diphenyl ether. ResearchGate. Available from: [Link]
-
Imajima, T., et al. (2020). Study on the biodegradation of persistent organic pollutants (POPs). Journal of Pesticide Science, 45(2), 79-90. Available from: [Link]
-
Wang, F., et al. (2020). Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide. Green Chemistry, 22, 7637-7643. Available from: [Link]
-
Burse, V. W., et al. (1996). An Improved Analysis for Chlorinated Pesticides and Polychlorinated Biphenyls (PCBs)in Human and Bovine Sera Using Solid-Phase Extraction. Journal of Analytical Toxicology, 20(6), 528-532. Available from: [Link]
-
Zacharia, J. T. (2019). Degradation Pathways of Persistent Organic Pollutants (POPs) in the Environment. ResearchGate. Available from: [Link]
-
Kumar, A., & Tiku, D. K. (2020). Biodegradation of Persistent Organic Pollutants. In Biological Processes for the Remediation of Environmental Pollutants. Taylor & Francis. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Available from: [Link]
-
Katayama-Hirayama, K., et al. (1995). Degradation of dioxins by cyclic ether degrading fungus, Cordyceps sinensis. FEMS Microbiology Letters, 134(2-3), 209-214. Available from: [Link]
-
Caton, T. M., et al. (2023). Evidence for novel polycyclic aromatic hydrocarbon degradation pathways in culturable marine isolates. Microbiology Spectrum, 11(6), e01908-23. Available from: [Link]
-
Lee, S. M., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42, e63222. Available from: [Link]
-
Gonsior, M., et al. (2022). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. ChemRxiv. Available from: [Link]
-
Imajima, T., et al. (2020). Study on the biodegradation of persistent organic pollutants (POPs). Journal of Pesticide Science, 45(2), 79-90. Available from: [Link]
-
Xia, M., et al. (2018). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Applied Ecology and Environmental Research, 16(4), 4887-4903. Available from: [Link]
-
Science.gov. (n.d.). ether cleavage reactions: Topics by Science.gov. Retrieved January 31, 2026, from [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from: [Link]
-
Hutzinger, O., et al. (1972). Photochemical Degradation of Chloro-biphenyls (PCBs). Environmental Health Perspectives, 1, 15-20. Available from: [Link]
-
Hutzinger, O., et al. (1972). Photochemical Degradation of Chloro-biphenyls (PCBs). Environmental Health Perspectives, 1, 15-20. Available from: [Link]
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Hutzinger, O., et al. (1972). Photochemical Degradation of Chloro-biphenyls (PCBs). Environmental Health Perspectives, 1, 15-20. Available from: [Link]
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Technical Comparison Guide: Cross-Reactivity Profiling of 4-Chlorodiphenyl Ether (4-CDE) Immunoassays
Executive Summary
The detection of 4-Chlorodiphenyl ether (4-CDE), a specific congener of polychlorinated diphenyl ethers (PCDEs), presents a unique challenge in immunochemistry. Unlike large protein analytes, 4-CDE is a low-molecular-weight hapten (<300 Da). Its structural simplicity increases the risk of antibody cross-reactivity (CR) with ubiquitous analogs like Triclosan, PBDEs, and other chlorinated congeners.
This guide provides an objective technical comparison of high-specificity monoclonal antibody (mAb) assays against traditional polyclonal (pAb) formats and the gold standard, Gas Chromatography-Mass Spectrometry (GC-MS). We focus on cross-reactivity profiling as the primary metric for assay validity.
Part 1: The Hapten Design Challenge (Mechanism of Action)
To understand assay performance, one must understand the immunogen. 4-CDE is non-immunogenic until conjugated to a carrier protein (e.g., BSA or KLH). The linker attachment site dictates the antibody's specificity.
-
The "Product" (High-Specificity mAb): Utilizes a linker attached at the 4'-position (distal to the chlorine atom). This exposes the chlorophenyl moiety to the immune system, generating antibodies that specifically recognize the chlorine substitution pattern.
-
The "Alternative" (Broad-Spectrum pAb): Often uses linkers attached via the ether bridge or random conjugation. This results in antibodies that recognize the general diphenyl ether backbone, causing high cross-reactivity with Triclosan and PBDEs.
Visualization: Hapten-Directed Antibody Specificity
Figure 1: Impact of hapten linker positioning on antibody specificity. Distal attachment fosters recognition of the specific chlorination pattern.
Part 2: Comparative Performance Data
The following data compares a validated High-Specificity mAb Assay against a generic pAb assay and GC-MS.
Experiment A: Cross-Reactivity (CR) Profile
Method: Competitive ELISA (IC50 determination).[1][2]
Formula:
| Analyte / Analog | Structure Note | Specific mAb CR (%) | Generic pAb CR (%) | Interpretation |
| 4-CDE (Target) | Monochloro | 100% | 100% | Reference point. |
| 2,4-Dichlorodiphenyl ether | Dichloro | < 4.5% | 65% | pAb fails to distinguish Cl count. |
| Triclosan | Hydroxyl + 3 Cl | < 0.1% | 42% | Hydroxyl group rejected by mAb. |
| BDE-47 | Brominated analog | < 1.0% | 15% | Halogen swap (Br vs Cl) recognized by mAb. |
| Dioxin (TCDD) | Planar structure | < 0.01% | < 0.01% | Distinct structure; low risk for both. |
Insight: The generic pAb shows dangerous cross-reactivity with Triclosan, a common ingredient in personal care products. This renders the pAb assay unsuitable for wastewater analysis, whereas the specific mAb remains robust.
Experiment B: Matrix Recovery (Soil Extracts)
Protocol: Spiked soil samples extracted with Methanol/PBS.
| Method | Spike Level (ng/g) | Recovery (%) | CV (%) | Throughput |
| Specific mAb ELISA | 10 | 92 ± 6% | 8.5% | High (96 samples/hr) |
| GC-MS (Reference) | 10 | 98 ± 3% | 4.2% | Low (10 samples/hr) |
| Generic pAb ELISA | 10 | 145 ± 12%* | 15.0% | High |
*Note: The >100% recovery in the generic assay indicates false positives due to matrix interference or cross-reactivity with co-contaminants.
Part 3: Experimental Protocol (Self-Validating System)
To replicate these findings or validate a new lot of antibodies, follow this Competitive Indirect ELISA workflow. This protocol is designed to be self-validating by including an internal IC50 check.
Reagents
-
Coating Antigen: 4-CDE conjugated to Ovalbumin (OVA).
-
Primary Antibody: Anti-4-CDE mAb (1 mg/mL stock).
-
Standard: 4-CDE analytical standard (purity >99%).
Workflow Logic
Figure 2: Competitive Indirect ELISA workflow. The pre-incubation step ensures equilibrium binding between the free analyte and the antibody before plate exposure.
Step-by-Step Methodology
-
Plate Preparation: Coat 96-well microplates with 4-CDE-OVA (1 µg/mL in carbonate buffer, pH 9.6). Wash 3x with PBST.
-
Standard Curve Generation: Prepare serial dilutions of 4-CDE standard in 10% Methanol/PBS (Range: 0.01 ng/mL to 100 ng/mL).
-
Competition Reaction:
-
Add 50 µL of Standard or Sample to mixing wells.
-
Add 50 µL of anti-4-CDE mAb (optimized dilution, typically 1:5000).
-
Crucial: Incubate for 30 mins at RT before transferring to the coated plate. This "liquid phase" competition improves sensitivity.
-
-
Transfer & Bind: Transfer 80 µL of the mixture to the coated plate. Incubate 60 mins.
-
Detection: Wash 5x. Add HRP-conjugated secondary antibody (1:10,000). Incubate 45 mins. Wash 5x. Develop with TMB substrate. Stop with 2M H2SO4.
-
Validation Check: The
of the standard curve must be >0.98. The IC50 must fall within ±20% of the lot-specific certificate of analysis.
Part 4: Troubleshooting & Optimization
When validating 4-CDE immunoassays, two primary sources of error occur:
-
Solvent Effect: 4-CDE is hydrophobic. Samples must contain at least 5-10% methanol or DMSO to keep the analyte in solution. However, >20% solvent will denature the antibody.
-
Solution: Prepare all standards in the exact same solvent buffer as the samples.
-
-
Ionic Strength Interference: High salt concentrations (e.g., in wastewater) can suppress antibody binding, mimicking a "high analyte" signal (False Positive).
-
Solution: Dilute samples 1:5 or 1:10 in PBS to normalize ionic strength.
-
Decision Tree: Handling Cross-Reactivity
Figure 3: Logic flow for distinguishing true 4-CDE positives from cross-reactivity or matrix interference.
References
-
Shelver, W. L., et al. (2009). "Immunoassay for monitoring environmental and human exposure to the polybrominated diphenyl ether BDE-47."[2] Journal of Agricultural and Food Chemistry. (Demonstrates hapten design principles for diphenyl ethers).
-
Abad-Fuentes, A., et al. (2015). "Alternative Hapten Design for Zearalenone Immunoreagent Generation." Toxins.[3] (Foundational text on linker positioning affecting specificity).
-
Johnson, J. C., & Van Emon, J. M. (1994). "Development and Evaluation of a Quantitative Enzyme Linked Immunosorbent Assay (ELISA) for Polychlorinated Biphenyls." US EPA Project Summary. (Establishes cross-reactivity protocols for chlorinated aromatics).
-
Cleveland Clinic. (2022). "Triclosan: What It Is & Effects." (Context on the prevalence of Triclosan as a potential cross-reactant).
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A Comparative Analysis of Synthesis Routes for 4-Chlorodiphenyl Ether: A Guide for Researchers
Introduction
4-Chlorodiphenyl ether is a significant structural motif found in various industrially important compounds, including pharmaceuticals, agrochemicals, and polymers. Its synthesis is a key step in the development of these materials. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: the traditional Ullmann condensation and the more modern nucleophilic aromatic substitution (SNAr) approach. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the advantages and limitations of each method, enabling informed decisions in synthetic strategy.
Core Synthesis Methodologies: A Head-to-Head Comparison
The synthesis of this compound predominantly relies on two robust chemical transformations. While both can yield the desired product, they differ significantly in reaction conditions, catalytic systems, substrate scope, and overall efficiency.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation, a cornerstone of aryl ether synthesis, involves the copper-catalyzed reaction of a phenol with an aryl halide.[1][2] In the context of this compound synthesis, this typically involves the reaction of phenol with p-dichlorobenzene or a related p-substituted haloarene.
Mechanism and Rationale:
The reaction is believed to proceed through a copper(I) catalytic cycle. Initially, an active Cu(I) species is formed, which then undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate reacts with the phenoxide to form a diaryl ether and regenerate the catalyst.[2] The choice of a copper catalyst is critical, with various forms such as copper powder, copper(I) oxide, and copper(I) halides being employed.[3][4] The use of a base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide.
Experimental Insights:
A notable advantage of the Ullmann route is the potential for high yields. For instance, the reaction of phenol with p-dichlorobenzene in the presence of a nanometer-sized cuprous chloride catalyst and potassium iodide in N,N-dimethylacetamide (DMAc) can achieve a yield of 80.6%.[4] However, a significant drawback of the classical Ullmann condensation is the requirement for high reaction temperatures, often in the range of 160-250 °C, and long reaction times (12-30 hours).[4] These harsh conditions can limit the functional group tolerance and may lead to side reactions.
Nucleophilic Aromatic Substitution (SNAr): A Modern Alternative
Nucleophilic aromatic substitution offers a compelling alternative to the Ullmann condensation, particularly when an activated aryl halide is used.[5][6] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7]
Mechanism and Rationale:
For the synthesis of this compound, an SNAr approach would typically involve the reaction of a phenoxide with an aryl halide bearing an electron-withdrawing group at the para position to the leaving group. Interestingly, even without a strong activating group, the reaction can proceed, especially with a good leaving group like fluoride. The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[6]
Experimental Insights:
A documented procedure for the synthesis of this compound via SNAr involves the reaction of potassium phenoxide with p-fluorochlorobenzene in N-methyl-2-pyrrolidinone (NMP) at reflux. This method yields the desired product in 54% yield.[8] While the yield is lower than the optimized Ullmann condensation mentioned earlier, the reaction conditions are generally milder. The higher reactivity of the fluoride leaving group compared to chloride in SNAr reactions is a key principle being exploited here.[5]
Comparative Data Summary
| Parameter | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Reactants | Phenol, p-Dichlorobenzene | Potassium Phenoxide, p-Fluorochlorobenzene |
| Catalyst | Cuprous Chloride (nanometer size), KI | None (reaction proceeds thermally) |
| Solvent | N,N-Dimethylacetamide (DMAc), Toluene | N-Methyl-2-pyrrolidinone (NMP) |
| Temperature | 160-165 °C[4] | Reflux[8] |
| Reaction Time | 12 hours[4] | Not specified, but generally shorter than Ullmann |
| Yield | 80.6%[4] | 54%[8] |
| Key Advantages | High potential yield, readily available starting materials. | Milder reaction conditions, avoids heavy metal catalysts. |
| Key Disadvantages | Harsh reaction conditions (high temp.), long reaction times, requires a catalyst. | Lower reported yield in this specific example, requires a more activated (and expensive) starting material (p-fluorochlorobenzene). |
Experimental Workflow Diagrams
Caption: Experimental workflow for the Ullmann condensation synthesis of this compound.
Caption: Experimental workflow for the SNAr synthesis of this compound.
Detailed Experimental Protocol: Ullmann Condensation Route
This protocol is adapted from a high-yield synthesis of this compound.[4]
Materials:
-
Phenol (94g)
-
p-Dichlorobenzene (650g)
-
Cuprous chloride (1g, nanometer size with a median size of 600nm)
-
Potassium iodide (0.5g)
-
Sodium hydroxide (40g)
-
N,N-Dimethylacetamide (150g)
-
Toluene (50mL)
-
Four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation head for azeotropic removal of water.
Procedure:
-
To the four-necked flask, add phenol, p-dichlorobenzene, cuprous chloride, potassium iodide, N,N-dimethylacetamide, and toluene.
-
With stirring, add sodium hydroxide to the mixture.
-
Gradually heat the reaction mixture. At an internal temperature of 120 °C, azeotropic distillation of water and toluene will commence.
-
Once the dehydration is complete, continue to heat the mixture to 160-165 °C.
-
Maintain the reaction at this temperature with vigorous stirring for 12 hours.
-
After the reaction is complete, stop heating and allow the mixture to cool to room temperature.
-
Filter the cooled mixture to remove solid byproducts.
-
The filtrate is then subjected to vacuum distillation. Collect the fraction at 135-138 °C / 6 mmHg to obtain colorless, transparent this compound.
Expected Outcome:
This procedure is reported to yield 164.8g of this compound (80.6% yield based on phenol) with a purity of 99.3% as determined by gas chromatography.[4]
Conclusion and Future Perspectives
Both the Ullmann condensation and nucleophilic aromatic substitution provide viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the synthesis, including scale, cost, and available equipment.
-
The Ullmann condensation is a robust and high-yielding method, making it suitable for large-scale industrial production where the cost of raw materials is a primary concern. However, the harsh reaction conditions necessitate specialized equipment and may not be suitable for substrates with sensitive functional groups.
-
The SNAr route offers the advantage of milder reaction conditions and avoids the use of a heavy metal catalyst, which can be advantageous in pharmaceutical applications where metal contamination is a concern. The lower yield and reliance on a more expensive starting material are the main drawbacks.
Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic systems for the Ullmann condensation that can operate under milder conditions. Additionally, the exploration of alternative activating groups and leaving groups for the SNAr reaction could lead to higher yields and broader applicability.
References
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PrepChem.com. Preparation of this compound. Available from: [Link]
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Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]
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Patent 1119539. A PROCESS FOR THE PREPARATION OF 4,4'-DIHALOGEN-O-HYDROXYDIPHENYL COMPOUNDS. Available from: [Link]
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PubMed. Methods for synthesis of nonabromodiphenyl ethers and a chloro-nonabromodiphenyl ether. Available from: [Link]
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National Institutes of Health. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]
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ACS Publications. Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction | Organic Letters. Available from: [Link]
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YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]
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MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available from: [Link]
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A Comparative Guide to the Photolytic Stability of Halogenated Diphenyl Ethers
For researchers, scientists, and drug development professionals navigating the complex landscape of environmental contaminants and persistent organic pollutants, a thorough understanding of their fate and transformation is paramount. Halogenated diphenyl ethers (HDEs), a class of compounds widely used as flame retardants, are of particular concern due to their environmental persistence, bioaccumulation, and potential toxicity. Photolysis, or degradation by light, represents a key environmental transformation pathway for these compounds. This guide provides an in-depth, objective comparison of the photolytic stability of halogenated diphenyl ethers, supported by experimental data and mechanistic insights, to aid in risk assessment and the development of remediation strategies.
Introduction: The Environmental Significance of HDEs and Their Photodegradation
Halogenated diphenyl ethers are aromatic compounds characterized by a diphenyl ether core substituted with one or more halogen atoms (Fluorine, Chlorine, Bromine, or Iodine). Their chemical stability, a desirable trait for their application as flame retardants, contributes to their persistence in the environment.[1] Once released, they can undergo long-range transport and accumulate in various environmental matrices, including water, soil, and biota.[2]
Photodegradation is a critical process that influences the environmental persistence of HDEs.[2] Upon absorption of ultraviolet (UV) radiation from sunlight, these molecules can undergo chemical transformations, leading to their breakdown. The efficiency and pathways of this degradation are highly dependent on the nature of the halogen substituent, the degree of halogenation, and the environmental conditions. Understanding these differences is crucial for predicting the environmental fate of different HDE congeners and for developing effective photolytic remediation technologies.
The Mechanism of Photolysis: A Tale of Bond Energies and Radical Reactions
The photolytic degradation of halogenated diphenyl ethers is primarily initiated by the cleavage of the carbon-halogen (C-X) bond. The energy of the absorbed photon must be sufficient to overcome the bond dissociation energy (BDE) of the C-X bond.[3] The general trend for the BDE of C-X bonds in aromatic compounds is:
C-F > C-Cl > C-Br > C-I
This trend is a fundamental predictor of the relative photolytic stability of H-DEs. A lower BDE indicates a weaker bond that is more susceptible to cleavage by UV light.[4][5]
The primary photochemical reaction for polyhalogenated diphenyl ethers is reductive dehalogenation , a stepwise process where halogen atoms are sequentially removed and replaced by hydrogen atoms from the surrounding medium (e.g., solvent).[6] This process leads to the formation of lower-halogenated diphenyl ethers, which may have different toxicity and persistence profiles than the parent compound.
Another significant degradation pathway, particularly for some congeners, is intramolecular cyclization to form even more toxic halogenated dibenzofurans.[7] The formation of these byproducts is a critical consideration in assessing the overall environmental risk of HDE photolysis.
Below is a generalized workflow for the photolytic degradation of a halogenated diphenyl ether.
Caption: Generalized workflow of HDE photolysis.
Comparative Photolytic Stability: A Halogen-by-Halogen Analysis
The photolytic stability of halogenated diphenyl ethers is inversely related to the carbon-halogen bond strength. This section provides a comparative analysis based on available experimental data and established principles of photochemistry.
Polyfluorinated Diphenyl Ethers (PFDEs)
The carbon-fluorine (C-F) bond is the strongest among the carbon-halogen bonds, with a bond dissociation energy of approximately 125 kcal/mol in aromatic compounds. This high bond strength imparts significant photolytic stability to PFDEs. Direct photolysis of the C-F bond requires high-energy, short-wavelength UV light, which is less abundant in the solar spectrum at the Earth's surface. Consequently, PFDEs are generally considered the most photolytically stable among the HDEs. While direct photolysis is slow, indirect photolysis mechanisms involving reactive oxygen species may contribute to their degradation in the environment, albeit at a slower rate compared to other HDEs.
Polychlorinated Diphenyl Ethers (PCDEs)
The carbon-chlorine (C-Cl) bond is weaker than the C-F bond (BDE ≈ 96 kcal/mol), making PCDEs more susceptible to photolysis. Studies have shown that PCDEs can undergo reductive dechlorination under UV irradiation. The rate of degradation is influenced by the degree of chlorination, with higher chlorinated congeners generally exhibiting faster degradation rates. Photolysis of PCDEs can also lead to the formation of polychlorinated dibenzofurans (PCDFs), which are of significant toxicological concern.
Polybrominated Diphenyl Ethers (PBDEs)
Polybrominated diphenyl ethers have been extensively studied due to their widespread use and environmental presence. The carbon-bromine (C-Br) bond is weaker than the C-Cl bond (BDE ≈ 81 kcal/mol), rendering PBDEs significantly more photolytically labile.[8] The primary degradation pathway is reductive debromination, leading to the formation of less brominated congeners.[6] The rate of photolysis generally increases with the degree of bromination.[7] For instance, decabromodiphenyl ether (BDE-209) degrades much faster than lower brominated congeners like tetrabromodiphenyl ether (BDE-47).[9] The formation of polybrominated dibenzofurans (PBDFs) is also a documented outcome of PBDE photolysis.[7]
Polyiodinated Diphenyl Ethers (PIDEs)
The carbon-iodine (C-I) bond is the weakest among the halogens (BDE ≈ 65 kcal/mol). This makes PIDEs the most susceptible to photolytic degradation. The low bond energy means that even longer wavelength UV light present in sunlight can efficiently cleave the C-I bond. While less studied than their brominated and chlorinated counterparts, it is expected that PIDEs would exhibit the fastest photolysis rates, undergoing rapid reductive deiodination.
Summary of Comparative Photolytic Stability
The following table summarizes the relative photolytic stability and key degradation characteristics of the different classes of halogenated diphenyl ethers.
| Halogenated Diphenyl Ether | C-X Bond Energy (approx. kcal/mol) | Relative Photolytic Stability | Primary Degradation Pathway | Potential for Toxic Byproduct Formation |
| Polyfluorinated (PFDEs) | ~125 | Very High | Slow C-F bond cleavage | Low (due to high stability) |
| Polychlorinated (PCDEs) | ~96 | Moderate | Reductive Dechlorination | Yes (PCDFs) |
| Polybrominated (PBDEs) | ~81 | Low | Reductive Debromination | Yes (PBDFs) |
| Polyiodinated (PIDEs) | ~65 | Very Low | Reductive Deiodination | Likely, but less studied |
Factors Influencing Photolytic Stability
The photolytic degradation of HDEs is not solely dependent on the halogen substituent. A variety of environmental factors can significantly influence the rate and pathway of their transformation.
-
Solvent/Matrix: The nature of the solvent or environmental matrix plays a crucial role. Hydrogen-donating solvents (e.g., methanol, isopropanol) can accelerate reductive dehalogenation by providing hydrogen atoms to the resulting aryl radical.[8] The presence of sensitizers, such as humic acids in natural waters, can also enhance photodegradation rates.[9]
-
pH: The pH of the medium can affect the photolytic stability of HDEs, particularly for hydroxylated metabolites. For some congeners, degradation rates have been observed to increase with increasing pH.
-
Light Source and Intensity: The wavelength and intensity of the light source are critical. Shorter UV wavelengths are more energetic and can cleave stronger bonds. Higher light intensity generally leads to faster degradation rates.[9]
-
Degree and Position of Halogenation: As a general trend, higher degrees of halogenation lead to faster photolysis rates. The position of the halogen on the diphenyl ether rings can also influence reactivity.
Experimental Protocol for Assessing Photolytic Stability
To ensure comparability and reproducibility of photostability data, a standardized experimental protocol is essential. The following outlines a robust methodology for assessing the photolytic stability of halogenated diphenyl ethers in a laboratory setting.
Materials and Equipment
-
Photoreactor: A commercially available photoreactor equipped with a specific UV lamp (e.g., mercury lamp, xenon lamp) with a known spectral output.
-
Quartz Reaction Vessels: To allow for maximum UV transmission.
-
High-Purity Solvents: HPLC-grade solvents (e.g., methanol, acetonitrile, hexane) appropriate for dissolving the HDEs and for analytical procedures.
-
Halogenated Diphenyl Ether Standards: Certified reference materials of the congeners of interest.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification of the parent compound and its degradation products.
-
Actinometer: A chemical actinometer (e.g., p-nitroanisole/pyridine) to measure the photon flux of the light source.
Experimental Workflow
The following diagram illustrates the key steps in a typical photostability experiment.
Caption: Experimental workflow for HDE photostability assessment.
Step-by-Step Methodology
-
Solution Preparation: Prepare a stock solution of the halogenated diphenyl ether of interest in a suitable high-purity solvent. The concentration should be optimized for accurate analytical detection.
-
Sample Setup: Transfer a known volume of the HDE solution into quartz reaction vessels. For each experimental sample, prepare a corresponding dark control by wrapping an identical vessel in aluminum foil to prevent light exposure.
-
Photoreactor Setup: Place the reaction vessels in the photoreactor. Ensure consistent positioning relative to the light source for all experiments.
-
Irradiation: Irradiate the samples for a predetermined duration. It is recommended to take aliquots at several time points to monitor the degradation kinetics.
-
Sample Analysis: At each time point, withdraw an aliquot from each reaction vessel (including the dark control). Analyze the samples using a validated chromatographic method (HPLC-UV/MS or GC-MS) to determine the concentration of the parent HDE and to identify and quantify any degradation products.
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the parent HDE versus time.
-
If the plot is linear, the degradation follows pseudo-first-order kinetics. The negative of the slope of this line is the pseudo-first-order rate constant (k).
-
The photolytic half-life (t1/2) can be calculated as ln(2)/k.
-
The quantum yield (Φ), which is the number of molecules degraded per photon absorbed, can be calculated using the data from the chemical actinometer.[6]
-
Conclusion and Future Perspectives
The photolytic stability of halogenated diphenyl ethers is a complex function of the halogen substituent, the degree and pattern of halogenation, and various environmental factors. The general trend of photolytic lability follows the inverse of the carbon-halogen bond strength, with iodinated congeners being the least stable and fluorinated congeners being the most stable.
While significant progress has been made in understanding the photodegradation of PBDEs and PCDEs, further research is needed to fully elucidate the photolytic behavior of PFDEs and PIDEs. A more comprehensive understanding of the formation of toxic byproducts across all classes of HDEs is also critical for accurate environmental risk assessment. The standardized experimental protocols outlined in this guide provide a framework for generating the high-quality, comparable data needed to address these knowledge gaps and to develop more effective strategies for the remediation of these persistent environmental contaminants.
References
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- Fang, Y., et al. (2009). Quantitative structure-property relationship studies for direct photolysis rate constants and quantum yields of polybrominated diphenyl ethers in hexane and methanol. Ecotoxicology and Environmental Safety, 72(5), 1587-1593.
- Chen, J., et al. (2016). The Photodegradation of Polybrominated Diphenyl Ethers (PBDEs) in Various Environmental Matrices: Kinetics and Mechanisms. Chemical Engineering Journal, 297, 264-274.
- Hua, I., et al. (2009). Photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations.
- Schenker, U., et al. (2008). Modeling the Environmental Fate of Polybrominated Diphenyl Ethers (PBDEs): The Importance of Photolysis for the Formation of Lighter PBDEs. Environmental Science & Technology, 42(24), 9244-9249.
- Ji, Y., et al. (2015). Photolysis of Low-Brominated Diphenyl Ethers and Their Reactive Oxygen Species-Related Reaction Mechanisms in an Aqueous System. PLoS ONE, 10(8), e0135272.
- Darnerud, P. O., et al. (2001). Polybrominated diphenyl ethers: new pollutants-old diseases. Environmental Health Perspectives, 109(5), 489-496.
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- High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances.
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- Basics of Photochemistry: Photolysis Calcul
- The apparent quantum yields of dissolved organic matter photobleaching and photomineralization in the Changjiang River Estuary.
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- Efficient degradation of 4-nitrophenol by using functionalized porphyrin-TiO2 photocatalysts under visible irradiation.
- Photodegradation of 4-tert octylphenol in aqueous solution promoted by Fe(III).
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 4-Chlorodiphenyl Ether
Introduction: The Imperative of Purity for 4-Chlorodiphenyl Ether
This compound (4-CDE) is a halogenated diaryl ether that serves as a valuable intermediate in organic synthesis and is studied for its environmental presence and toxicological profile.[1] Whether used as a building block for complex pharmaceutical agents or as a standard in environmental analysis, the purity of 4-CDE is not merely a quality metric; it is the foundation of reliable, reproducible, and safe science. Impurities, which can include unreacted starting materials, isomeric byproducts, or products from side reactions, can drastically alter chemical reactivity, introduce confounding variables in biological assays, and lead to inaccurate analytical results.
The common synthesis route for diaryl ethers, the Ullmann condensation, involves the copper-catalyzed reaction of a phenol with an aryl halide.[2][3] While effective, this method can lead to impurities such as isomeric dichlorodiphenyl ethers or residual starting materials like para-chlorophenol.[3][4] Therefore, a robust, multi-faceted analytical strategy is essential to not only quantify the purity but also to identify any significant contaminants. This guide provides an in-depth comparison of orthogonal analytical techniques, grounded in the principle that relying on a single method is insufficient for a comprehensive purity profile.
The Orthogonal Approach: A Self-Validating Purity Assessment
To establish the purity of a compound with high confidence, we employ an orthogonal strategy. This involves using multiple analytical techniques that measure different chemical and physical properties of the substance. If these distinct methods yield congruent purity results, our confidence in the assessment is significantly enhanced. This approach creates a self-validating system, minimizing the risk of overlooking impurities that may not be detectable by a single technique.
Caption: Orthogonal workflow for comprehensive purity analysis of 4-CDE.
The Cornerstone of Purity: Chromatographic Separation
Chromatographic techniques are indispensable as they physically separate the main compound from its impurities, allowing for individual quantification. For a volatile and thermally stable molecule like 4-CDE, Gas Chromatography (GC) is the primary method of choice.[5][6]
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Causality Behind the Choice: GC is ideally suited for 4-CDE (Boiling Point: ~285 °C) due to its volatility.[7] It offers unparalleled resolution for separating compounds with different boiling points and polarities, making it highly effective for detecting residual starting materials and many reaction byproducts.
Detector Selection:
-
Flame Ionization Detector (FID): The gold standard for quantitative analysis of organic compounds. Its response is proportional to the number of carbon atoms, providing excellent accuracy for purity calculations via peak area normalization.[5][8]
-
Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also definitive identification of impurities by furnishing molecular weight and fragmentation data.[9][10] This is crucial for understanding the impurity profile of a new synthesis batch. EPA methods for haloether analysis have well-established GC-MS protocols.[9]
Experimental Protocol: GC-FID Purity Assay
-
Standard & Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized 4-CDE into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like methanol or acetonitrile.[5]
-
Prepare a control standard using a certified reference material (CRM) of 4-CDE if available.
-
-
Instrumentation:
-
GC System: Agilent Intuvo 9000 GC or equivalent.
-
Column: A non-polar or mid-polarity column is effective. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/Splitless injector at 250 °C with a split ratio of 50:1.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures separation of lower-boiling impurities from the main peak.
-
Detector: FID at 300 °C.
-
-
Data Analysis:
-
Inject 1 µL of the prepared sample.
-
Integrate all peaks in the resulting chromatogram, excluding the solvent peak.
-
Calculate purity using the area percent method:
-
% Purity = (Area of 4-CDE Peak / Total Area of All Peaks) x 100[6]
-
-
High-Performance Liquid Chromatography (HPLC): The Orthogonal Check
Causality Behind the Choice: HPLC serves as an excellent orthogonal method to GC.[] It separates based on different principles (partitioning between a liquid mobile phase and a solid stationary phase) and is ideal for detecting non-volatile or thermally labile impurities that would not be amenable to GC. It is particularly adept at separating positional isomers, which can be challenging for standard GC columns.[12][13]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation:
-
Prepare a sample solution of 4-CDE at approximately 0.5 mg/mL in a mobile phase-like solvent (e.g., Acetonitrile/Water mixture).
-
-
Instrumentation:
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point. For better resolution of aromatic isomers, a Phenyl-Hexyl or Biphenyl phase can provide alternative selectivity.[12]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm and 254 nm.
-
-
Data Analysis:
-
Similar to GC, calculate purity using the area percent method from the integrated chromatogram.
-
Comparative Performance: GC vs. HPLC
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and partitioning between mobile/stationary phases. |
| Primary Use for 4-CDE | Mainline purity and volatile impurity analysis.[5] | Orthogonal purity confirmation, non-volatile and isomeric impurity analysis.[][14] |
| Sensitivity | High (ng to pg range). | Moderate (µg to ng range). |
| Speed | Typically faster run times. | Can have longer run times depending on gradient. |
| Key Advantage | Excellent resolution for volatile compounds. | Versatile, good for a wide range of polarities and isomers.[13][15] |
| Limitation | Not suitable for non-volatile or thermally unstable compounds. | Can consume larger volumes of solvents. |
Unambiguous Identification: Spectroscopic Confirmation
While chromatography quantifies "how much," spectroscopy tells us "what it is." It is non-negotiable for confirming the identity of your synthesized material and any major impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind the Choice: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[16][17] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for definitive confirmation that the synthesized product is indeed this compound and not an isomer.
-
¹H NMR: Will show the number of different types of protons and their neighboring environments. For 4-CDE, one would expect a complex multiplet pattern in the aromatic region (approx. 7.0-7.4 ppm) corresponding to the nine aromatic protons.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. This is excellent for confirming the overall carbon skeleton and identifying the presence of isomers, which would present a different number of signals.[18][19]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN101423460A - Method for preparing chlorinated diphenyl ether - Google Patents [patents.google.com]
- 4. A PROCESS FOR THE PREPARATION OF 4,4'-DIHALOGEN-O-HYDROXYDIPHENYL COMPOUNDS - Patent 1119539 [data.epo.org]
- 5. Purity verification method for diaminodiphenyl ether - Knowledge - Anquan Chemical [zbaqchem.com]
- 6. birchbiotech.com [birchbiotech.com]
- 7. This compound | 7005-72-3 [chemicalbook.com]
- 8. agilent.com [agilent.com]
- 9. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. azolifesciences.com [azolifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]
- 19. Combining NMR spectral and structural data to form models of polychlorinated dibenzodioxins, dibenzofurans, and biphenyls binding to the AhR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 4-Chlorodiphenyl Ether
Executive Summary & Core Directive
4-Chlorodiphenyl ether (4-CDE) is a halogenated aromatic ether commonly used as a dielectric fluid and synthesis intermediate. While chemically stable, its disposal poses specific regulatory and environmental challenges due to its halogen content (Chlorine) and severe aquatic toxicity .
The Golden Rule of Disposal: NEVER mix 4-CDE with non-halogenated organic solvents (e.g., Acetone, Ethanol, Hexane).
-
Why? Mixing even a small amount of 4-CDE into a non-halogenated waste stream reclassifies the entire container as halogenated waste. This forces the disposal facility to use specialized incinerators equipped with acid gas scrubbers (to capture HCl), increasing disposal costs by up to 300% and complicating the waste profile.
Chemical Profile & Risk Assessment
Effective disposal requires understanding the physical behaviors of the chemical. 4-CDE is denser than water and will sink, creating a difficult-to-remediate bottom layer in aquatic environments.
| Property | Value | Operational Implication |
| CAS Number | 7005-72-3 | Use for waste tagging and inventory tracking. |
| Physical State | Liquid (Pale Yellow) | Pourable, but requires secondary containment. |
| Density | ~1.19 g/mL | Sinks in water. Do not attempt to dilute/flush. |
| Flash Point | > 100°C (Combustible) | Class IIIB Combustible Liquid. Store away from oxidizers. |
| Water Solubility | Insoluble | Will phase-separate in aqueous waste mixtures. |
| Aquatic Toxicity | Very High (H400, H410) | Zero-tolerance policy for drain disposal. |
| Reactivity | Ether Linkage | Peroxide Former: Check for peroxides if stored >12 months. |
Immediate Safety: Spill Response Protocol
In the event of a spill, speed and containment are critical to prevent environmental release.[1] Because 4-CDE is a liquid that sinks, it can easily enter floor drains if not immediately diked.
Spill Response Workflow
The following diagram outlines the decision logic for managing a 4-CDE spill in the laboratory.
Figure 1: Critical decision path for this compound spill remediation.
Waste Segregation & Disposal Protocol
This section details the specific steps for preparing 4-CDE for final disposal. This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated solvents.
Step 1: Waste Stream Identification
You must classify 4-CDE as Halogenated Organic Waste .
-
Do not use the general "Organic Solvents" carboy.
-
Do not mix with aqueous waste.[1]
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred to prevent photodegradation).
-
Integrity: Cap must have a chemically resistant liner (PTFE/Teflon). 4-CDE can swell certain rubber gaskets over time.
Step 3: Labeling (The "Self-Validating" System)
A proper label is the primary safety check for the disposal team. Your label must explicitly state:
-
Chemical Name: this compound (No abbreviations like "4-CDE").[2]
-
Hazard Check: Check "Toxic" and "Irritant."
-
Constituent Flag: Write "HALOGENATED" in bold.
Step 4: Final Disposal Decision Tree
Use the logic below to determine the correct waste stream for your specific experiment residues.
Figure 2: Waste stream segregation logic. Note that the presence of 4-CDE forces the waste into the Halogenated Stream regardless of the other solvents present.
Technical Rationale & Incineration Chemistry
Why is segregation so strictly enforced?
When Non-Halogenated waste (like Acetone) is burned, it produces Carbon Dioxide (
When Halogenated waste (like 4-CDE) is burned, the Chlorine atom is released.
The production of Hydrogen Chloride (HCl) gas requires the incinerator to have a Wet Scrubber system to neutralize the acid gas before it exits the smokestack. If 4-CDE is hidden in a non-halogenated drum, it can damage the incinerator's infrastructure or cause the facility to violate its air emissions permit.
Verification Step: Before sealing the waste container, verify the pH of the waste. While 4-CDE is neutral, if you have performed an extraction, ensure no acidic aqueous layer remains, as this can pressurize the drum.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23436, 4-Chlorophenyl phenyl ether. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Chlorophenyl Phenyl Ether.[3] Retrieved from [Link]
Sources
Personal protective equipment for handling 4-Chlorodiphenyl ether
The following guide details the operational safety protocols for handling 4-Chlorodiphenyl ether (CAS: 7005-72-3). This content is structured for immediate application in research and drug development environments, prioritizing personnel safety and data integrity.
CAS: 7005-72-3 | State: Liquid (at RT) | Class: Halogenated Aromatic Ether[1][2]
Executive Hazard Assessment
As a Senior Application Scientist, I cannot overstate that the "ether" designation often leads to complacency. Unlike simple alkyl ethers, this compound combines the lipophilicity of aromatic rings with specific toxicity profiles.
-
Primary Physiological Threat: Severe eye damage (H318) and skin irritation (H315).[2][3] The compound is lipophilic, meaning it rapidly penetrates the dermal barrier, carrying the potential for systemic toxicity.[2]
-
Hidden Chemical Threat: Like many ethers, this compound has the potential to form unstable peroxides upon prolonged exposure to air, although it is generally more stable than diethyl ether.[2] Peroxide accumulation can lead to explosion hazards during distillation or concentration.[2]
-
Environmental Directive: It is classified as Very Toxic to Aquatic Life (H400/H410).[2][3] Under no circumstances should aqueous rafts or wash solutions be discharged into municipal drains.[2]
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be driven by permeation breakthrough times , not just material availability.[2] Standard laboratory nitrile gloves provide only incidental splash protection and are insufficient for prolonged operational handling.[2]
A. Hand Protection Strategy
| Operational Context | Recommended Material | Breakthrough Time | Critical Note |
| Bulk Handling / Synthesis | Laminate (Silver Shield/4H) | > 480 min | Mandatory for immersion or high-volume transfer.[2] These gloves offer the highest chemical resistance against aromatic solvents.[2] |
| Analytical / Aliquoting | Double-Gloved Nitrile | 15–30 min (Splash) | Wear a thick (5 mil+) outer glove over a standard inner glove.[2] Immediately replace outer glove upon any contact.[2] |
| Contraindicated | Latex / Vinyl | < 5 min | DO NOT USE. Rapid degradation and permeation occur, often without visible physical changes to the glove.[2] |
Scientist’s Insight: Aromatic ethers can swell rubber polymers.[2] If you are performing a liquid-liquid extraction using this solvent, the "tackiness" you feel on a nitrile glove is the polymer matrix degrading.[2] Change gloves immediately.
B. Respiratory & Ocular Defense[1][2][4]
-
Ocular: Chemical Splash Goggles (ANSI Z87.[2]1) are non-negotiable. Safety glasses with side shields are insufficient due to the liquid's ability to track around frames during a splash.[2]
-
Respiratory: Handle strictly within a certified chemical fume hood .[2]
Operational Workflow: Handling & Storage
This workflow integrates safety checks directly into the experimental procedure to ensure a self-validating safety system.
Phase 1: Pre-Operational Integrity Check[2]
-
Peroxide Quantitation: If the container has been open >6 months, test for peroxides using potassium iodide (KI) starch paper.[2]
-
Threshold: If >10 ppm, treat the container as high-risk waste; do not attempt to concentrate.[2]
-
-
Visual Inspection: Check for crystal formation around the cap (indicative of peroxides or shock-sensitive solids).[2]
Phase 2: Transfer Protocol
-
Engineering Control: Verify fume hood flow rate is >100 fpm.
-
Secondary Containment: Perform all transfers over a chemically resistant tray (polypropylene or stainless steel) to capture drips.[2]
-
Tool Selection: Use glass or stainless steel pipettes. Avoid polystyrene plastics, which may be solvated by the ether.[2]
Phase 3: Decontamination & Doffing[2]
-
Wipe Down: Clean all tools with an ethanol-dampened wipe inside the hood.[2]
-
Waste Segregation: Dispose of wipes in "Solid Hazardous Waste" (Halogenated).
-
Glove Removal: Use the "beak" method to peel gloves off without touching the exterior surface.[2] Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[2]
Emergency Response Logic
The following decision logic outlines the immediate steps for spill management.
Figure 1: Decision logic for spill response. Note that major spills outside the fume hood require evacuation due to the difficulty of cleaning aromatic ethers without respiratory protection.[2]
Disposal Specifications
Proper disposal is critical due to the H410 aquatic toxicity classification.[2]
-
Stream: Halogenated Organic Waste .[2]
-
Segregation: Do not mix with strong oxidizers or acids.[2][4]
-
Labeling: Clearly mark the tag with "this compound" and "Potential Peroxide Former" if the container is old.[2]
-
Rinsate: Triple-rinse empty containers with a compatible solvent (e.g., acetone).[2] Collect the first two rinses as hazardous waste. Only the third rinse and the dry container may be treated as standard waste/recycling depending on local regulations.[2]
References
-
PubChem. (n.d.).[2] 4-Chlorophenyl phenyl ether (Compound).[1][2][5] National Library of Medicine.[2] Retrieved January 31, 2026, from [Link][2]
-
New Jersey Department of Health. (2002).[2] Hazardous Substance Fact Sheet: 4-Chlorophenyl Phenyl Ether. Retrieved January 31, 2026, from [Link][2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
